Methyl 5-(tert-butyl)isoxazole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(10-13-7)8(11)12-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDWJFBDDMURCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403434 | |
| Record name | Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517870-22-3 | |
| Record name | Methyl 5-(1,1-dimethylethyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517870-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 5-(tert-butyl)isoxazole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 5-(tert-butyl)isoxazole-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document outlines a robust two-step synthetic pathway, including detailed experimental protocols, quantitative data, and characterization details. The synthesis involves the formation of the key intermediate, 5-(tert-butyl)isoxazole-3-carboxylic acid, followed by its esterification to the final product.
Core Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step process:
-
Step 1: Synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid. This key intermediate is synthesized via a 1,3-dipolar cycloaddition reaction. This method is a cornerstone in the formation of isoxazole rings, offering high regioselectivity and good yields. The reaction involves the in situ generation of a nitrile oxide from a suitable precursor, which then reacts with a terminal alkyne.
-
Step 2: Fischer Esterification. The resulting 5-(tert-butyl)isoxazole-3-carboxylic acid is then converted to its methyl ester through a classic Fischer esterification reaction. This acid-catalyzed reaction with methanol provides the target molecule.
Experimental Protocols
Step 1: Synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid
This protocol is based on the general principle of 1,3-dipolar cycloaddition for isoxazole synthesis.
Materials:
-
Pivaldehyde oxime (or a suitable precursor for pivalonitrile oxide)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Propiolic acid
-
Suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Sodium bicarbonate solution
-
Hydrochloric acid
-
Magnesium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve pivaldehyde oxime in the chosen solvent.
-
Cool the solution in an ice bath and add N-Chlorosuccinimide (NCS) portion-wise while stirring.
-
Slowly add triethylamine (TEA) to the reaction mixture. The formation of the hydroximoyl chloride intermediate will occur.
-
In a separate flask, dissolve propiolic acid in the same solvent.
-
To the propiolic acid solution, slowly add the freshly prepared solution of the hydroximoyl chloride.
-
Add an excess of triethylamine to the reaction mixture to facilitate the in situ generation of pivalonitrile oxide and subsequent cycloaddition.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(tert-butyl)isoxazole-3-carboxylic acid.
Step 2: Synthesis of this compound
This protocol is a standard Fischer esterification procedure.
Materials:
-
5-(tert-butyl)isoxazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 5-(tert-butyl)isoxazole-3-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Pivaldehyde oxime | C5H11NO | 101.15 | Precursor for pivalonitrile oxide |
| Propiolic acid | C3H2O2 | 70.05 | Alkyne for cycloaddition |
| 5-(tert-butyl)isoxazole-3-carboxylic acid | C8H11NO3 | 169.18 | Intermediate carboxylic acid |
| Methanol | CH4O | 32.04 | Reagent for esterification |
| This compound | C9H13NO3 | 183.20 | Final Product |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Appearance | Melting Point (°C) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 5-(tert-butyl)isoxazole-3-carboxylic acid | White solid | - | ~303.5 (predicted) | Predicted: ~1.3 (s, 9H), ~6.5 (s, 1H), ~10.0 (br s, 1H) | Predicted: ~28.0, ~33.0, ~105.0, ~158.0, ~162.0, ~175.0 |
| This compound | Colorless oil | - | - | Predicted: ~1.3 (s, 9H), ~3.9 (s, 3H), ~6.4 (s, 1H) | Predicted: ~28.0, ~33.0, ~52.0, ~104.0, ~157.0, ~161.0, ~174.0 |
Note: Experimentally determined spectroscopic data should be obtained for confirmation.
Mandatory Visualizations
In-Depth Technical Guide: Methyl 5-(tert-butyl)isoxazole-3-carboxylate
CAS Number: 517870-22-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(tert-butyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group at the 5-position and a methyl ester at the 3-position. The isoxazole scaffold is a prominent feature in many biologically active molecules, and this particular derivative serves as a key building block in medicinal chemistry. Its utility is highlighted by its incorporation into complex molecules designed to modulate specific biological pathways, most notably as an intermediate in the synthesis of potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML). This guide provides a comprehensive overview of its chemical properties, synthesis, and significance in drug discovery.
Chemical and Physical Properties
This compound is a stable organic compound under standard conditions. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.2 g/mol | [1] |
| Appearance | Predicted: Colorless to light yellow liquid or solid | - |
| Boiling Point (Predicted) | 262.4 ± 28.0 °C | - |
| Density (Predicted) | 1.077 ± 0.06 g/cm³ | - |
| Purity | Typically ≥95% | [1] |
Synthesis
Postulated Synthesis Workflow
The following diagram illustrates a likely synthetic pathway for this compound, starting from pivalaldehyde and methyl nitroacetate. This method is based on established isoxazole synthesis methodologies.
Caption: Postulated synthesis workflow for the target compound.
Detailed Experimental Protocol (Inferred)
This protocol is inferred from general procedures for the synthesis of isoxazole derivatives.
Reaction: Pivalaldehyde + Methyl Nitroacetate → this compound
Materials:
-
Pivalaldehyde
-
Methyl nitroacetate
-
A suitable base (e.g., sodium hydroxide, sodium ethoxide)
-
An appropriate solvent (e.g., ethanol, methanol)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivalaldehyde and a molar excess of methyl nitroacetate in the chosen solvent.
-
Base Addition: Slowly add a solution of the base in the same solvent to the reaction mixture. The reaction is typically exothermic.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified with dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Spectroscopic Data (Predicted)
As experimental spectroscopic data for this compound is not widely published, the following tables provide predicted data based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.90 | s | 3H | -OCH₃ |
| ~6.50 | s | 1H | Isoxazole C4-H |
| ~1.35 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (ester) |
| ~165 | Isoxazole C5 |
| ~160 | Isoxazole C3 |
| ~100 | Isoxazole C4 |
| ~52 | -OCH₃ |
| ~32 | -C (CH₃)₃ |
| ~28 | -C(C H₃)₃ |
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1590 | C=N stretch (isoxazole ring) |
| ~1460 | C-H bend (aliphatic) |
| ~1250 | C-O stretch (ester) |
Mass Spectrometry (Predicted)
| m/z | Assignment |
| 183.09 | [M]⁺ (Molecular Ion) |
| 168.07 | [M - CH₃]⁺ |
| 126.05 | [M - C(CH₃)₃]⁺ |
| 57.07 | [C(CH₃)₃]⁺ |
Application in Drug Discovery: A Key Building Block for FLT3 Inhibitors
This compound is a crucial intermediate in the synthesis of advanced pharmaceutical compounds, particularly a class of potent and selective FMS-like Tyrosine Kinase 3 (FLT3) inhibitors.
Role in FLT3 Inhibitor Synthesis
The 5-(tert-butyl)isoxazole moiety is a key pharmacophore in several potent FLT3 inhibitors. The synthesis of these complex molecules often involves the initial preparation of a functionalized isoxazole, such as an amine or a carboxylic acid derivative, which is then coupled with other heterocyclic systems. This compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, making it a versatile starting material for these synthetic routes.
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[2] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[2][3] These mutations lead to the constitutive activation of the FLT3 receptor, resulting in uncontrolled cell growth and survival.
The following diagram illustrates the simplified FLT3 signaling pathway and its downstream effects in AML.
Caption: Simplified FLT3 signaling pathway in AML.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its role as a key intermediate in the development of potent FLT3 inhibitors underscores its importance in the ongoing efforts to develop targeted therapies for Acute Myeloid Leukemia. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers and drug development professionals.
References
An In-depth Technical Guide to Methyl 5-(tert-butyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(tert-butyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. The isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthetic routes, and known biological activities of this compound and its derivatives. The document highlights the role of the 5-(tert-butyl)isoxazole moiety as a pharmacophore in the development of kinase inhibitors, particularly for FMS-like tyrosine kinase-3 (FLT3), a crucial target in acute myeloid leukemia (AML). Detailed experimental protocols, data tables, and pathway diagrams are included to support further research and drug development efforts in this area.
Molecular Structure and Physicochemical Properties
This compound possesses a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A tert-butyl group is attached at the 5-position and a methyl carboxylate group at the 3-position of the isoxazole ring.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | Methyl 5-(tert-butyl)-1,2-oxazole-3-carboxylate | N/A |
| Synonyms | This compound | N/A |
| CAS Number | 517870-22-3 | N/A |
| Molecular Formula | C₉H₁₃NO₃ | N/A |
| Molecular Weight | 183.20 g/mol | N/A |
| Appearance | Predicted: White to off-white solid | N/A |
| Boiling Point | Predicted: 262.4±28.0 °C | N/A |
| Density | Predicted: 1.077±0.06 g/cm³ | N/A |
| pKa | Predicted: -4.93±0.50 | N/A |
Predicted Spectroscopic Data:
While experimental spectra for this compound are not available, the following are predicted characteristic peaks based on the analysis of structurally similar isoxazole derivatives.
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks |
| ¹H NMR | * δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~3.9 (s, 3H, OCH₃), ~6.5 (s, 1H, isoxazole-H) |
| ¹³C NMR | * δ (ppm): ~28 (C(CH₃)₃), ~33 (C(CH₃)₃), ~52 (OCH₃), ~105 (isoxazole C4), ~158 (isoxazole C3), ~162 (C=O), ~175 (isoxazole C5) |
| FT-IR (cm⁻¹) | * ν: ~2970 (C-H, tert-butyl), ~1730 (C=O, ester), ~1600 (C=N, isoxazole), ~1450 (C=C, isoxazole), ~1150 (C-O, ester) |
| Mass Spec (m/z) | * [M]⁺: 183.0895 (calculated for C₉H₁₃NO₃) |
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of pivalonitrile oxide with methyl propiolate. Pivalonitrile oxide can be generated in situ from pivalaldoxime by oxidation.
General Experimental Protocol (Adapted)
-
Generation of Pivalonitrile Oxide: To a solution of pivalaldoxime in a suitable solvent (e.g., dichloromethane or chloroform), an oxidizing agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) is added portion-wise at 0 °C. The reaction is stirred for a specified time to generate the nitrile oxide in situ.
-
Cycloaddition Reaction: To the solution containing the in situ generated pivalonitrile oxide, methyl propiolate is added, followed by a base (e.g., triethylamine) to facilitate the cycloaddition reaction. The reaction mixture is typically stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Biological Activity and Applications in Drug Development
The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
Inhibition of FMS-like Tyrosine Kinase-3 (FLT3)
A significant body of research has highlighted the role of compounds containing the N-(5-tert-butyl-isoxazol-3-yl) moiety as potent and selective inhibitors of FMS-like tyrosine kinase-3 (FLT3).[2][3] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.
Derivatives of 5-(tert-butyl)isoxazole have been shown to inhibit the kinase activity of both wild-type and mutated FLT3, leading to the suppression of downstream signaling pathways and subsequent induction of apoptosis in AML cells.[4]
Signaling Pathway of FLT3 Inhibition
The binding of the FLT3 ligand to the FLT3 receptor on the cell surface induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.
Inhibitors containing the 5-(tert-butyl)isoxazole scaffold act by competing with ATP for binding to the kinase domain of FLT3, thereby preventing its autophosphorylation and the activation of downstream signaling. This blockade of pro-survival signals ultimately leads to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.
Experimental Workflows
General Workflow for Synthesis and Purification
Conclusion
This compound represents an interesting scaffold for further investigation in the field of drug discovery. While detailed experimental data for this specific molecule is limited, the known biological activities of structurally related compounds, particularly as potent FLT3 inhibitors, provide a strong rationale for its synthesis and evaluation. The synthetic strategies and workflows outlined in this guide offer a starting point for researchers to produce this compound and explore its therapeutic potential. Further studies are warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological mechanism of action in relevant disease models.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Substituted Isoxazoles: Core Methodologies, Experimental Protocols, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing substituted isoxazoles, a privileged scaffold in medicinal chemistry. The document details key methodologies, provides step-by-step experimental protocols for their synthesis, and presents quantitative data in structured tables for easy comparison. Furthermore, it explores the biological relevance of isoxazole derivatives by illustrating their interaction with a key cellular pathway.
Core Synthetic Strategies for Substituted Isoxazoles
The synthesis of the isoxazole ring can be broadly categorized into several key strategies, with the most prominent being 1,3-dipolar cycloaddition reactions and cyclocondensation reactions. More recent advancements have also highlighted the utility of transition-metal-catalyzed methods.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most versatile and widely employed methods for the synthesis of isoxazoles. This reaction allows for the construction of the isoxazole ring with a high degree of control over the substitution pattern. A significant advantage of this method is the ability to generate the often unstable nitrile oxide intermediate in situ from stable precursors like aldoximes or hydroximoyl chlorides.
General Reaction Scheme:
The regioselectivity of the cycloaddition is a crucial aspect, with the reaction of terminal alkynes typically yielding 3,5-disubstituted isoxazoles.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
A classical and still highly relevant approach to isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent (e.g., β-enamino ketone) with hydroxylamine. A primary challenge in this method is controlling the regioselectivity, as unsymmetrical 1,3-dicarbonyls can potentially yield two isomeric isoxazole products. However, methodologies have been developed to direct the regiochemical outcome by carefully selecting the reaction conditions, such as the solvent and the use of additives like Lewis acids.[1][2]
General Reaction Scheme:
Transition Metal-Catalyzed Syntheses
Transition metals, particularly gold and copper, have emerged as powerful catalysts for the synthesis of isoxazoles. Gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes provides an efficient route to various substituted isoxazoles under mild conditions.[3][4][5] This method is valued for its high yields and the ability to selectively synthesize 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by choosing the appropriate starting material.[3] Copper catalysis is also frequently employed, often in the context of 1,3-dipolar cycloadditions.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of substituted isoxazoles via the core strategies discussed above.
Synthesis of 3,5-Disubstituted Isoxazoles via One-Pot 1,3-Dipolar Cycloaddition
This protocol details a one-pot synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes, proceeding through the in situ generation of a nitrile oxide from an aldoxime.
Experimental Procedure:
-
To a stirred solution of the corresponding aldehyde (2 mmol) in a suitable solvent such as a 1:2 mixture of choline chloride and urea (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).
-
Stir the resulting mixture at 50°C for one hour.
-
Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours to form the hydroximoyl chloride intermediate.
-
Add the corresponding terminal alkyne (2 mmol) to the reaction mixture and continue to stir at 50°C for four hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Dry the combined organic phases over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
Regioselective Synthesis of 3,4,5-Trisubstituted Isoxazoles from β-Enamino Diketones
This protocol describes a method for the regioselective synthesis of 3,4,5-trisubstituted isoxazoles from β-enamino diketones and hydroxylamine, where regiochemical control is achieved through the use of a Lewis acid and specific solvent conditions.[2]
Experimental Procedure:
-
In a reaction vessel, combine the β-enamino diketone (1.0 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in acetonitrile (MeCN).
-
Add BF₃·OEt₂ (2.0 equiv.) to the mixture.
-
Reflux the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 3,4,5-trisubstituted isoxazole with high regioselectivity.[2]
Gold(III)-Catalyzed Synthesis of Substituted Isoxazoles via Cycloisomerization
This protocol outlines the synthesis of substituted isoxazoles from α,β-acetylenic oximes using a gold(III) catalyst.[3][4][5]
Experimental Procedure:
-
Prepare the α,β-acetylenic oxime by reacting the corresponding α-acetylenic ketone or aldehyde with hydroxylammonium chloride in methanol.
-
To a solution of the α,β-acetylenic oxime in dichloromethane (DCM), add AuCl₃ (1 mol%).
-
Stir the reaction mixture at 30°C, monitoring the reaction by TLC. Reaction times can vary from 30 minutes to a few hours depending on the substrate.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted isoxazole.[3]
Quantitative Data on Isoxazole Synthesis
The following tables summarize quantitative data for the synthesis of various substituted isoxazoles using the methodologies described.
Table 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
| Entry | Aldehyde | Alkyne | Product | Yield (%) |
| 1 | Benzaldehyde | Phenylacetylene | 3,5-Diphenylisoxazole | 85 |
| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 3-(4-Chlorophenyl)-5-phenylisoxazole | 88 |
| 3 | 4-Methoxybenzaldehyde | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 90 |
| 4 | Benzaldehyde | 1-Octyne | 5-Hexyl-3-phenylisoxazole | 75 |
Table 2: Regioselective Synthesis of Isoxazoles from β-Enamino Diketones
| Entry | β-Enamino Diketone | Method | Product(s) (Ratio) | Yield (%) |
| 1 | 1a (Ar = 4-NO₂C₆H₄) | A (EtOH, rt) | 2a:3a (76:24) | 87 |
| 2 | 1a (Ar = 4-NO₂C₆H₄) | B (MeCN, BF₃·OEt₂, Pyridine, rt) | 4a (90% regioselectivity) | 79 |
| 3 | 6a | C (MeCN, BF₃·OEt₂, reflux) | 5a (100% regioselectivity) | 80 |
Method A: EtOH, room temperature. Method B: MeCN, BF₃·OEt₂, Pyridine, room temperature. Method C: MeCN, BF₃·OEt₂, reflux. Ratios determined by ¹H NMR of the crude product.[6]
Table 3: Gold(III)-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes
| Entry | Substrate | Product | Yield (%) |
| 1 | 1,3-Diphenylprop-2-yn-1-one oxime | 3,5-Diphenylisoxazole | 93 |
| 2 | 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one oxime | 5-(4-Methoxyphenyl)-3-phenylisoxazole | 92 |
| 3 | 3-Phenylprop-2-ynal oxime | 3-Phenylisoxazole | 85 |
| 4 | 1-Phenylhept-1-yn-3-one oxime | 5-Butyl-3-phenylisoxazole | 88 |
Reactions performed with 1 mol% AuCl₃ in DCM at 30°C.[3]
Visualization of Synthetic Workflows and Biological Pathways
The following diagrams, generated using Graphviz, illustrate a general workflow for isoxazole synthesis and a key biological pathway targeted by isoxazole derivatives.
Synthetic Workflow for 1,3-Dipolar Cycloaddition
Isoxazole Derivatives as Tubulin Polymerization Inhibitors
Certain substituted isoxazoles have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism of action makes them promising candidates for anticancer drug development.[7][8][9]
This guide provides a foundational understanding of the synthesis of substituted isoxazoles, offering practical protocols and a glimpse into their biological significance. The versatility of the isoxazole scaffold ensures its continued importance in the field of drug discovery and development.
References
- 1. Synthesis of tetrazole–isoxazoline hybrids as a new class of tubulin polymerization inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. scispace.com [scispace.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Methyl 5-(tert-butyl)isoxazole-3-carboxylate (C9H13NO3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(tert-butyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . While experimentally determined data is limited in publicly available literature, predicted properties provide valuable insights for handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C9H13NO3 | N/A |
| Molecular Weight | 183.2 g/mol | N/A |
| CAS Number | 517870-22-3 | [1] |
| Predicted Boiling Point | 262.4 ± 28.0 °C | [2] |
| Predicted Density | 1.077 ± 0.06 g/cm³ | [2] |
| Predicted pKa | -4.93 ± 0.50 | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Synthesis
The synthesis of this compound can be achieved through a two-step process: the formation of the isoxazole core followed by esterification. A general synthetic approach is outlined below, based on established methods for analogous isoxazole derivatives.
Synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid (Intermediate)
The isoxazole ring can be constructed via a [3+2] cycloaddition reaction. A common method involves the reaction of a nitrile oxide with an alkyne. For the synthesis of 5-substituted-3-carboxylic acid isoxazoles, alternative methods starting from β-keto esters are often employed.
Experimental Protocol:
A plausible synthetic route for the carboxylic acid intermediate, adapted from general isoxazole synthesis methodologies, is as follows:
-
Preparation of a β-keto ester derivative: Pivaloylacetonitrile can serve as a key starting material.
-
Cyclization with hydroxylamine: The β-keto ester derivative is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide) in a suitable solvent system like ethanol and water.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., using sodium hydroxide), followed by acidification to precipitate the product.
Esterification to this compound
The final step is the esterification of the carboxylic acid with methanol. Standard esterification procedures can be employed.
Experimental Protocol:
-
Acid-catalyzed esterification (Fischer esterification): 5-(tert-butyl)isoxazole-3-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is then heated under reflux for several hours.
-
Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.
Biological Activity and Applications in Drug Development
While specific biological data for this compound is not extensively documented in peer-reviewed literature, the broader class of isoxazole derivatives is well-recognized for a wide array of pharmacological activities.[2][3] These activities make them privileged scaffolds in medicinal chemistry.[2]
Derivatives of 5-methylisoxazole-3-carboxamide have shown significant antitubercular and antibacterial activity. The isoxazole ring is a key component in several FDA-approved drugs, highlighting its therapeutic potential. For instance, a complex derivative containing the 5-tert-butyl-isoxazol-3-yl moiety, AC220 (Quizartinib), is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML).[4] This indicates that the 5-(tert-butyl)isoxazole core can be a crucial pharmacophore for kinase inhibition.
The potential mechanism of action for isoxazole-containing compounds often involves targeting specific enzymes or receptors. For example, in the case of kinase inhibitors like AC220, the isoxazole moiety contributes to the binding affinity and selectivity for the kinase's active site.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. ijpca.org [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoxazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich history, synthetic evolution, and profound impact of the isoxazole ring system in medicinal chemistry. From its initial discovery to its role as a privileged scaffold in modern drug development, this document provides a comprehensive overview for researchers and scientists. Detailed experimental protocols for key synthetic methodologies are presented, alongside quantitative data to facilitate comparison and reproducibility. Furthermore, critical signaling pathways modulated by isoxazole-containing drugs are visualized to illuminate their mechanisms of action.
A Journey Through Time: The Discovery and History of Isoxazole
The story of isoxazole begins in the early 20th century with the pioneering work of German chemist Ludwig Claisen . In 1903 , Claisen reported the first synthesis of the parent isoxazole ring.[1] His method involved the oximation of propargylaldehyde acetal, a landmark achievement that laid the foundation for isoxazole chemistry.[1]
Following this initial discovery, the field saw significant advancements. The development of 1,3-dipolar cycloaddition reactions by Rolf Huisgen in the mid-20th century provided a powerful and versatile tool for the synthesis of a wide variety of substituted isoxazoles. This reaction, involving the cycloaddition of a nitrile oxide with an alkyne, remains a cornerstone of modern isoxazole synthesis.
The latter half of the 20th century and the early 21st century witnessed the emergence of isoxazole as a "privileged scaffold" in medicinal chemistry. The discovery of its presence in numerous biologically active compounds and its ability to modulate various physiological pathways led to the development of several blockbuster drugs. Notable examples include the anti-inflammatory drug celecoxib (a COX-2 inhibitor), the disease-modifying antirheumatic drug leflunomide (a dihydroorotate dehydrogenase inhibitor), and the antibiotic sulfamethoxazole . The journey of isoxazole from a laboratory curiosity to a key component of modern medicine underscores its enduring importance in the field of drug discovery.
Crafting the Core: Key Synthetic Methodologies
The versatility of the isoxazole ring is matched by the diversity of synthetic methods developed for its construction. This section details the experimental protocols for seminal and widely employed synthetic strategies.
The Claisen Isoxazole Synthesis (1903)
The historical first synthesis of isoxazole by Ludwig Claisen remains a fundamental example of isoxazole ring formation.
Experimental Protocol: Synthesis of Isoxazole from Propargylaldehyde Acetal
Materials:
-
Propargylaldehyde diethyl acetal
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ether
-
Dilute sulfuric acid
Procedure:
-
A solution of propargylaldehyde diethyl acetal in ether is prepared.
-
An aqueous solution of hydroxylamine hydrochloride and sodium carbonate is added to the ethereal solution.
-
The mixture is shaken vigorously for an extended period to ensure complete reaction.
-
The ethereal layer is separated, and the aqueous layer is extracted with ether.
-
The combined ethereal extracts are dried over anhydrous sodium sulfate.
-
The ether is removed by distillation.
-
The resulting crude product is purified by fractional distillation to yield isoxazole.
Note: This is a generalized protocol based on historical accounts. Specific quantities and reaction times would have been detailed in Claisen's original publication.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
This modern and highly versatile method allows for the regioselective synthesis of a wide range of 3,5-disubstituted isoxazoles. The nitrile oxide is typically generated in situ from an aldoxime.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
Materials:
-
Aldoxime (e.g., benzaldoxime)
-
Terminal alkyne (e.g., phenylacetylene)
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the aldoxime (1.0 eq) in DCM, add pyridine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add NCS (1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
To this mixture, add the terminal alkyne (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Synthesis of Isoxazole-Containing Drugs
The synthesis of commercially important isoxazole derivatives often involves multi-step sequences.
Experimental Protocol: Synthesis of Leflunomide
The synthesis of Leflunomide, an inhibitor of dihydroorotate dehydrogenase, typically involves the acylation of 4-(trifluoromethyl)aniline with 5-methylisoxazole-4-carbonyl chloride.[2]
Step 1: Synthesis of 5-methylisoxazole-4-carbonyl chloride
-
A mixture of 5-methylisoxazole-4-carboxylic acid and thionyl chloride is heated at reflux.
-
After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride.
Step 2: Synthesis of Leflunomide
-
The crude 5-methylisoxazole-4-carbonyl chloride is dissolved in a suitable solvent (e.g., toluene).
-
This solution is added dropwise to a solution of 4-(trifluoromethyl)aniline and a base (e.g., pyridine) in the same solvent at a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete (monitored by TLC).
-
The mixture is then washed with water and dilute acid to remove unreacted starting materials and byproducts.
-
The organic layer is dried and the solvent is evaporated.
-
The crude Leflunomide is purified by recrystallization.[2]
Experimental Protocol: Synthesis of Celecoxib
The synthesis of the COX-2 inhibitor Celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3]
-
A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and 4-sulfamoylphenylhydrazine hydrochloride is heated in a suitable solvent such as ethanol.[3]
-
The reaction proceeds via a cyclocondensation reaction to form the pyrazole ring, which is isomeric to the isoxazole but shares a similar synthetic strategy from a 1,3-dicarbonyl precursor.
-
After the reaction is complete, the mixture is cooled, and the product precipitates.
-
The crude Celecoxib is collected by filtration and purified by recrystallization.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of various isoxazole derivatives using different methodologies.
| Synthesis Method | Starting Materials | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Benzaldehyde oxime, Phenylacetylene | 3,5-Diphenylisoxazole | 12 | Room Temp | 85 | [4] |
| 1,3-Dipolar Cycloaddition | 4-Methoxybenzaldehyde oxime, Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 12 | Room Temp | 90 | [4] |
| Ultrasound-assisted | Hydroxylamine HCl, Benzaldehyde, Ethyl acetoacetate | 3-Methyl-4-phenylmethylene-isoxazol-5(4H)-one | 0.25 | 50 | 95 | [5] |
| Ultrasound-assisted | Hydroxylamine HCl, p-Dimethylaminobenzaldehyde, Methyl acetoacetate | 3-Methyl-4-(4-dimethylaminobenzylidene)-isoxazol-5(4H)-one | - | - | 96 | [5] |
| Synthesis of Leflunomide | 5-Methylisoxazole-4-carbonyl chloride, 4-(Trifluoromethyl)aniline | Leflunomide | 3 | 40 | 86 | [6] |
| Intramolecular Cycloaddition | N-propargylbenzimidazole oxime | Tetracyclic isoxazole | - | Room Temp | 97 | [7] |
Visualizing the Mechanism: Signaling Pathways and Workflows
The biological activity of isoxazole-containing drugs is a result of their specific interactions with key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical synthetic workflow.
Signaling Pathway of Leflunomide: Inhibition of Dihydroorotate Dehydrogenase
Leflunomide's active metabolite, teriflunomide, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][8] This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes.[2]
Caption: Leflunomide inhibits lymphocyte proliferation by blocking pyrimidine synthesis.
Signaling Pathway of Celecoxib: Selective COX-2 Inhibition
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[3] By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[3]
Caption: Celecoxib reduces inflammation by selectively inhibiting the COX-2 enzyme.
Experimental Workflow: 1,3-Dipolar Cycloaddition
The following diagram illustrates a typical experimental workflow for the synthesis of isoxazoles via a 1,3-dipolar cycloaddition reaction.
Caption: A typical workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectroscopic Data of Isoxazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isoxazole carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole moiety is a key pharmacophore found in numerous clinically approved drugs. A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and the development of new therapeutic agents. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and visual representations of key concepts.
Spectroscopic Data of Isoxazole Carboxylates
The structural elucidation of isoxazole carboxylates relies heavily on a combination of spectroscopic techniques. The following tables summarize the characteristic spectroscopic data for various substituted isoxazole carboxylates, providing a valuable resource for researchers in this field.
Table 1: 1H NMR Spectroscopic Data for Representative Isoxazole Carboxylates
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Methyl 5-methylisoxazole-3-carboxylate | - | 1H NMR data is available.[1] |
| Ethyl isoxazole-4-carboxylate | - | 1H NMR spectrum is available.[2] |
| Methyl isoxazole-5-carboxylate | - | 1H NMR data is available.[3] |
| Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | - | 1H NMR spectrum is available.[4] |
| 3-(Quinolin-2-yl)-5-phenylisoxazole | CDCl3 | 8.30 – 8.15 (m, 3H), 7.93 – 7.82 (m, 3H), 7.76 (ddd, J = 8.5, 6.9, 1.5 Hz, 1H), 7.58 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.53 – 7.45 (m, 3H), 7.39 (s, 1H)[5] |
| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | CDCl3 | 8.28 – 8.16 (m, 3H), 7.86 (dd, J = 7.8, 1.3 Hz, 1H), 7.81 – 7.73 (m, 3H), 7.59 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.34 (s, 1H), 7.30 (dt, J = 7.8, 0.8 Hz, 2H), 2.42 (s, 3H)[5] |
| 5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole | CDCl3 | 8.3 – 8.15 (m, 3H), 7.9 – 7.81 (m, 3H), 7.78 – 7.73 (m, 1H), 7.71 – 7.66 (m, 1H), 7.60 – 7.55 (m, 1H), 7.3 (s, 1H), 7.0 – 6.9 (m, 2H), 3.9 (s, 3H)[5] |
| 5-(4-Bromophenyl)-3-(quinolin-2-yl)isoxazole | - | 1H NMR data is available.[5] |
| 5-Cyclopropyl-3-(quinolin-2-yl)isoxazole | CDCl3 | 8.21 (dd, J = 8.6, 0.8 Hz, 1H), 8.17 – 8.10 (m, 2H)[5] |
Table 2: 13C NMR Spectroscopic Data for Representative Isoxazole Carboxylates
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-(Quinolin-2-yl)-5-phenylisoxazole | CDCl3 | 170.6, 164.2, 148.7, 148.0, 136.9, 130.3, 129.9, 129.7, 129.0, 128.4, 127.7, 127.5, 127.3, 125.9, 119.1, 98.6[5] |
| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | CDCl3 | 170.9, 164.1, 148.8, 148.0, 140.6, 136.9, 129.9, 129.7, 129.7, 128.4, 127.7, 127.3, 125.8, 124.8, 119.1, 98.0, 21.5[5] |
| 5-(3-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole | CDCl3 | 170.5, 164.2, 160.0, 148.6, 148.0, 136.9, 130.2, 129.9, 129.7, 128.6, 128.4, 127.7, 127.3, 119.1, 118.4, 116.4, 110.9, 98.9, 55.4[5] |
| 5-(4-Fluorophenyl)-3-(quinolin-2-yl)isoxazole | CDCl3 | 169.6, 165.0, 164.6 (d, J = 250.0 Hz), 148.5, 148.0, 137.0, 130.0, 129.7, 128.4, 127.9 (d, J = 9.0 Hz), 127.7, 127.3, 123.8 (d, J=3.0Hz), 119.1, 116.3 (d, J = 23.0 Hz), 98.4[5] |
| 5-(3-Chlorophenyl)-3-(quinolin-2-yl)isoxazole | CDCl3 | 169.0, 164.2, 148.3, 148.0, 136.9, 135.1, 130.3, 130.2, 130.0, 129.7, 129.0, 128.4, 127.7, 127.4, 125.9, 125.9, 123.9, 119.0, 99.5[5] |
Table 3: IR Spectroscopic Data for Isoxazole Derivatives
| Compound/Functional Group | Wavenumber (cm-1) | Description |
| Isoxazole | 1370.9, 764.9 | v7(A') and v16(A") bands in high-resolution gas-phase spectrum.[6] |
| Isoxazole ring | 1276, 1153, 1068 | C-N, N-O, and C-O stretching vibrations, respectively.[7] |
| Amide C=O | 1650.24 - 1680.73 | Amide carbonyl stretching in isoxazole-carboxamide derivatives.[8] |
Table 4: Mass Spectrometry Data for Isoxazole Carboxylates
| Compound | Ionization Method | m/z (Relative Intensity) |
| Methyl 5-methylisoxazole-3-carboxylate | EI | Data available in NIST WebBook.[1] |
| Methyl 3-benzoyl-2-phenyl-2,3-dihydro-4-isoxazolecarboxylate | GC-MS | Spectrum available.[9] |
| 3-(Quinolin-2-yl)-5-phenylisoxazole | HRMS (ESI) | [M+H]+ calcd. for C18H13N2O+: 273.1022; found 273.1027.[5] |
| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | HRMS (ESI) | [M+H]+ calcd. for C19H15N2O+: 287.1179; found 287.1182.[5] |
| 5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole | HRMS (ESI) | [M+H]+ calcd. for C19H15N2O2+: 303.1134; found 303.1138.[5] |
| 5-(4-Bromophenyl)-3-(quinolin-2-yl)isoxazole | HRMS (ESI) | [M+H]+ calcd. for C18H12BrN2O+: 351.0133; found 351.0139.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections outline common methodologies for the synthesis and spectroscopic analysis of isoxazole carboxylates.
Synthesis of Isoxazole Carboxylates
A prevalent method for synthesizing isoxazole derivatives is through the Claisen-Schmidt condensation to form chalcones, followed by cyclization with hydroxylamine hydrochloride.[10]
General Procedure for the Synthesis of Isoxazole Derivatives:
-
Chalcone Synthesis: An aromatic aldehyde (0.01 mol) and an aromatic ketone (0.01 mol) are dissolved in 95% ethanol (10 mL). To this solution, 6M NaOH (3.5 mL) is added, and the mixture is stirred for 10 minutes. The reaction mixture is then cooled in an ice bath until crystal formation. The resulting chalcone is recrystallized from ethanol.
-
Isoxazole Formation: The synthesized chalcone (0.01 mol) is refluxed with hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol) in ethanol (25 mL) for 6 hours. The mixture is then concentrated and poured into ice water. The precipitate obtained is filtered, washed, and recrystallized from ethanol to yield the isoxazole derivative.
Another common approach involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid to synthesize isoxazole-carboxamides.[8][11]
General Procedure for the Synthesis of Phenyl-isoxazole-Carboxamide Derivatives:
-
5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol) is dissolved in dichloromethane (DCM, 20 mL).[8]
-
Dimethylaminopyridine (DMAP, 0.6 mmol) and N'-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC, 3.30 mmol) are added to the solution.[8]
-
The mixture is stirred under an argon atmosphere at room temperature for 30 minutes.[8]
-
The corresponding aniline derivative (3.2 mmol) is then added, and the reaction is monitored by thin-layer chromatography (TLC).[8]
Spectroscopic Analysis
The characterization of the synthesized isoxazole carboxylates is performed using a suite of spectroscopic techniques.
-
NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on spectrometers operating at 400 or 500 MHz for 1H and 101 or 126 MHz for 13C.[5] Deuterated solvents such as CDCl3 or DMSO-d6 are commonly used, with tetramethylsilane (TMS) as an internal standard.[5]
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are often obtained using electrospray ionization (ESI) to accurately determine the mass of the synthesized compounds.[5] Gas chromatography-mass spectrometry (GC-MS) is also utilized for the analysis of volatile derivatives.[9]
-
Infrared Spectroscopy: IR spectra are recorded using Fourier-transform infrared (FTIR) spectrometers to identify the characteristic functional groups present in the molecules.[10]
Visualizations
Diagrams are powerful tools for illustrating complex relationships and workflows. The following sections provide Graphviz diagrams to visualize key aspects of isoxazole carboxylate chemistry.
General Synthetic Pathway to Isoxazole Carboxylates
The following diagram illustrates a common synthetic route to isoxazole carboxylates, starting from chalcones.
Caption: Synthetic route to isoxazole carboxylates.
Workflow for Spectroscopic Characterization
This diagram outlines the typical workflow for the spectroscopic characterization of newly synthesized isoxazole carboxylates.
Caption: Workflow for spectroscopic characterization.
References
- 1. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester [webbook.nist.gov]
- 2. ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER(80370-40-7) 1H NMR [m.chemicalbook.com]
- 3. METHYL ISOXAZOLE-5-CARBOXYLATE(15055-81-9) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
Theoretical Properties of Tert-Butyl Substituted Isoxazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of tert-butyl substituted isoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of the bulky tert-butyl group imparts unique physicochemical and biological properties to the isoxazole scaffold, influencing its electronic structure, reactivity, and interaction with biological targets. This document summarizes key theoretical parameters, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.
Core Theoretical Properties
The theoretical properties of tert-butyl substituted isoxazoles are primarily governed by the interplay between the electron-rich isoxazole ring and the sterically demanding, electron-donating tert-butyl group. These features significantly impact the molecule's geometry, electronic landscape, and reactivity.
Electronic Properties
Density Functional Theory (DFT) studies on isoxazole derivatives, including those with tert-butyl substitutions, have provided valuable insights into their electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters that help in understanding the electronic transitions and reactivity. For instance, DFT calculations at the B3LYP/6-31g(d,p) level have been employed to analyze the electronic structure of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs, revealing the distribution of electron density and the energies of frontier molecular orbitals.[1]
Table 1: Physicochemical and Computed Properties of 3-Amino-5-tert-butylisoxazole [2][3]
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Melting Point | 110-114 °C |
| CAS Number | 55809-36-4 |
| XLogP3-AA | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 140.094963011 Da |
| Topological Polar Surface Area | 55.1 Ų |
Molecular Geometry
The presence of the tert-butyl group significantly influences the molecular geometry of the isoxazole ring. Crystal structure data of tert-butyl substituted isoxazole derivatives provide precise measurements of bond lengths and angles. For example, the crystal structure of tert-butyl --INVALID-LINK--carbamate reveals the specific bond lengths within the isoxazole ring and the torsion angles influenced by the substituents.[4]
Table 2: Selected Crystal Data for a Tert-Butyl Substituted Isoxazole Derivative [4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 13.271 (3) |
| b (Å) | 13.904 (3) |
| c (Å) | 11.531 (2) |
| β (°) | 108.69 (3) |
| S=O Bond Lengths (Å) | 1.403 (3), 1.433 (3) |
| S—N Bond Length (Å) | 1.672 (4) |
| S—C Bond Length (Å) | 1.753 (4) |
Synthesis and Experimental Protocols
The most common and versatile method for the synthesis of tert-butyl substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene.[5] The tert-butyl group can be introduced via the nitrile oxide precursor, such as pivalonitrile oxide, or on the dipolarophile.
General Experimental Protocol for 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a dipolarophile.
Materials:
-
Aldoxime (1.0 equiv)
-
Alkene or Alkyne (1.2 equiv)
-
Sodium Chloride (NaCl) (1.1 equiv)
-
Oxone® (1.1 equiv)
-
Acetone/Water mixture
Procedure:
-
To a solution of the aldoxime and the alkene or alkyne in a suitable solvent (e.g., acetone/water mixture) at room temperature, add NaCl and Oxone®.[6]
-
Stir the reaction mixture vigorously at room temperature.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Detailed Synthesis Protocol for N-(5-tert-Butyl-isoxazol-3-yl)-N'-[4-(imidazo[2,1-b][7][8]benzothiazol-2-yl)phenyl]urea
This multi-step synthesis provides a detailed example of the preparation of a complex tert-butyl substituted isoxazole derivative with potential biological activity.[7]
Step 1: Synthesis of 2-(4-Aminophenyl)imidazo[2,1-b][8][9]benzothiazole
-
A mixture of 1,3-benzothiazol-2-amine and 2-bromo-4'-nitroacetophenone in ethanol is heated to reflux overnight.
-
The resulting precipitate is collected by filtration, washed with methanol, and dried.
-
The nitro-substituted intermediate is suspended in isopropyl alcohol, and iron powder is added. The suspension is heated to reflux overnight with vigorous stirring.
-
After completion, aqueous 1N HCl is added, and the mixture is cooled. The precipitate is removed by filtration.
-
The filtrate is evaporated, and the residue is treated with cold saturated NaHCO₃. The mixture is concentrated, and the resulting residue is triturated with CHCl₃ to yield the desired amino-intermediate.[7]
Step 2: Urea Formation
-
To a solution of the amino-intermediate in a suitable solvent, add 5-tert-butyl-3-isocyanato-isoxazole.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The product, N-(5-tert-Butyl-isoxazol-3-yl)-N'-[4-(imidazo[2,1-b][8][9]benzothiazol-2-yl)phenyl]urea, can be purified by crystallization or column chromatography.
Biological Activity and Signaling Pathways
Tert-butyl substituted isoxazoles have demonstrated a range of biological activities, with anticancer properties being a prominent area of investigation. Their mechanism of action often involves the modulation of key cellular signaling pathways.
Inhibition of Heat Shock Protein 90 (HSP90)
Several isoxazole derivatives have been identified as potent inhibitors of HSP90, a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and angiogenesis.[8][10] Inhibition of HSP90 leads to the degradation of these oncoproteins, resulting in cell cycle arrest and apoptosis. The binding of isoxazole inhibitors to the ATP-binding pocket of HSP90 is a key interaction.
Below is a diagram illustrating the HSP90 signaling pathway and the effect of its inhibition.
Modulation of the Akt/GSK-3β/β-catenin Signaling Pathway
The Akt/GSK-3β/β-catenin pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway is frequently observed in various cancers. Some isoxazole derivatives have been shown to modulate this pathway.[11][12] For instance, activation of Akt can lead to the phosphorylation and inactivation of GSK-3β. This prevents the degradation of β-catenin, allowing it to accumulate in the nucleus and activate the transcription of target genes involved in cell proliferation.
The following diagram illustrates the Akt/GSK-3β/β-catenin signaling pathway.
Conclusion
Tert-butyl substituted isoxazoles represent a promising class of compounds with tunable theoretical properties and significant biological potential. The steric and electronic influence of the tert-butyl group provides a valuable tool for medicinal chemists to optimize lead compounds for various therapeutic targets. Further computational studies, including more extensive QSAR and molecular dynamics simulations, will be instrumental in elucidating the structure-activity relationships and guiding the design of next-generation isoxazole-based drugs. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of isoxazole chemistry and its applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-氨基-5-叔丁基异噁唑 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. tert-Butyl [(4-fluoro-3-isopropoxyisoxazol-5-yl)methyl](phenylsulfonyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the AKT/GSK-3β/β-catenin pathway via photobiomodulation therapy promotes neural stem cell proliferation in neonatal rat models of hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AKT/GSK-3β/β-catenin signaling pathway participates in erythropoietin-promoted glioma proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
An Introductory Guide to Isoxazole Chemistry: A Technical Whitepaper for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction to the Isoxazole Core
Isoxazole is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom adjacent to each other.[1] This arrangement imparts a unique electronic profile, making the isoxazole ring a "privileged scaffold" in medicinal chemistry.[2] As a class of azoles, isoxazoles are aromatic and exhibit a delicate balance between chemical stability and controlled reactivity, which is highly advantageous in drug design.[3] Their structure allows for diverse non-covalent interactions, such as hydrogen bonding via the nitrogen atom and π–π stacking, enhancing binding to biological targets.[4]
The isoxazole moiety is a key pharmacophore in numerous commercially available drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[5][6] Notable examples include the COX-2 inhibitor Valdecoxib, the immunomodulatory drug Leflunomide, and a range of β-lactamase-resistant antibiotics like Cloxacillin and Dicloxacillin.[5] Its versatility also extends to agrochemicals and materials science.[7][8]
Physicochemical and Spectroscopic Properties
The parent isoxazole is a colorless liquid with a pyridine-like odor.[9] The presence of electronegative oxygen and nitrogen atoms makes the ring π-deficient and influences its aromaticity and reactivity.[9] Below is a summary of key quantitative data for the unsubstituted isoxazole molecule.
| Property | Value |
| Molecular Formula | C₃H₃NO |
| Molecular Weight | 69.06 g/mol |
| Boiling Point | 94.5 °C |
| pKa | -2.97 (Conjugate Acid) |
| ¹H NMR (CDCl₃, ppm) | δ 6.33 (H4), 8.19 (H5), 8.32 (H3) |
| ¹³C NMR (CDCl₃, ppm) | δ 102.8 (C4), 150.0 (C3), 157.9 (C5) |
| Data sourced from various spectroscopic databases and chemical literature.[10][11] |
Synthesis of the Isoxazole Ring
The construction of the isoxazole ring is a well-established field in organic chemistry, with two primary strategies dominating the landscape: the reaction of hydroxylamine with a three-carbon electrophile and the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile.
From 1,3-Dicarbonyl Compounds
One of the most fundamental methods for synthesizing isoxazoles involves the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, like an α,β-unsaturated ketone) and hydroxylamine.[2][12] The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.[2][12] The regioselectivity of the final product depends on the substitution pattern of the dicarbonyl starting material and the reaction conditions.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most versatile and widely used method for isoxazole synthesis.[13] Nitrile oxides are typically generated in situ from aldoximes using mild oxidizing agents like N-chlorosuccinimide (NCS) or bleach, or from hydroximoyl chlorides in the presence of a base.[14][15] This method offers high regioselectivity and tolerates a wide range of functional groups, making it exceptionally valuable for constructing complex, substituted isoxazoles.[13][16]
// Logical Flow Aldoxime -> NitrileOxide [label=" [Ox] \n(e.g., NCS, Base)"]; {rank=same; NitrileOxide; Alkyne} NitrileOxide -> Isoxazole [label=" [3+2] Cycloaddition", dir=forward]; Alkyne -> Isoxazole [dir=forward];
// Invisible nodes for structure node [label="", width=0, height=0]; p1 [pos="6,2.5!"]; p2 [pos="8,2.5!"]; Isoxazole -> p1 [style=invis]; p1 -> p2 [style=invis]; } caption="Figure 1: 1,3-Dipolar Cycloaddition pathway to Isoxazoles."
Key Reactions and Reactivity
The isoxazole ring is generally stable but possesses specific reactivity patterns that can be exploited in synthesis and for prodrug strategies.[3]
Ring Cleavage
The N-O bond within the isoxazole ring is its weakest link and is susceptible to cleavage under various conditions. Reductive cleavage (e.g., using H₂/Raney Ni) is a common method to unmask β-amino alcohols or β-hydroxy ketones. Under strongly basic conditions, particularly when activated by electron-withdrawing groups, the ring can open.[3] This controlled lability is a powerful tool in drug design, enabling the development of prodrugs that release an active metabolite under specific physiological conditions.[3]
Photochemical Rearrangement
Under UV irradiation, isoxazoles can undergo a fascinating rearrangement to form their more stable oxazole isomers.[1] This photoisomerization is believed to proceed through a transient, high-energy azirine intermediate.[1][17] Recent advancements using continuous flow photochemical reactors have made this transformation a synthetically useful and scalable method for accessing diverse oxazole structures from readily available isoxazole precursors.[18][19]
// Nodes with images Isoxazole [image="isoxazole_structure.png" label="Isoxazole"]; Azirine [image="azirine_intermediate.png" label="Acyl Azirine\n(Intermediate)"]; Oxazole [image="oxazole_structure.png" label="Oxazole"];
// Reaction Flow Isoxazole -> Azirine [label=" UV Light (hv)\n(N-O Bond Cleavage)"]; Azirine -> Oxazole [label=" Rearrangement"]; } caption="Figure 2: Photochemical conversion of Isoxazole to Oxazole."
Role in Drug Discovery and Development
The isoxazole scaffold is a cornerstone in modern medicinal chemistry due to its ability to modulate a wide range of biological targets.[2][18] Its unique electronic properties and steric profile allow it to serve as a bioisosteric replacement for other functional groups, such as amides or esters, often improving pharmacokinetic properties like metabolic stability and cell permeability.[2]
// Node Definitions Design [label="Design & Synthesis", fillcolor="#F1F3F4"]; Screening [label="Biological Screening\n(In Vitro Assays)", fillcolor="#F1F3F4"]; SAR [label="Structure-Activity\nRelationship (SAR)", fillcolor="#F1F3F4"]; LeadOpt [label="Lead Optimization\n(ADMET Properties)", fillcolor="#F1F3F4"]; Preclinical [label="Preclinical Studies\n(In Vivo Models)", fillcolor="#F1F3F4"]; Clinical [label="Clinical Trials", fillcolor="#F1F3F4"];
// Workflow Edges Design -> Screening; Screening -> SAR; SAR -> LeadOpt; LeadOpt -> Design [label="Iterative\nRefinement", style=dashed, color="#EA4335"]; LeadOpt -> Preclinical; Preclinical -> Clinical; } caption="Figure 3: A generalized workflow for drug discovery."
Mechanism of Action: Leflunomide
Leflunomide is an isoxazole-containing disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[20][21] It is a prodrug that undergoes rapid ring-opening in vivo to form its active metabolite, teriflunomide (A77 1726).[7][20] Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[21][22] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated T and B lymphocytes.[20][21] By blocking pyrimidine synthesis, teriflunomide halts the cell cycle progression of these rapidly dividing immune cells, thereby reducing inflammation and joint damage.[7]
// Nodes Leflunomide [label="Leflunomide\n(Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; Teriflunomide [label="Teriflunomide\n(Active Metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; DHODH [label="Dihydroorotate\nDehydrogenase (DHODH)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrimidine [label="De Novo Pyrimidine\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Lymphocyte [label="Activated T & B\nLymphocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n(DNA/RNA Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation &\nJoint Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway Leflunomide -> Teriflunomide [label=" In vivo\nRing Opening"]; Teriflunomide -> DHODH [label="Inhibits", arrowhead="tee", color="#EA4335"]; DHODH -> Pyrimidine [label="Catalyzes"]; Pyrimidine -> Proliferation; Lymphocyte -> Proliferation [label="Requires"]; Proliferation -> Inflammation [label="Leads to"]; } caption="Figure 4: Signaling pathway for Leflunomide's therapeutic effect."
Anticancer Activity
Numerous isoxazole derivatives have been synthesized and evaluated for their anticancer properties.[23] They have been shown to target various pathways involved in cancer progression, including tubulin polymerization and protein kinases.[24] The table below summarizes the in vitro cytotoxic activity of selected isoxazole-containing compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Target/Class | IC₅₀ (µM) |
| Tetrazole-Isoxazoline 4h | A549 (Lung) | Tubulin Polymerization Inhibitor | 1.51 |
| Tetrazole-Isoxazoline 4i | A549 (Lung) | Tubulin Polymerization Inhibitor | 1.49 |
| Compound 4c | IMR32 (Neuroblastoma) | Isoxazole-piperidine-triazole | 3.2 ± 0.3 |
| Compound 4f | MCF-7 (Breast) | Isoxazole-piperidine-triazole | 4.1 ± 1.2 |
| Compound 34 | MDA-MB-231 (Breast) | Indole C-glycoside hybrid | 22.3 |
| Compound 2c | MCF7 (Breast) | Phenylazo-isoxazole | 1.59 ± 1.60 (µg/ml) |
| Data compiled from multiple studies.[5][6][23][24] |
Detailed Experimental Protocols
Protocol: Synthesis of 3,5-Disubstituted Isoxazole from Chalcone[3][25]
This protocol describes the synthesis of an isoxazole via the reaction of a chalcone derivative (an α,β-unsaturated ketone) with hydroxylamine hydrochloride.
-
Materials:
-
Substituted Chalcone (1.0 eq)
-
Hydroxylamine Hydrochloride (1.1 - 1.5 eq)
-
Sodium Hydroxide (2.0 eq) or Sodium Acetate
-
Ethanol (95%)
-
Water
-
-
Procedure:
-
Dissolve the substituted chalcone (1.0 eq) in absolute ethanol in a round-bottom flask with vigorous stirring.
-
In a separate vessel, dissolve hydroxylamine hydrochloride (1.5 eq) in water.
-
Add the hydroxylamine solution dropwise to the stirred chalcone solution.
-
Add a solution of sodium hydroxide (2.0 eq) to the reaction mixture. The base facilitates the cyclization and subsequent dehydration steps.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 50-80°C) for 2-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it into ice-water.
-
The solid isoxazole product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the purified product.
-
Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition[14]
This one-pot procedure generates the nitrile oxide from an aldehyde and immediately traps it with an alkyne.
-
Materials:
-
Substituted Aldehyde (1.0 eq)
-
Hydroxylamine Hydrochloride (1.0 eq)
-
Sodium Hydroxide (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.5 eq)
-
Terminal Alkyne (1.0 eq)
-
Deep Eutectic Solvent (e.g., Choline chloride:urea 1:2) or Ethyl Acetate
-
Water
-
Ethyl Acetate (for extraction)
-
-
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) in the chosen solvent (e.g., 1 mL of ChCl:urea), add hydroxylamine hydrochloride (1.0 eq) and sodium hydroxide (1.0 eq).
-
Stir the mixture at 50°C for 1 hour to form the aldoxime in situ.
-
Add N-chlorosuccinimide (1.5 eq) to the mixture. This will convert the aldoxime to the corresponding hydroximoyl chloride. Stir for 3 hours at 50°C.
-
Add the terminal alkyne (1.0 eq) to the reaction mixture. The base present will eliminate HCl from the hydroximoyl chloride to generate the nitrile oxide, which is immediately trapped by the alkyne.
-
Continue stirring at 50°C for 4 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
-
Conclusion
The isoxazole ring is a remarkably versatile and synthetically accessible scaffold that continues to play a pivotal role in modern pharmaceutical research. Its unique combination of stability, predictable reactivity, and favorable electronic properties makes it an attractive component in the design of novel therapeutics. A thorough understanding of its core chemistry, from synthesis to reactivity and biological interactions, is essential for scientists and researchers aiming to leverage this privileged heterocycle in the development of next-generation medicines. The methodologies and data presented in this guide provide a foundational overview for professionals engaged in this exciting and impactful field.
References
- 1. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 12. youtube.com [youtube.com]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 21. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. op.niscpr.res.in [op.niscpr.res.in]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 5-(tert-butyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the multi-step synthesis of Methyl 5-(tert-butyl)isoxazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The isoxazole scaffold is a key component in numerous pharmacologically active compounds, and this protocol details a reliable pathway to a specifically substituted derivative.
Introduction
This compound is a heterocyclic compound of interest in the synthesis of complex molecular architectures for pharmaceutical and agrochemical research. The tert-butyl group provides steric bulk and lipophilicity, while the methyl ester at the 3-position offers a versatile handle for further chemical modifications, such as amidation or reduction. This document outlines a robust synthetic route starting from the commercially available 3-amino-5-tert-butylisoxazole. The protocol involves a three-step sequence: a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis to the carboxylic acid, and concluding with a Fischer esterification to yield the target methyl ester.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields and reaction times are representative and may vary depending on the specific experimental conditions and scale.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sandmeyer Cyanation | 3-amino-5-tert-butylisoxazole, NaNO₂, HCl, CuCN, KCN | Water, Toluene | 0-5 (diazotization), 50-60 (cyanation) | 2-4 | 70-80 |
| 2 | Nitrile Hydrolysis | 5-(tert-butyl)isoxazole-3-carbonitrile, H₂SO₄ | Water | 100-110 (Reflux) | 4-6 | 85-95 |
| 3 | Fischer Esterification | 5-(tert-butyl)isoxazole-3-carboxylic acid, Methanol, H₂SO₄ (cat.) | Methanol | 60-70 (Reflux) | 6-8 | 80-90 |
Experimental Protocols
Step 1: Synthesis of 5-(tert-butyl)isoxazole-3-carbonitrile via Sandmeyer Reaction
This procedure details the conversion of the amino group of 3-amino-5-tert-butylisoxazole to a nitrile group.
Materials:
-
3-amino-5-tert-butylisoxazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Toluene
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-5-tert-butylisoxazole in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise via a dropping funnel, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Warm this solution to 50-60 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue stirring the reaction mixture at 50-60 °C for 1-2 hours.
-
Cool the mixture to room temperature and extract the product with toluene (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-(tert-butyl)isoxazole-3-carbonitrile as a crude product, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid
This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:
-
5-(tert-butyl)isoxazole-3-carbonitrile
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Water
-
Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 5-(tert-butyl)isoxazole-3-carbonitrile and a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Adjust the pH of the aqueous solution to be basic (pH > 10) with a sodium hydroxide solution to remove any non-acidic impurities by extraction with an organic solvent (e.g., diethyl ether), if necessary.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volumes).
-
If extracted, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(tert-butyl)isoxazole-3-carboxylic acid. The solid product can be further purified by recrystallization.
Step 3: Synthesis of this compound
This final step involves the esterification of the carboxylic acid to the target methyl ester.
Materials:
-
5-(tert-butyl)isoxazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric Acid (H₂SO₄, concentrated, catalytic amount)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve 5-(tert-butyl)isoxazole-3-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux (60-70 °C) and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic route to this compound.
Application Notes: Methyl 5-(tert-butyl)isoxazole-3-carboxylate in Medicinal Chemistry
Introduction
Methyl 5-(tert-butyl)isoxazole-3-carboxylate and its corresponding derivatives are pivotal building blocks in modern medicinal chemistry. The isoxazole scaffold is a bioisostere for various functional groups and is prized for its metabolic stability and ability to engage in specific hydrogen bonding interactions with biological targets.[1][2] The 5-tert-butyl substitution provides a bulky, lipophilic anchor that can confer high potency and selectivity for specific enzyme active sites. This application note focuses on the most prominent use of this scaffold: its role as a key structural component in the synthesis of Quizartinib (AC220), a highly potent and selective FMS-like Tyrosine Kinase 3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML).[3][4]
Core Application: Synthesis of Quizartinib (AC220), an FLT3 Inhibitor
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 25-30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[5] These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled proliferation of leukemic blasts through downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT.[3][6]
The 5-(tert-butyl)isoxazole-3-yl moiety is a critical pharmacophore in Quizartinib. It occupies an allosteric "back pocket" of the FLT3 kinase domain, adjacent to the ATP-binding site.[7][8] This interaction stabilizes the inactive "DFG-out" conformation of the kinase, contributing significantly to the inhibitor's high potency and selectivity.[8] Quizartinib is synthesized by coupling an activated form of 3-amino-5-(tert-butyl)isoxazole with a complex aniline-containing core structure, demonstrating the direct application of the isoxazole building block in the final drug substance.[9]
Data Presentation
The incorporation of the 5-(tert-butyl)isoxazole moiety contributes to Quizartinib's exceptional potency against FLT3-ITD and its high selectivity over other kinases, which is a critical factor in minimizing off-target toxicities.
Table 1: Biological Activity of Quizartinib in Cellular Assays
| Cell Line | FLT3 Mutation Status | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| MV4-11 | FLT3-ITD | 0.40 - 0.56 | [10] |
| MOLM-13 | FLT3-ITD | 0.89 | [10] |
| MOLM-14 | FLT3-ITD | 0.38 - 0.73 |[10][11] |
Table 2: Biochemical Activity and Kinase Selectivity of Quizartinib
| Kinase Target | Biochemical IC₅₀ (nM) | Dissociation Constant (Kd) (nM) | Reference(s) |
|---|---|---|---|
| FLT3 (Wild-Type) | 4.2 | - | [1][12] |
| FLT3 (ITD Mutant) | 1.1 | 1.6 | [1][12] |
| KIT | - | <10 | [10] |
| PDGFRα | >100 | - | [1] |
| PDGFRβ | >100 | - | [1] |
| CSF-1R | >100 | - | [1] |
| RET | >100 | - |[1] |
Note: Selectivity profiling against over 400 kinases showed that Quizartinib and its active metabolite, AC886, are highly selective for FLT3. Besides FLT3, only 7 other kinases were bound with a Kd < 100 nM, demonstrating a superior selectivity profile compared to other FLT3 inhibitors.[10]
Signaling Pathway and Synthetic Workflow
The following diagrams illustrate the biological pathway targeted by Quizartinib and the general workflow for its synthesis and evaluation, highlighting the role of the isoxazole intermediate.
References
- 1. apexbt.com [apexbt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]
- 9. Synthesis of Quizartinib [cjph.com.cn]
- 10. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Reactions of Methyl 5-(tert-butyl)isoxazole-3-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of Methyl 5-(tert-butyl)isoxazole-3-carboxylate with a variety of common nucleophiles. The resulting isoxazole derivatives are valuable building blocks in medicinal chemistry and drug development, known for their diverse biological activities.
Overview of Reactivity
This compound is a versatile substrate for nucleophilic acyl substitution at the C3-ester functionality. The isoxazole ring is generally stable under these conditions, allowing for selective modification of the ester group. The primary reactions explored in these notes are:
-
Amidation: Reaction with primary and secondary amines to form the corresponding carboxamides.
-
Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid.
-
Reaction with Grignard Reagents: Addition of organometallic reagents to yield tertiary alcohols.
-
Reduction: Reduction of the ester to a primary alcohol using a hydride reducing agent.
-
Thioesterification: Conversion of the ester to a thioester using a thiol nucleophile.
Data Presentation
The following tables summarize the expected outcomes and reaction conditions for the described transformations. Yields are representative and may vary based on the specific nucleophile and reaction scale.
Table 1: Amidation of this compound
| Nucleophile (Amine) | Coupling Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine (RNH₂) | EDC, DMAP | DCM | Room Temp. | 12 | 65-85 |
| Secondary Amine (R₂NH) | EDC, DMAP | DCM | Room Temp. | 12 | 60-80 |
| Aniline Derivatives | HATU, DIPEA | DMF | Room Temp. | 2 | 70-90 |
| Ammonia (as liquid) | Direct Addition | Methanol | 20-25 | 8 | ~77 |
Table 2: Other Nucleophilic Reactions
| Reaction | Nucleophile/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Hydrolysis | NaOH | THF/MeOH/H₂O | Room Temp. | 18-20 | Carboxylic Acid | ~90 |
| Grignard | R'MgBr (2.2 eq.) | Anhydrous Ether/THF | 0 to Room Temp. | 2-4 | Tertiary Alcohol | 60-80 |
| Reduction | LiAlH₄ | Anhydrous THF | 0 to Room Temp. | 2-4 | Primary Alcohol | 70-90 |
| Thioesterification | NaSH | Ethanol | Reflux | 6-8 | Thioacid | 50-70 |
Experimental Protocols
Amidation using EDC/DMAP
This protocol describes the formation of a carboxamide using a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.2 equivalents)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the amine (1.1 equivalents), EDC (1.1 equivalents), and DMAP (0.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hydrolysis to Carboxylic Acid
This protocol details the saponification of the methyl ester.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) (2 equivalents)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and MeOH.
-
Add an aqueous solution of NaOH (2 equivalents) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 18-20 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the carboxylic acid, which can be used without further purification.
Reaction with Grignard Reagents
This protocol describes the synthesis of a tertiary alcohol.
Materials:
-
This compound
-
Grignard Reagent (e.g., Phenylmagnesium bromide) (2.2 equivalents)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ether or THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Grignard reagent (2.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting tertiary alcohol by column chromatography.
Reduction to Primary Alcohol
This protocol outlines the reduction of the ester to (5-(tert-butyl)isoxazol-3-yl)methanol.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% NaOH solution
-
Ethyl Acetate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF and cool to 0°C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0°C and quench by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the precipitate and wash with ethyl acetate.
-
Concentrate the filtrate to obtain the crude primary alcohol, which can be purified by column chromatography.
Applications in Drug Development
The isoxazole moiety is a key pharmacophore in numerous approved drugs and clinical candidates. The ability to easily modify the C3 position of the 5-(tert-butyl)isoxazole scaffold allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. For instance, the resulting carboxamides and their derivatives have shown potential as anticancer and antitubercular agents. The carboxylic acid can be used in further coupling reactions, and the alcohols provide a handle for introducing ether or ester linkages, expanding the chemical space for drug discovery. The tert-butyl group at the C5 position can enhance metabolic stability and provide favorable interactions with biological targets.
Application Notes and Protocols for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of isoxazoles, a critical heterocyclic motif in medicinal chemistry, through 1,3-dipolar cycloaddition reactions.[1][2][3][4] The protocols outlined below cover various experimental setups, including conventional heating, microwave-assisted synthesis, and catalyst-free conditions, offering flexibility for different laboratory settings and substrate requirements.
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a highly efficient and regioselective method for constructing the isoxazole ring.[1][5] Nitrile oxides, being unstable intermediates, are typically generated in situ from stable precursors such as aldoximes, hydroximoyl chlorides, or primary nitroalkanes.[6][7][8] This document details procedures for these key transformations, providing a comprehensive guide for the synthesis of diverse isoxazole derivatives.
General Workflow for 1,3-Dipolar Cycloaddition
The synthesis of isoxazoles via 1,3-dipolar cycloaddition fundamentally involves two key stages: the in situ generation of a nitrile oxide from a suitable precursor, followed by its reaction with a dipolarophile (an alkyne). The choice of precursor and the method of nitrile oxide generation can significantly influence reaction efficiency, yield, and substrate scope.
Experimental Protocols
This section provides detailed methodologies for the synthesis of isoxazoles using different experimental approaches.
Protocol 1: Microwave-Assisted Synthesis from Aldoximes
Microwave irradiation has been shown to significantly accelerate the rate of 1,3-dipolar cycloaddition, often leading to higher yields in shorter reaction times compared to conventional heating.[9][10][11] This protocol describes a metal-free approach for the synthesis of phenylisoxazole derivatives.
Materials:
-
Aryl aldehyde
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
N-Chlorosuccinimide (NCS)
-
Terminal alkyne
-
Solvent (e.g., Tetrahydrofuran (THF) with a trace of water)
-
Microwave reactor
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve the aryl aldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a suitable solvent. Add a base (e.g., sodium bicarbonate) and stir the mixture at room temperature until the aldehyde is consumed (monitor by TLC).
-
Cycloaddition: To the crude aldoxime solution, add the terminal alkyne (1.1 eq.) and N-chlorosuccinimide (1.1 eq.).
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).[10]
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst-Free Synthesis under Ball-Milling Conditions
Mechanochemistry, specifically ball-milling, offers a solvent-free and often catalyst-free alternative for isoxazole synthesis.[12][13] This method is environmentally friendly and can lead to high yields in short reaction times.[12]
Materials:
-
Terminal alkyne
-
Hydroxyimidoyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Planetary ball mill with stainless steel jars and balls
Procedure:
-
Charging the Mill: In a stainless-steel milling jar, place the terminal alkyne (1.0 eq.), hydroxyimidoyl chloride (1.5 eq.), sodium carbonate (2.0 eq.), and stainless-steel balls.
-
Milling: Secure the jar in the planetary ball mill and operate at a specified speed (e.g., 400-600 rpm) for a set time (e.g., 20-60 minutes).[12]
-
Work-up and Purification: After milling, dissolve the solid mixture in an appropriate organic solvent and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 3: One-Pot Synthesis from Nitroalkanes
Primary nitroalkanes can serve as precursors to nitrile oxides through dehydration. This protocol outlines a one-pot procedure for the synthesis of bicyclic isoxazoles via an intramolecular cycloaddition.
Materials:
-
Nitroalkane-tethered alkyne
-
Dehydrating agent (e.g., Phenyl isocyanate or 2,4,6-trichlorobenzoyl chloride - Yamaguchi reagent)[6]
-
Base (e.g., Triethylamine or Potassium tert-butoxide)[6]
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the nitroalkane-tethered alkyne (1.0 eq.) in the chosen solvent.
-
Nitrile Oxide Generation and Cycloaddition: Cool the solution to the appropriate temperature (e.g., -78 °C to room temperature). Add the base followed by the dehydrating agent. Stir the reaction mixture for the required time (e.g., 12-24 hours) while monitoring the reaction progress by TLC.[6]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Data Presentation: Comparison of Experimental Setups
The following tables summarize quantitative data from the literature for different isoxazole synthesis methodologies, allowing for easy comparison of their efficiencies.
Table 1: Microwave-Assisted vs. Conventional Heating for Phenylisoxazole Synthesis [9]
| Entry | Method | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Microwave | 100 | 15 | 93 |
| 2 | Conventional | 100 | 240 | 45 |
| 3 | Microwave | 80 | 20 | 85 |
| 4 | Conventional | 80 | 360 | 38 |
Table 2: Catalyst-Free Mechanochemical Synthesis of 3,5-Disubstituted Isoxazoles [12]
| Entry | Alkyne | Hydroxyimidoyl Chloride | Milling Time (min) | Yield (%) |
| 1 | Phenylacetylene | (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride | 20 | 85 |
| 2 | 1-Octyne | (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride | 30 | 78 |
| 3 | Ethynyltrimethylsilane | Ethyl (E,Z)-2-chloro-2-(hydroxyimino)acetate | 25 | 91 |
Table 3: One-Pot Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles [10]
| Entry | Acid Chloride | Terminal Alkyne | Hydroximinoyl Chloride | Method | Time | Yield (%) |
| 1 | Benzoyl chloride | Phenylacetylene | Benzenecarbohydroximoyl chloride | Microwave | 30 min | 75 |
| 2 | Benzoyl chloride | Phenylacetylene | Benzenecarbohydroximoyl chloride | Conventional | 48 h | 25 |
| 3 | 4-Methoxybenzoyl chloride | 1-Heptyne | 4-Chlorobenzenecarbohydroximoyl chloride | Microwave | 30 min | 68 |
| 4 | 4-Methoxybenzoyl chloride | 1-Heptyne | 4-Chlorobenzenecarbohydroximoyl chloride | Conventional | 72 h | 15 |
Concluding Remarks
The choice of experimental setup for the 1,3-dipolar cycloaddition synthesis of isoxazoles depends on several factors, including the desired substrate, available equipment, and environmental considerations. Microwave-assisted synthesis offers a rapid and high-yielding approach, while mechanochemical methods provide a green and efficient solvent-free alternative. Traditional one-pot syntheses from various precursors remain valuable for their versatility. The protocols and data presented herein serve as a comprehensive guide for researchers to select and optimize the most suitable method for their specific synthetic targets in the pursuit of novel isoxazole-based compounds for drug discovery and development.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. sciensage.info [sciensage.info]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition | Semantic Scholar [semanticscholar.org]
- 10. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 11. Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Methyl 5-(tert-butyl)isoxazole-3-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 5-(tert-butyl)isoxazole-3-carboxylate as a versatile synthetic intermediate. The focus is on its application in the synthesis of key pharmacophores, particularly in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and relevant signaling pathways are provided to facilitate its use in a research and development setting.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The isoxazole core is a prominent feature in numerous biologically active compounds. The tert-butyl group at the 5-position provides steric bulk and lipophilicity, which can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of a final drug candidate. The methyl ester at the 3-position serves as a versatile handle for a variety of chemical transformations, most notably for the formation of amides, which are key components of many pharmaceutical agents.
A primary application of this intermediate is in the synthesis of potent and selective FMS-like Tyrosine Kinase 3 (FLT3) inhibitors.[1][2] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[2][3] Mutations in FLT3 are prevalent in certain types of acute myeloid leukemia (AML), making it a key therapeutic target.[2][3] The N-(5-tert-butyl-isoxazol-3-yl) moiety is a key pharmacophore in several FLT3 inhibitors, including the approved drug quizartinib (AC220).[1][4]
Synthetic Applications and Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential one-pot synthesis of the title compound from dimethyl oxalate and pinacolone (3,3-dimethyl-2-butanone).
Experimental Protocol:
-
To a stirred solution of sodium methoxide in methanol, add a mixture of dimethyl oxalate and pinacolone at 0-10 °C.
-
Allow the reaction to proceed for several hours at room temperature.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., sulfuric acid) to a pH of 4-5.
-
Add hydroxylamine hydrochloride and reflux the mixture for several hours.
-
After completion of the reaction (monitored by TLC), cool the mixture.
-
The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and concentration under reduced pressure.
-
Purification can be achieved by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Dimethyl oxalate | Pinacolone | Sodium methoxide, Hydroxylamine HCl, H₂SO₄ | Methanol | 0-10, then reflux | 10-12 | This compound | 70-80 (estimated) |
Protocol 2: Hydrolysis to 5-(tert-butyl)isoxazole-3-carboxylic acid
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.
Experimental Protocol:
-
Dissolve this compound in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) dropwise.
-
Stir the reaction mixture at room temperature for 18-20 hours.
-
Upon completion, adjust the pH to 2 with 1 N hydrochloric acid (HCl).
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | NaOH, HCl | THF, Methanol, Water | 20-25 | 18-20 | 5-(tert-butyl)isoxazole-3-carboxylic acid | ~90[3] |
Protocol 3: Amide Formation via Acid Chloride
This two-step protocol describes the conversion of the carboxylic acid to an amide, a crucial step in the synthesis of many bioactive molecules.
Step 3a: Synthesis of 5-(tert-butyl)isoxazole-3-carbonyl chloride
Experimental Protocol:
-
To a solution of 5-(tert-butyl)isoxazole-3-carboxylic acid, add thionyl chloride (SOCl₂) and a catalytic amount of pyridine at 0 °C.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 5-(tert-butyl)isoxazole-3-carboxylic acid | Thionyl chloride, Pyridine | None (or inert solvent like DCM) | 0 to 25 | 24 | 5-(tert-butyl)isoxazole-3-carbonyl chloride | High (used crude)[6] |
Step 3b: Amidation with an Amine
Experimental Protocol:
-
Dissolve the crude 5-(tert-butyl)isoxazole-3-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Add the desired amine (e.g., a substituted aniline) to the solution at room temperature.
-
Stir the reaction for 12 hours.
-
After the reaction is complete, the product can be isolated by washing the reaction mixture with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Starting Material | Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 5-(tert-butyl)isoxazole-3-carbonyl chloride | Substituted Aniline | Dichloromethane | 25 | 12 | N-Aryl-5-(tert-butyl)isoxazole-3-carboxamide | Good to excellent[6] |
Visualizing the Synthetic and Biological Context
To better understand the utility of this compound, the following diagrams illustrate its synthetic pathway and the biological pathway it can be used to target.
Caption: Synthetic workflow for the utilization of this compound.
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. Its utility in the preparation of potent FLT3 inhibitors highlights its importance in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to incorporate this building block into their synthetic strategies for developing novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Quizartinib [cjph.com.cn]
- 5. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Isoxazole Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoxazole ring is a five-membered heteroaromatic ring containing adjacent nitrogen and oxygen atoms.[1] This structural motif is of significant interest in medicinal chemistry, agrochemicals, and materials science due to its diverse biological activities and versatile synthetic utility.[1][2][3][4][5] The unique electronic properties of the isoxazole ring, stemming from its two electronegative heteroatoms, allow it to participate in hydrogen bonding with various enzymes and receptors.[1] Consequently, isoxazole-containing compounds have been developed as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[4][5]
The functionalization of the isoxazole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. A variety of synthetic methods have been developed to introduce diverse substituents at the C-3, C-4, and C-5 positions of the isoxazole core. This document provides detailed application notes and experimental protocols for several key functionalization strategies.
Overview of Functionalization Strategies
The primary methods for modifying the isoxazole ring can be broadly categorized as:
-
Metalation and Electrophilic Quench: Deprotonation of an isoxazole C-H bond, typically adjacent to a directing group or at an activated position, followed by reaction with an electrophile.
-
Transition Metal-Catalyzed Cross-Coupling: The coupling of a pre-functionalized isoxazole (e.g., a halo-isoxazole) with a suitable coupling partner, often catalyzed by palladium or other transition metals.[3][6]
-
Direct C-H Functionalization: The direct coupling of an isoxazole C-H bond with a reaction partner, avoiding the need for pre-functionalization.[1][3][4]
-
Cycloaddition Reactions: The construction of the isoxazole ring itself with the desired functional groups already in place, most commonly via a [3+2] cycloaddition of a nitrile oxide and an alkyne or alkene.[7][8][9]
-
Ring Transformation and Ring Opening: Reactions where the isoxazole ring is opened and subsequently recyclized to form a different heterocyclic system or cleaved to yield functionalized acyclic compounds.[10][11][12]
References
- 1. Development of Novel Methodologies for Functionalization of Isoxazoles [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Transition Metal‐Mediated Functionalization of Isoxazoles: A Review [ouci.dntb.gov.ua]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 10. Ring transformation of isoxazoles into furan and pyran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Hydrolysis of Methyl 5-(tert-butyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of methyl 5-(tert-butyl)isoxazole-3-carboxylate to its corresponding carboxylic acid, 5-(tert-butyl)isoxazole-3-carboxylic acid, is a critical transformation in synthetic organic chemistry. This carboxylic acid derivative serves as a valuable building block in the development of novel pharmaceutical agents and other specialized organic molecules. The isoxazole scaffold, coupled with the sterically demanding tert-butyl group, offers unique structural features for molecular design and lead optimization in drug discovery.
This document provides a detailed, step-by-step protocol for the efficient hydrolysis of this compound. The procedure is based on a standard base-catalyzed saponification reaction, optimized for yield and purity of the final product.
Reaction Principle
The hydrolysis of the methyl ester is achieved through saponification, a process involving base-catalyzed cleavage of the ester bond. In this protocol, lithium hydroxide (LiOH) is employed as the base in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Experimental Protocol
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc), HPLC grade
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and MeOH (typically a 3:1 to 2:1 ratio).
-
Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5-2.0 eq) in deionized water. Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting ester. The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, add 1 M HCl dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-(tert-butyl)isoxazole-3-carboxylic acid.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following table summarizes typical quantitative data for the hydrolysis of this compound under the described conditions.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Lithium hydroxide monohydrate |
| Solvent System | THF:MeOH:H₂O |
| Equivalents of Base | 1.5 - 2.0 |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
| Purity (by HPLC) | >95% |
Experimental Workflow
Application Notes and Protocols for Ultrasound-Assisted Synthesis of Isoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoxazole derivatives are a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry, materials science, and agrochemicals.[1] Their diverse biological activities include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] Traditional synthetic routes towards isoxazoles often require long reaction times, harsh conditions, and the use of hazardous solvents.[1][5] Ultrasound-assisted synthesis has emerged as a green and efficient alternative, offering numerous advantages such as accelerated reaction rates, higher yields, and milder reaction conditions.[1][5] The underlying principle of this technique, known as sonochemistry, is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures, thereby enhancing chemical reactivity.[6][7][8]
These application notes provide detailed protocols for the ultrasound-assisted synthesis of various isoxazole derivatives, comparative data to highlight the benefits of sonication, and visualizations of experimental workflows and reaction mechanisms.
Core Advantages of Ultrasound-Assisted Synthesis:
-
Enhanced Reaction Rates: Significant reduction in reaction times from hours to minutes.[1][9]
-
Improved Yields: Often leads to higher product yields compared to conventional heating methods.[1]
-
Green Chemistry: Enables the use of environmentally benign solvents like water and ethanol, and can sometimes proceed under solvent-free conditions.[5][9]
-
Energy Efficiency: Lower energy consumption compared to traditional heating methods.[5]
-
Operational Simplicity: Straightforward experimental setup and execution.[5]
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazole-5(4H)-ones
This protocol details a one-pot, three-component reaction for the synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones using hydroxylamine hydrochloride, an aromatic aldehyde, and ethyl acetoacetate under ultrasound irradiation. This method is notable for its efficiency and high yields.
Experimental Procedure:
-
Reactant Mixture: In a 50 mL round-bottom flask, combine hydroxylamine hydrochloride (1.2 mmol), the selected aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Catalyst and Solvent: Add itaconic acid (15 mol%) as a catalyst and 10 mL of water as the solvent.[1]
-
Sonication: Place the flask in an ultrasonic bath operating at a frequency of 20-60 kHz and a power of 300 W.[1] Irradiate the mixture at 50 °C for 15-25 minutes.[1] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol to afford the pure 3-methyl-4-arylmethylene-isoxazole-5(4H)-one derivative.
Comparative Data:
| Entry | Aromatic Aldehyde | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ultrasound | 50 | 15 min | 95 | [1] |
| 2 | Benzaldehyde | Conventional | 100 | 3 h | 90 | [1] |
| 3 | 4-Chlorobenzaldehyde | Ultrasound | 50 | 20 min | 92 | [1] |
| 4 | 4-Chlorobenzaldehyde | Conventional | 100 | 3.5 h | 85 | [1] |
| 5 | 4-Nitrobenzaldehyde | Ultrasound | 50 | 25 min | 90 | [1] |
| 6 | 4-Nitrobenzaldehyde | Conventional | 100 | 4 h | 82 | [1] |
Protocol 2: Ultrasound-Assisted 1,3-Dipolar Cycloaddition for the Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes the synthesis of 3,5-disubstituted isoxazoles via a sonication-assisted 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes. This one-pot, three-step reaction is highly efficient.[5]
Experimental Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve hydroxylamine hydrochloride (1.2 mmol) and the chosen aldehyde (1.0 mmol) in a mixture of water and ethanol.
-
Oxidant Addition: Add Oxone® (potassium peroxymonosulfate) as the oxidizing agent to generate the nitrile oxide in situ. This step does not require ultrasound.[5]
-
Dipolarophile and Sonication: Add the alkyne (1.0 mmol) and a catalytic amount of KI to the reaction mixture.[5] Place the vessel in an ultrasonic bath and irradiate at room temperature for approximately 30 minutes.[5]
-
Reaction Monitoring: Monitor the disappearance of the starting materials by TLC.
-
Work-up and Purification: After the reaction is complete, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Aldehyde | Alkyne | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Phenylacetylene | 30 | 85 | [5] |
| 2 | 4-Methoxybenzaldehyde | Phenylacetylene | 30 | 82 | [5] |
| 3 | 4-Chlorobenzaldehyde | 1-Heptyne | 30 | 75 | [5] |
| 4 | 2-Naphthaldehyde | Phenylacetylene | 30 | 80 | [5] |
Visualizations
Experimental Workflow
Caption: General workflow for ultrasound-assisted synthesis of isoxazoles.
Reaction Mechanism: 1,3-Dipolar Cycloaddition
The synthesis of isoxazoles often proceeds through a 1,3-dipolar cycloaddition reaction. Under ultrasound irradiation, the key steps are the in situ generation of a nitrile oxide from an oxime, followed by its reaction with a dipolarophile (an alkyne or alkene).
Caption: Mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.
Applications in Drug Development
Isoxazole derivatives are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[10] The ability to rapidly synthesize libraries of these compounds using ultrasound-assisted methods is of great interest to drug development professionals.
Biological Activities of Synthesized Isoxazole Derivatives:
-
Anticancer Activity: Certain synthesized isoxazole derivatives have demonstrated significant growth inhibitory effects against various tumor cell lines, including leukemia.[1] For instance, some indolyl-isoxazoles have shown potent anticancer activity against HeLa, MCF-7, and NCI-H460 cell lines.[4]
-
Anti-inflammatory Activity: Many isoxazole derivatives exhibit anti-inflammatory properties.[2][4] The well-known COX-2 inhibitor, Valdecoxib, features an isoxazole core.[2]
-
Antimicrobial Activity: The presence of specific substituents on the isoxazole ring, such as methoxy, dimethylamino, bromine, nitro, and chlorine groups, has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative microorganisms.[2]
-
Antioxidant Activity: Several isoxazole derivatives have been reported to possess antioxidant properties.[11]
The efficient and green nature of ultrasound-assisted synthesis facilitates the rapid generation of diverse isoxazole libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.[5][10]
References
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 11. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Free Synthesis of Substituted Isoxazoles
Introduction
The isoxazole ring is a prominent five-membered heterocycle that serves as a core structural motif in a multitude of pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities.[3][4] Traditionally, the synthesis of isoxazoles has often relied on metal-catalyzed reactions, particularly copper(I) or ruthenium(II) catalysts for [3+2] cycloaddition reactions.[1][5] However, these methods present several drawbacks, such as high costs, toxicity of the metal catalysts, generation of metallic waste, and difficulties in removing metal residues from the final products, which is a critical concern in drug development.[1][2]
Consequently, there is a significant and growing demand for the development of metal-free synthetic routes. These alternative strategies offer more environmentally friendly, cost-effective, and cleaner pathways to this privileged scaffold, aligning with the principles of green chemistry. This document provides detailed protocols for several robust and widely applicable metal-free methods for the synthesis of substituted isoxazoles.
Method 1: Organocatalytic 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (such as an alkyne) is the most classical and versatile approach to the isoxazole core.[6] Metal-free protocols achieve this by generating the reactive nitrile oxide intermediate in situ from stable precursors like aldoximes, using organocatalysts and mild oxidants.
Application Note: DBU-Promoted Synthesis from Aldoximes and Alkynes
This protocol describes a highly efficient, metal-free, and regioselective synthesis of 3,5-disubstituted isoxazoles. The reaction is promoted by the non-nucleophilic organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][7] The process involves the in situ generation of a nitrile oxide from an aldoxime using N-chlorosuccinimide (NCS) as a mild oxidant. The DBU then facilitates the 1,3-dipolar cycloaddition of the nitrile oxide with a terminal alkyne.[7][8] This method is notable for its operational simplicity and tolerance of various functional groups, including unprotected phenolic hydroxyls.[7]
Caption: Workflow for DBU-Promoted Isoxazole Synthesis.
Experimental Protocol: General Procedure
-
To a stirred solution of the desired aldoxime (1.0 mmol) in N,N-dimethylformamide (DMF, 3 mL) in a round-bottom flask, add the terminal alkyne (1.2 mmol) and DBU (1.0 mmol, 152 mg).
-
Add N-chlorosuccinimide (NCS) (1.2 mmol, 160 mg) portion-wise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for the time indicated in Table 1 (typically 1-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.
Data Presentation: Substrate Scope and Yields[8]
| Entry | Aldoxime (R1) | Alkyne (R2) | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 1 | 88 |
| 2 | 4-Methoxyphenyl | Phenyl | 1 | 85 |
| 3 | 4-Chlorophenyl | Phenyl | 1 | 86 |
| 4 | 4-Nitrophenyl | Phenyl | 8 | 75 |
| 5 | Phenyl | 4-Methoxyphenyl | 1 | 87 |
| 6 | Phenyl | 4-Chlorophenyl | 1 | 85 |
| 7 | Phenyl | n-Butyl | 8 | 65 |
| 8 | 2-Naphthyl | Phenyl | 1 | 82 |
Method 2: Hypervalent Iodine-Mediated Synthesis
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) or phenyliodine(III) diacetate (PIDA), are powerful and versatile oxidants that can facilitate isoxazole synthesis under metal-free conditions.[9] They are particularly effective for promoting the [3+2] cycloaddition of nitrile oxides, generated in situ from aldoximes, with alkynes.[10][11] These reactions are typically fast, clean, and proceed under mild conditions at room temperature.
Application Note: PIDA-Mediated Synthesis of 3,5-Disubstituted Isoxazoles
This protocol outlines the synthesis of 3,5-disubstituted isoxazoles using PIDA as the oxidant. The reaction proceeds by the oxidation of an aldoxime to a nitrile oxide, which is immediately trapped by an alkyne present in the reaction mixture. The use of a polar solvent like methanol is often beneficial. This method avoids the need for a separate base and halogenating agent, simplifying the reaction setup and workup.
Caption: Hypervalent Iodine-Mediated Isoxazole Synthesis Pathway.
Experimental Protocol: General Procedure
-
In a vial, dissolve the aldoxime (1.0 mmol) and the alkyne (1.2 mmol) in methanol (5 mL).
-
Add phenyliodine(III) diacetate (PIDA) (1.2 mmol, 386 mg) to the solution in one portion at room temperature.
-
Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water (10 mL) to the residue and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (10 mL) to remove iodine residues, followed by brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired isoxazole.
Data Presentation: Substrate Scope and Yields[9]
| Entry | Aldoxime (R1) | Alkyne (R2) | Time (min) | Yield (%) |
| 1 | Phenyl | Phenyl | 30 | 85 |
| 2 | 4-Methylphenyl | Phenyl | 30 | 89 |
| 3 | 4-Methoxyphenyl | Phenyl | 30 | 91 |
| 4 | 4-Chlorophenyl | Phenyl | 30 | 82 |
| 5 | Phenyl | Cyclohexyl | 30 | 75 |
| 6 | Phenyl | 1-Hexynyl | 30 | 78 |
| 7 | Cyclohexyl | Phenyl | 30 | 72 |
| 8 | Phenyl | 2'-(Propargyl)adenosine | 30 | 68 |
Method 3: Organocatalytic One-Pot Cascade Synthesis
One-pot cascade reactions represent a highly efficient and atom-economical approach, minimizing waste and purification steps. This method describes an organocatalytic synthesis of polysubstituted isoxazoles from simple starting materials.
Application Note: DABCO-Catalyzed Synthesis from Aldehydes and Ethyl Nitroacetate
This protocol details a one-pot cascade reaction for synthesizing 3,4,5-trisubstituted isoxazoles using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst.[2][5] The reaction proceeds by reacting an aromatic aldehyde with ethyl nitroacetate in water, an environmentally benign solvent.[5] The cascade involves a Knoevenagel condensation, followed by Michael addition of a second equivalent of ethyl nitroacetate, and subsequent cyclization and dehydration to form the isoxazole ring. The use of ultrasonication can often accelerate the reaction.[2]
Caption: Logical Flow of DABCO-Catalyzed Cascade Reaction.
Experimental Protocol: General Procedure
-
In a sealed tube, add the aromatic aldehyde (1.0 mmol), ethyl nitroacetate (2.0 mmol, 266 mg), DABCO (0.2 mmol, 22 mg), and water (2 mL).
-
Seal the tube and heat the mixture at 80 °C for 24 hours (alternatively, place in an ultrasonic bath at 80 °C).
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure polysubstituted isoxazole product.
Data Presentation: Substrate Scope and Yields[5]
| Entry | Aromatic Aldehyde | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 80 | 24 | 75 |
| 2 | 4-Methylbenzaldehyde | 80 | 24 | 82 |
| 3 | 4-Methoxybenzaldehyde | 80 | 24 | 85 |
| 4 | 4-Chlorobenzaldehyde | 80 | 24 | 78 |
| 5 | 4-Bromobenzaldehyde | 80 | 24 | 77 |
| 6 | 4-Nitrobenzaldehyde | 80 | 24 | 65 |
| 7 | 2-Naphthaldehyde | 80 | 24 | 72 |
| 8 | 2-Thiophenecarboxaldehyde | 80 | 24 | 68 |
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of 3,5-Disubstituted Isoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 3,5-disubstituted isoxazoles, a privileged scaffold in medicinal chemistry.[1] The presented methods offer significant advantages, including operational simplicity, reduced reaction times, and minimized byproduct formation, making them highly attractive for applications in drug discovery and development.
Introduction
Isoxazoles are a prominent class of five-membered heterocyclic compounds frequently encountered in pharmaceuticals and biologically active molecules.[1] The 3,5-disubstituted isoxazole motif, in particular, is a key pharmacophore found in a variety of therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot methodologies streamline the synthetic process by combining multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste.[2] This note details three distinct and robust one-pot procedures for the synthesis of 3,5-disubstituted isoxazoles.
Method 1: Copper(I)-Catalyzed One-Pot Synthesis from Aldehydes and Terminal Alkynes
This widely applicable method involves a copper(I)-catalyzed [3+2] cycloaddition reaction between terminal alkynes and nitrile oxides generated in situ from aldehydes.[3][4][5] The reaction is highly regioselective, yielding exclusively the 3,5-disubstituted isoxazole isomers.[5] A key advantage of this protocol is its tolerance of a wide range of functional groups and its ability to be performed in aqueous solvent systems without the need for an inert atmosphere.[3][4]
Experimental Workflow
Caption: Workflow for Copper(I)-Catalyzed Synthesis.
Protocol
-
To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-butanol and water, add the aldehyde (1.0 eq) and sodium hydroxide (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the aldoxime.
-
Add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.
-
Add copper(II) sulfate pentahydrate (0.03 eq) and copper turnings.
-
Add the terminal alkyne (1.0 eq) and stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by simple filtration or aqueous work-up.[4][5]
-
Further purification can be achieved by recrystallization or by passing the product through a short plug of silica gel to remove trace impurities.[4]
Representative Data
| Entry | Aldehyde | Alkyne | Yield (%) |
| 1 | trans-Cinnamaldehyde | 1-Ethynylcyclohexene | 85 |
| 2 | Benzaldehyde | Phenylacetylene | 91 |
| 3 | 4-Nitrobenzaldehyde | Phenylacetylene | 88 |
| 4 | Heptanal | 1-Octyne | 75 |
Method 2: CuI-Catalyzed One-Pot Synthesis via Sonogashira Coupling and Intramolecular Cyclization
This novel approach utilizes an inexpensive and readily available copper(I) iodide catalyst to facilitate a one-pot, three-component synthesis of 3,5-disubstituted isoxazoles.[2] The reaction proceeds through a Sonogashira-type coupling of an acid chloride and a terminal alkyne to form an α,β-unsaturated ynone intermediate in situ. This intermediate then undergoes intramolecular cyclization with hydroxylamine to afford the desired isoxazole with high regioselectivity.[2]
Reaction Pathway
Caption: CuI-Catalyzed Reaction Pathway.
Protocol
-
To a round-bottomed flask, add CuI (0.05 eq), the acid chloride (1.2 eq), triethylamine (3.0 eq), and the terminal alkyne (1.0 eq) in tetrahydrofuran (THF).
-
Stir the resulting mixture at 60°C for 3 hours.
-
Add hydroxylamine hydrochloride (2.0 eq) and sodium acetate (2.4 eq) to the reaction mixture.
-
Continue stirring at 60°C for an additional 5 hours.
-
Monitor the reaction by TLC.
-
After completion, perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.
Representative Data
| Entry | Acid Chloride | Alkyne | Yield (%) |
| 1 | Benzoyl chloride | Phenylacetylene | 85 |
| 2 | 4-Methylbenzoyl chloride | Phenylacetylene | 91 |
| 3 | 4-Chlorobenzoyl chloride | Phenylacetylene | 76 |
| 4 | Benzoyl chloride | 4-Chlorophenylacetylene | 78 |
Method 3: Metal-Free One-Pot Synthesis Using Alkyl Nitrites
This method provides an efficient and environmentally friendly alternative to metal-catalyzed processes for the synthesis of 3,5-disubstituted isoxazoles.[6] The reaction involves the one-pot reaction of aldoximes and terminal alkynes using alkyl nitrites, such as tert-butyl nitrite or isoamyl nitrite, as oxidizing agents.[6] The process proceeds via the in situ generation of nitrile oxide intermediates, which then undergo a [3+2] dipolar cycloaddition with the alkyne to yield the desired products with high regioselectivity and in excellent yields.[6]
Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Methyl 5-(tert-butyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of bioactive molecules derived from Methyl 5-(tert-butyl)isoxazole-3-carboxylate. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of pharmacologically active compounds. This document focuses on the synthesis of Quizartinib (AC220), a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, as a prime example of a bioactive molecule accessible from the title compound.
Introduction to Bioactive Isoxazoles
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic and steric properties of the isoxazole ring allow it to serve as a versatile scaffold for the design of targeted therapies.
One notable example of a bioactive isoxazole-containing molecule is Quizartinib, a second-generation FLT3 inhibitor approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) that is FLT3-ITD positive.[1][2] The 5-tert-butylisoxazole moiety in Quizartinib plays a crucial role in its binding to the FLT3 kinase domain.
Synthesis of Quizartinib from this compound
The synthesis of Quizartinib from this compound involves a two-stage process. The first stage is the conversion of the methyl ester to an amine, followed by the coupling of the resulting amine with a core aniline derivative.
Stage 1: Synthesis of 3-amino-5-tert-butylisoxazole
The conversion of this compound to 3-amino-5-tert-butylisoxazole can be achieved through a Curtius rearrangement.[3][4][5] This reaction sequence involves the conversion of the carboxylic acid (obtained from the hydrolysis of the methyl ester) to an acyl azide, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired amine.
Protocol 1: Synthesis of 3-amino-5-tert-butylisoxazole
-
Hydrolysis of this compound:
-
Dissolve this compound in a suitable solvent such as methanol or a mixture of THF and water.
-
Add an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the 5-(tert-butyl)isoxazole-3-carboxylic acid.
-
Filter, wash with water, and dry the solid product.
-
-
Curtius Rearrangement:
-
Suspend the 5-(tert-butyl)isoxazole-3-carboxylic acid in an inert solvent (e.g., toluene or tert-butanol).
-
Add diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine).
-
Heat the reaction mixture to reflux. The acyl azide forms in situ and rearranges to the isocyanate.
-
If the reaction is performed in tert-butanol, the isocyanate is trapped as a Boc-protected amine. If performed in toluene, the isocyanate can be hydrolyzed by the addition of aqueous acid to yield the amine.
-
Purify the resulting 3-amino-5-tert-butylisoxazole by column chromatography or recrystallization.
-
A detailed protocol for the synthesis of 3-amino-5-(t-butyl)isoxazole from pivalyl acetonitrile and hydroxylamine hydrochloride has also been described, which can be an alternative starting point.[6]
Stage 2: Synthesis of Quizartinib
The final step in the synthesis of Quizartinib involves the coupling of 3-amino-5-tert-butylisoxazole with a suitable partner. A common method involves the reaction of the amine with a phenyl carbamate derivative.[7]
Protocol 2: Synthesis of Quizartinib
-
Formation of Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate:
-
Dissolve 3-amino-5-t-butyl-isoxazole in a suitable solvent like dichloromethane.
-
Add phenyl chloroformate and a base (e.g., triethylamine) and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction to isolate the phenyl carbamate intermediate.[7]
-
-
Coupling Reaction:
-
React the Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate with 4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][7][8]benzothiazol-2-yl}aniline in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to drive the reaction to completion.
-
After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography to yield Quizartinib.[7]
-
Caption: Synthetic workflow for Quizartinib.
Biological Activity of Quizartinib
Quizartinib is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3).[8][9] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting cancer cell proliferation and survival.[1] Quizartinib effectively inhibits this aberrant signaling.
Quantitative Data
The following table summarizes the inhibitory activity of Quizartinib against various kinases and cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| FLT3 (wild-type) | Kinase Assay | 4.2 | [9][10] |
| FLT3-ITD | Kinase Assay | 1.1 | [9][10] |
| MV4-11 (FLT3-ITD) | Cell Viability | 0.40 - 1.1 | [9][11][12] |
| MOLM-13 (FLT3-ITD) | Cell Viability | 0.62 - 0.89 | [11][12] |
| MOLM-14 (FLT3-ITD) | Cell Viability | 0.38 - 0.73 | [11][12] |
| RS4;11 (FLT3-WT) | Cell Viability | 4.2 | [9] |
| KIT | Kinase Assay | >10-fold selective vs FLT3 | [9] |
| PDGFRα | Kinase Assay | >10-fold selective vs FLT3 | [9] |
| PDGFRβ | Kinase Assay | >10-fold selective vs FLT3 | [9] |
| RET | Kinase Assay | >10-fold selective vs FLT3 | [9] |
| CSF-1R | Kinase Assay | >10-fold selective vs FLT3 | [9] |
Signaling Pathway
Quizartinib exerts its therapeutic effect by inhibiting the FLT3 signaling pathway. In AML cells with FLT3-ITD mutations, the FLT3 receptor is constitutively active, leading to the activation of downstream pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[1][13] Quizartinib binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of these downstream signaling cascades.[13] This inhibition ultimately leads to cell cycle arrest and apoptosis of the leukemic cells.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis of Quizartinib [cjph.com.cn]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 11. promega.com [promega.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Methyl 5-(tert-butyl)isoxazole-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 5-(tert-butyl)isoxazole-3-carboxylate. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two primary and effective routes for synthesizing the isoxazole core of this molecule:
-
Condensation and Cyclization: This classic approach involves a Claisen condensation of a ketone (pinacolone) with an oxalate ester (e.g., dimethyl oxalate) to form a 1,3-diketoester intermediate. This intermediate is then cyclized with hydroxylamine or one of its salts to form the isoxazole ring.[1][2]
-
1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition reaction between a nitrile oxide (pivalonitrile oxide, generated in situ) and an alkyne (methyl propiolate). This route is often praised for its efficiency and high regioselectivity.[2][3]
Q2: What are the critical starting materials for these routes?
-
For the Condensation/Cyclization Route:
-
Pinacolone (tert-butyl methyl ketone)
-
Dimethyl oxalate or Diethyl oxalate
-
A strong base (e.g., Sodium methoxide, Sodium ethoxide, LDA)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) or Hydroxylamine sulfate
-
-
For the 1,3-Dipolar Cycloaddition Route:
-
Pivaldoxime (to be converted to the hydroximoyl chloride) or Pivalaldehyde oxime
-
A chlorinating agent (e.g., N-Chlorosuccinimide)
-
Methyl propiolate
-
A base (e.g., Triethylamine)
-
Q3: What are the general reaction conditions to consider?
For both routes, careful control of reaction parameters is crucial. The Claisen condensation typically requires anhydrous conditions and is often run at low temperatures to control side reactions. The subsequent cyclization step is sensitive to pH. The 1,3-dipolar cycloaddition requires controlled, slow addition of base to manage the concentration of the highly reactive nitrile oxide intermediate and prevent its dimerization.
Q4: What are the main safety considerations for this synthesis?
-
Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated as a solid. Always handle it in solution when possible and avoid large-scale reactions without appropriate safety shields and procedures.
-
Strong Bases: Reagents like sodium methoxide and n-butyllithium are highly reactive and flammable. They must be handled under an inert atmosphere (Nitrogen or Argon) and away from moisture.
-
Solvents: Many organic solvents used (e.g., THF, Methanol, Dichloromethane) are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue: Low or No Yield
Q: My Claisen condensation step to form the intermediate (methyl 4,4-dimethyl-2,4-dioxopentanoate) has a very low yield. What could be the problem?
A: This is a common bottleneck. Consider the following:
-
Base and Conditions: Ensure your base (e.g., sodium methoxide) is fresh and anhydrous. The reaction is highly sensitive to moisture. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
Reaction Temperature: The initial deprotonation of pinacolone should be efficient. However, allowing the reaction to warm up too quickly can lead to side reactions like self-condensation. Maintain the recommended temperature profile.
-
Addition Order: Typically, the ketone is added slowly to a solution of the base and oxalate ester in an anhydrous solvent. Reversing the order can sometimes lead to different outcomes.
Q: The final cyclization reaction with hydroxylamine is not working efficiently. What factors are most important?
A: The cyclization step is highly dependent on pH.
-
pH Control: The reaction of the diketoester with hydroxylamine requires slightly acidic to neutral conditions. If the medium is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If too basic, side reactions can occur. Often, using hydroxylamine hydrochloride with a mild base or buffer is effective.
-
Purity of Intermediate: Impurities from the Claisen condensation can interfere with the cyclization. Ensure your diketoester intermediate is reasonably pure before proceeding.
Q: My 1,3-dipolar cycloaddition is giving a low yield of the desired isoxazole. What is the likely cause?
A: The primary competing reaction in this route is the dimerization of the nitrile oxide to form a furoxan.
-
Slow Addition: The base (e.g., triethylamine) used to generate the nitrile oxide in situ from the hydroximoyl chloride should be added very slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the reaction with the alkyne over dimerization.
-
Stoichiometry: Ensure the alkyne (methyl propiolate) is present in a slight excess to act as an efficient trap for the nitrile oxide as it is formed.
Issue: Side Product Formation and Purification
Q: I'm observing an unexpected isomer in my final product. How is this possible?
A: While the described routes are highly regioselective, regioisomer formation is a classic challenge in isoxazole synthesis.
-
Condensation Route: The use of a symmetrical oxalate ester with the ketone ensures that the intermediate 1,3-diketoester is also symmetrical with respect to its keto groups' reactivity towards hydroxylamine, leading to a single regioisomer. Impurities or side reactions could potentially lead to other products, but not typically the regioisomer.
-
Cycloaddition Route: This route is generally highly regioselective. The formation of the 5-substituted isoxazole is electronically and sterically favored. If you are seeing the other isomer, double-check the identity of your starting alkyne and the reaction conditions.
Q: How can I effectively purify the final product, this compound?
A:
-
Chromatography: The most common and effective method is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.
-
Extraction: After the reaction, an aqueous workup is essential. Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product. Washing with saturated sodium bicarbonate can remove acidic impurities, and a brine wash will help remove water before drying with MgSO₄ or Na₂SO₄.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective final purification step.
Comparison of Synthetic Routes
| Feature | Condensation / Cyclization Route | 1,3-Dipolar Cycloaddition Route |
| Starting Materials | Readily available, inexpensive bulk chemicals (ketones, oxalates). | Requires synthesis of precursors (hydroximoyl chloride), alkynes can be specialized. |
| Number of Steps | Typically two main synthetic steps. | Can be a one-pot reaction from the hydroximoyl chloride precursor. |
| Key Challenges | Strict anhydrous conditions for condensation; pH control for cyclization. | Dimerization of the reactive nitrile oxide intermediate. |
| Regioselectivity | Excellent, dictated by the structure of the starting materials. | Generally very high, but can be influenced by electronics and sterics. |
| Overall Yield | Can be moderate to good, but sensitive to reaction conditions. | Often provides good to excellent yields.[3] |
Experimental Protocols
Protocol 1: Condensation and Cyclization Route
Step A: Synthesis of Methyl 4,4-dimethyl-2,4-dioxopentanoate
-
To a flask containing dry methanol under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents).
-
Cool the solution to 0°C and add dimethyl oxalate (1.0 equivalent) followed by the slow, dropwise addition of pinacolone (1.05 equivalents).
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute HCl, adjusting the pH to ~4-5.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketoester.
Step B: Synthesis of this compound
-
Dissolve the crude diketoester from Step A in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.
Protocol 2: 1,3-Dipolar Cycloaddition Route
-
Dissolve pivaldoxime (1.0 equivalent) in a suitable solvent like DMF.
-
Add N-Chlorosuccinimide (NCS) (1.05 equivalents) in portions, maintaining the temperature below 40°C. Stir for 1 hour to form the corresponding hydroximoyl chloride.
-
To the solution of the hydroximoyl chloride, add methyl propiolate (1.2 equivalents).
-
Add triethylamine (1.5 equivalents) dropwise via a syringe pump over several hours. The slow addition is critical to prevent nitrile oxide dimerization.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water to remove DMF, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by flash column chromatography.
Process and Troubleshooting Diagrams
Below are diagrams illustrating the synthetic pathways and a general troubleshooting workflow.
Caption: Primary synthetic routes to the target compound.
Caption: A troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of Crude Methyl 5-(tert-butyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 5-(tert-butyl)isoxazole-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound, offering practical solutions and preventative measures.
Q1: My crude product is an oil and will not solidify. How can I induce crystallization?
A1: "Oiling out," where the product separates as a liquid instead of a solid, is a common issue. This can occur if the melting point of your compound is low or if impurities are depressing the melting point. Here are several techniques to induce crystallization:
-
Solvent Removal: Ensure all residual solvents from the reaction work-up have been thoroughly removed under reduced pressure.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic grooves in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a "seed" crystal to the oil can initiate crystallization.
-
Trituration: Add a small amount of a solvent in which your product is expected to be poorly soluble (e.g., hexanes, pentane). Vigorously stir or sonicate the mixture. This can sometimes break up the oil and encourage it to solidify.
-
Solvent System Adjustment: If attempting recrystallization, you may have too much solvent or the wrong solvent. Try slowly evaporating the solvent or adding a co-solvent in which the compound is less soluble.
Q2: A persistent emulsion has formed during the aqueous work-up. How can I break it?
A2: Emulsions are common when extracting organic products from aqueous solutions, especially when basic or acidic washes are used. Here are several methods to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.
Q3: After purification by column chromatography, my product is still impure. What could be the problem?
A3: Several factors can lead to impure fractions after column chromatography:
-
Improper Solvent System (Eluent): The polarity of your eluent may be too high, causing your product to elute too quickly along with impurities. Conversely, if the polarity is too low, the product may not move off the column. It is crucial to select a solvent system where your product has an Rf value of approximately 0.3 on a TLC plate.
-
Column Overloading: Too much crude material was loaded onto the column. As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 (w/w).
-
Poor Column Packing: Cracks or channels in the silica gel will lead to poor separation. Ensure the silica is packed uniformly.
-
Co-eluting Impurities: An impurity may have a similar polarity to your product, making separation by standard silica gel chromatography difficult. In this case, you may need to try a different stationary phase (e.g., alumina) or a different purification technique like recrystallization or preparative HPLC.
Q4: What are the likely impurities in my crude this compound?
A4: The impurities will depend on the synthetic route used. However, for a typical synthesis from a β-ketoester and hydroxylamine, common impurities include:
-
Unreacted Starting Materials: Such as the β-ketoester (e.g., methyl 4,4-dimethyl-3-oxopentanoate) and hydroxylamine.
-
Regioisomers: Depending on the reaction conditions, the formation of the isomeric Methyl 3-(tert-butyl)isoxazole-5-carboxylate is possible.
-
Byproducts from Side Reactions: These can be varied and are specific to the reaction conditions.
Monitoring the reaction by Thin Layer Chromatography (TLC) can help in identifying the presence of starting materials and major byproducts.
Data Presentation: Comparison of Purification Techniques
The following table provides a framework for comparing the effectiveness of different purification techniques. Researchers should aim to collect this data during their experiments to determine the most suitable method for their specific needs.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Solvent Consumption (mL/g of crude) | Time Requirement |
| Recrystallization | >98% (if successful) | 60-80% | Low to Moderate | Moderate |
| Silica Gel Column Chromatography | 95-99% | 70-90% | High | High |
| Preparative HPLC | >99% | 50-70% | High | High |
Note: The values in this table are estimates and can vary significantly based on the initial purity of the crude material and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. A good starting point is a mixed solvent system such as ethyl acetate/hexanes or ethanol/water.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, ethanol) at room temperature. Slowly add a "poor" solvent (e.g., hexanes, water) until the solution becomes cloudy (turbid). Gently warm the mixture until it becomes clear again. If the compound precipitates upon cooling, this is a good solvent system for recrystallization.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot "good" solvent (or the chosen solvent system).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of this compound using silica gel flash column chromatography.
-
Eluent Selection: Using TLC, determine a solvent system (eluent) in which the desired product has an Rf value of approximately 0.3. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 hexanes:ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting powder onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure to maintain a steady flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Decision workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues.
common side reactions in isoxazole synthesis and solutions
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of isoxazole derivatives.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your isoxazole synthesis experiments.
Issue 1: Low or No Yield of the Desired Isoxazole Product in 1,3-Dipolar Cycloaddition
Solutions:
-
In Situ Generation of Nitrile Oxide: To minimize decomposition and dimerization, generate the nitrile oxide in situ (in the reaction mixture) in the presence of the alkyne.[3] Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a non-nucleophilic base like triethylamine or the oxidation of aldoximes.[4]
-
Slow Addition of Precursor: If not generating the nitrile oxide in situ, add the nitrile oxide precursor solution slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[2]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of nitrile oxide dimerization more significantly than the rate of the cycloaddition, thus improving the yield of the desired isoxazole.[2]
-
Ensure Purity of Starting Materials: Impurities in the alkyne or the nitrile oxide precursor can interfere with the reaction, leading to lower yields. Ensure all starting materials are pure before use.[4]
-
Use of Ultrasound: Ultrasound irradiation has been shown to significantly accelerate reaction times and improve yields in isoxazole synthesis.[5]
Issue 2: Formation of a Mixture of Regioisomers
The formation of isomeric products is a common challenge in both major isoxazole synthesis routes.
A. In 1,3-Dipolar Cycloaddition (e.g., 3,5- vs. 3,4-disubstituted isoxazoles):
Possible Cause: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both electronic and steric factors of the nitrile oxide and the alkyne.[2] While terminal alkynes often yield 3,5-disubstituted isoxazoles with high regioselectivity, internal or electronically biased alkynes can lead to mixtures.
Solutions:
-
Catalysis: The use of catalysts can direct the reaction towards a specific regioisomer. Copper(I) catalysts are frequently employed to favor the formation of 3,5-disubstituted isoxazoles.[2][6] Ruthenium(II) catalysts have also been used to control regioselectivity.[4]
-
Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[4]
-
Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can sterically direct the cycloaddition to favor the less hindered product.[4]
B. In Condensation of Unsymmetrical β-Dicarbonyl Compounds with Hydroxylamine:
Possible Cause: When an unsymmetrical β-dicarbonyl compound reacts with hydroxylamine, two different regioisomeric isoxazoles can be formed depending on which carbonyl group is attacked first.[4][7]
Solutions:
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the two carbonyl groups. Protic solvents like ethanol and aprotic solvents like acetonitrile can favor the formation of different regioisomers.[4][8]
-
pH Control: The pH of the reaction medium can affect the nucleophilicity of hydroxylamine and the reactivity of the dicarbonyl compound. The use of a base like pyridine can influence the regiochemical outcome.[4][8]
-
Use of Lewis Acids: Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can be used to preferentially activate one of the carbonyl groups, thereby directing the initial nucleophilic attack of hydroxylamine and controlling regioselectivity.[4][7]
-
Substrate Modification: Converting the β-dicarbonyl compound to a β-enamino diketone can provide enhanced regiochemical control.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in isoxazole synthesis via 1,3-dipolar cycloaddition?
A1: The most prevalent side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2] This occurs when the nitrile oxide reacts with itself instead of the intended alkyne dipolarophile. This side reaction is more pronounced when the concentration of the nitrile oxide is high or when the alkyne is not very reactive.
Q2: How can I minimize furoxan formation?
A2: To minimize furoxan formation, you can:
-
Generate the nitrile oxide in situ in the presence of the alkyne.[3]
-
Add the nitrile oxide precursor slowly to the reaction mixture.[2]
-
Use a slight excess of the alkyne to outcompete the dimerization reaction.[2]
-
Optimize the reaction temperature; often, lower temperatures are beneficial.[2]
Q3: My reaction with a β-dicarbonyl compound and hydroxylamine is giving a mixture of isomers. How can I improve the selectivity for one isomer?
A3: To improve regioselectivity in the condensation of unsymmetrical β-dicarbonyl compounds:
-
Experiment with different solvents (e.g., ethanol vs. acetonitrile) as solvent polarity can influence which carbonyl group is more reactive.[4][8]
-
Control the pH of the reaction, for instance, by using a base like pyridine.[4][8]
-
Employ a Lewis acid such as BF₃·OEt₂ to selectively activate one carbonyl group.[4][7]
Q4: Are there any "green" or more efficient methods for isoxazole synthesis?
A4: Yes, ultrasound-assisted synthesis has emerged as a green and efficient alternative. It often leads to significantly shorter reaction times, higher yields, and can be performed in environmentally benign solvents like water.[5][9] This method minimizes byproduct formation and reduces energy consumption.[5]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Ultrasound Irradiation in Isoxazole Synthesis
| Reaction Type | Conventional Method (Heating) | Ultrasound-Assisted Method | Yield Improvement | Reference |
| Mannich-type reaction for phosphonate derivatives | 115-120 °C, 5 h, 57.2-71.6% yield | 78-80 °C, 1 h, 77.6-91.2% yield | ~20-25% increase | [5] |
| Cyclization of chalcone derivative | Heating, ~30% yield | 50 °C, 85 min, ~65% yield | ~35% increase | [5] |
| Multicomponent reaction for 4H-isoxazol-5-ones | 100 °C, 3 h, 90% yield | 50 °C, 15 min, 95% yield | 5% increase with significantly reduced time | [5] |
| One-pot, five-component reaction | Magnetic stirring | Sonotrode, 13-17 min, 75-96% yield | Significant rate and yield enhancement | [9] |
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition
This protocol is adapted for the synthesis of isoxazolines from aldoximes and alkenes using tert-butyl hypoiodite (t-BuOI) for the in situ generation of nitrile oxides.[10]
Materials:
-
Aldoxime (0.25 mmol)
-
Dipolarophile (alkene or alkyne) (0.25 mmol)
-
tert-Butyl hypochlorite (t-BuOCl) (0.25 mmol)
-
Sodium iodide (NaI) (0.25 mmol)
-
2,6-Lutidine (0.25 mmol)
-
Dioxane (5 mL)
Procedure:
-
To a solution of the aldoxime (0.25 mmol), dipolarophile (0.25 mmol), and NaI (0.25 mmol) in dioxane (5 mL), add 2,6-lutidine (0.25 mmol).
-
To this mixture, add t-BuOCl (0.25 mmol) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole from a β-Enamino Diketone
This protocol is adapted from a method for the regioselective synthesis of a 3,4-disubstituted isoxazole using a Lewis acid.[4][7]
Materials:
-
β-Enamino diketone (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Pyridine (1.4 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve the β-enamino diketone in acetonitrile in a round-bottom flask.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Troubleshooting workflow for 1,3-dipolar cycloaddition.
Caption: Strategies for controlling regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Regioselectivity in 1,3-Dipolar Cycloaddition Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during 1,3-dipolar cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in 1,3-dipolar cycloaddition reactions?
A1: The regioselectivity of a 1,3-dipolar cycloaddition is primarily governed by a combination of electronic and steric factors.[1][2]
-
Electronic Factors: These are best understood using Frontier Molecular Orbital (FMO) theory. The reaction's regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component (the 1,3-dipole or the dipolarophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][3] The reaction favors the regioisomer that results from the alignment of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[1]
-
Steric Factors: Steric hindrance between bulky substituents on the 1,3-dipole and the dipolarophile can disfavor the formation of a particular regioisomer, even if it is electronically favored.[4]
Q2: How can I predict the major regioisomer of my 1,3-dipolar cycloaddition reaction?
A2: Predicting the major regioisomer can be approached in several ways:
-
Frontier Molecular Orbital (FMO) Theory: This is a powerful predictive tool. By analyzing the HOMO-LUMO energy gaps and the orbital coefficients, one can often predict the favored product.[1][3] Computational chemistry software can be used to calculate these properties.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the transition states for the formation of both possible regioisomers. The regioisomer with the lower activation energy is predicted to be the major product.[5][6]
-
Literature Precedent: Examining similar reactions in the chemical literature can provide valuable insights into the expected regioselectivity.
Q3: Can the regioselectivity of a 1,3-dipolar cycloaddition be reversed?
A3: Yes, in some cases, the regioselectivity can be reversed or switched. This can be achieved by:
-
Changing the Catalyst: For example, in azide-alkyne cycloadditions, copper catalysts typically yield the 1,4-disubstituted triazole, while ruthenium catalysts can favor the 1,5-regioisomer.[7]
-
Modifying Electronic Properties: Altering the electron-donating or electron-withdrawing nature of the substituents on the dipole or dipolarophile can change the dominant HOMO-LUMO interaction, thereby inverting the regioselectivity.[8]
-
Confinement Effects: Encapsulating the reactants within a molecular cage can alter the transition state geometries and lead to a reversal of the regioselectivity observed in bulk solution.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My reaction is producing a mixture of regioisomers with poor selectivity.
-
Possible Cause: The electronic and steric preferences for the two possible transition states are very similar.
-
Solution:
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.[10] Conversely, in some cases, higher temperatures might be beneficial.[3] It is crucial to screen a range of temperatures.
-
Solvent Screening: The polarity of the solvent can influence the transition state energies. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM, acetonitrile) and polar protic (e.g., ethanol, water).[11][12]
-
Catalyst Introduction: If you are running a thermal cycloaddition, consider introducing a catalyst. Lewis acids can enhance the regioselectivity of nitrone-alkene cycloadditions.[6][13] For azide-alkyne cycloadditions, using a copper(I) catalyst will almost exclusively give the 1,4-regioisomer.[7][14]
-
Problem 2: I am obtaining the opposite regioisomer to what FMO theory predicts.
-
Possible Cause:
-
Steric Dominance: Steric hindrance may be overriding the electronic preference. Bulky substituents on either the dipole or dipolarophile could be preventing the electronically favored approach.[15][16]
-
Secondary Orbital Interactions: These are interactions between other orbitals not directly involved in bond formation, which can sometimes influence the transition state geometry and, consequently, the regioselectivity.
-
Reaction Mechanism: The reaction may not be proceeding through a concerted pericyclic mechanism as assumed. A stepwise mechanism involving a diradical or zwitterionic intermediate could lead to a different regiochemical outcome.
-
-
Solution:
-
Modify Substituents: If possible, use less bulky protecting groups or substituents to minimize steric clash.
-
Computational Analysis: Perform DFT calculations to gain a deeper understanding of the transition state energies and geometries. This can help to elucidate the relative contributions of electronic and steric effects.[5]
-
Problem 3: The regioselectivity of my Lewis acid-catalyzed nitrone cycloaddition is still low.
-
Possible Cause:
-
Inappropriate Lewis Acid: The chosen Lewis acid may not be effectively coordinating to the nitrone or the dipolarophile to sufficiently differentiate the two possible transition states.
-
Substrate Control: The inherent electronic and steric properties of your substrates may be overriding the directing effect of the Lewis acid.
-
-
Solution:
-
Screen Different Lewis Acids: Experiment with a variety of Lewis acids with different strengths and steric properties (e.g., MgBr₂, BF₃·OEt₂, Sc(OTf)₃, In(OTf)₃).[6][17]
-
Bidentate Substrates: If your substrate design allows, incorporating a bidentate chelating group can lead to a more organized transition state and improved stereocontrol when using a suitable metal-ligand catalyst.[18]
-
Data Presentation
Table 1: Effect of Reaction Temperature on the Regioselectivity of a 1,3-Dipolar Cycloaddition
| Entry | Dipolarophile | Temperature (°C) | Regioisomeric Ratio (path A:path B) | Reference |
| 1 | 7-oxa-norbornadiene derivative | 110 | 1:2.3 | [10] |
| 2 | 7-oxa-norbornadiene derivative | 70 | 1:4 | [10] |
| 3 | 7-oxa-norbornadiene derivative | 50 | >1:99 | [10] |
Table 2: Influence of Solvent on the Regioselectivity of a Nitrone Cycloaddition
| Entry | Solvent | Time (h) | Yield (%) | Regioisomeric Ratio (3a:3'a) | Reference |
| 1 | Toluene | 24 | 75 | 4:1 | [19] |
| 2 | Toluene | 48 | 82 | 5:1 | [19] |
| 3 | Dichloromethane | 72 | 65 | 1:3 | [19] |
Table 3: Effect of Lewis Acid on Regioselectivity in a Nitrone-Enal Cycloaddition
| Entry | Lewis Acid | Regioisomeric Ratio (4-substituted:5-substituted) | Reference |
| 1 | None (Thermal) | Varies | [13] |
| 2 | Fe-based Lewis Acid | 96:4 to 15:85 (depends on nitrone electronics) | [13] |
| 3 | Ru-based Lewis Acid | 96:4 to 15:85 (depends on nitrone electronics) | [13] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for the highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Azide-containing compound
-
Terminal alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF)
Procedure:
-
In a reaction vessel, dissolve the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in a minimum amount of water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Thermal 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkene
This protocol describes a general procedure for the synthesis of isoxazolines. Note that regioselectivity will be dependent on the specific substrates used.
Materials:
-
Aldoxime
-
N-Chlorosuccinimide (NCS) or other oxidant
-
Alkene (dipolarophile)
-
Triethylamine (Et₃N) or other base
-
Solvent (e.g., toluene, chloroform)
Procedure:
-
Dissolve the aldoxime (1.0 equiv) and the alkene (1.0-1.5 equiv) in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the oxidant (e.g., NCS, 1.05 equiv) portion-wise to the stirred solution.
-
After the addition is complete, add the base (e.g., Et₃N, 1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: FMO theory explains regioselectivity through HOMO-LUMO interactions.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,3 Dipolar Cycloaddition of Münchnones: Factors behind the Regioselectivity. | Semantic Scholar [semanticscholar.org]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Modular mesoionics: understanding and controlling regioselectivity in 1,3-dipolar cycloadditions of Münchnone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Iron- and ruthenium-Lewis acid catalyzed asymmetric 1,3-dipolar cycloaddition reactions between enals and diaryl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unusual Regioselectivity of the Dipolar Cycloaddition Reactions of Nitrile Oxides and Tertiary Cinnamides and Crotonamides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
stability of Methyl 5-(tert-butyl)isoxazole-3-carboxylate in different solvents
This technical support center provides guidance on the stability of Methyl 5-(tert-butyl)isoxazole-3-carboxylate for researchers, scientists, and drug development professionals. Please note that specific quantitative stability data for this compound in various solvents is not extensively available in public literature. Therefore, this guide offers general principles based on the chemical structure (an ester and an isoxazole), alongside protocols to help you determine stability in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound?
A1: Based on its structure, the two most probable degradation pathways are:
-
Hydrolysis of the methyl ester group: This is a common reaction for esters, catalyzed by acidic or basic conditions, yielding 5-(tert-butyl)isoxazole-3-carboxylic acid and methanol.[1]
-
Cleavage of the isoxazole ring: The N-O bond in the isoxazole ring can be susceptible to reductive cleavage under certain conditions, such as catalytic hydrogenation.[2]
Q2: In which types of solvents should I be most cautious about stability?
A2: Caution is advised with protic solvents (e.g., water, methanol, ethanol) and solutions with a non-neutral pH. Aqueous buffers, especially at acidic or alkaline pH, are likely to promote ester hydrolysis.[1]
Q3: How can I monitor the degradation of the compound?
A3: The most common and effective method is using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound.
Q4: What general precautions can I take to minimize degradation during storage and handling?
A4: To minimize degradation, store the compound as a solid in a cool, dry, and dark place. For solutions, use aprotic, anhydrous solvents (e.g., acetonitrile, THF, DCM) and prepare them fresh if possible. If you must use a protic solvent, keep the solution cold and use it promptly.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Solution |
| Unexpected peaks appear in my HPLC chromatogram over time. | The compound is degrading in your solvent or under your experimental conditions. | Perform a forced degradation study (see protocol below) to identify the degradation products and determine the conditions causing instability (e.g., pH, light, temperature). |
| The concentration of my stock solution decreases over a few days. | The compound is unstable in the chosen stock solvent (e.g., methanol or DMSO with water content). | Prepare stock solutions in an anhydrous aprotic solvent like acetonitrile. If DMSO is required, use anhydrous grade and store at -20°C or -80°C. Prepare fresh working solutions for each experiment. |
| Reaction yield is lower than expected when using the compound. | The compound may be degrading under the reaction conditions (e.g., presence of acid, base, or water). | Check the pH and water content of your reaction mixture. If possible, switch to anhydrous solvents and use non-nucleophilic bases if basic conditions are required. |
| Inconsistent analytical results between experiments. | This could be due to variable degradation of the compound in samples waiting for analysis. | Standardize sample preparation and analysis times. Keep prepared samples in an autosampler cooled to a low temperature (e.g., 4°C) to minimize degradation while awaiting injection. |
Stability Data Summary
As specific quantitative data is not publicly available, the following table is provided as a template for you to summarize your own findings from experimental stability studies.
| Solvent System | Temperature (°C) | Duration (hours) | Initial Concentration (µg/mL) | % Recovery of Parent Compound | Observations / Degradants Formed |
| e.g., 0.1 M HCl | 60 | 24 | 100 | Data to be generated | e.g., Peak at RRT 0.8 |
| e.g., 0.1 M NaOH | 60 | 8 | 100 | Data to be generated | e.g., Major degradation |
| e.g., Acetonitrile | 25 (RT) | 48 | 100 | Data to be generated | |
| e.g., Methanol | 25 (RT) | 48 | 100 | Data to be generated | |
| e.g., Water, pH 7 | 25 (RT) | 48 | 100 | Data to be generated |
Experimental Protocol: Forced Degradation Study
This protocol is a general guideline for investigating the stability of this compound under stress conditions, as recommended by ICH guidelines.[3][4]
Objective: To identify potential degradation pathways and establish the intrinsic stability of the compound under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent where it is known to be stable, such as acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for up to 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.[5]
-
If no degradation is seen, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for up to 8 hours.
-
At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to ~100 µg/mL for analysis.[5]
-
If no degradation is seen, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 12 hours.[5]
-
Withdraw aliquots at time points, dilute to ~100 µg/mL, and analyze.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.[5]
-
After exposure, prepare a solution of ~100 µg/mL and analyze.
-
Also, expose a solution of the compound (in a stable solvent like acetonitrile) to the same conditions.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining parent compound and identify the relative retention times (RRT) of any degradation products.
-
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
troubleshooting low yields in nitrile oxide cycloaddition reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with low yields in nitrile oxide cycloaddition reactions.
Troubleshooting Guide
Question 1: My reaction yield is low, and I'm isolating a significant amount of a dimeric byproduct. What is happening and how can I fix it?
Answer:
The primary side reaction in 1,3-dipolar cycloadditions of nitrile oxides is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2][3] This occurs because most nitrile oxides are highly reactive and unstable; in the absence of a dipolarophile, they will react with themselves.[1][2] To minimize this side reaction and improve the yield of your desired cycloadduct, the instantaneous concentration of the nitrile oxide should be kept low throughout the reaction. This can be achieved by generating the nitrile oxide in situ and/or by using slow addition techniques.[2]
Recommended Solutions:
-
In Situ Generation of the Nitrile Oxide: This is the most common and effective method to prevent dimerization. The nitrile oxide is generated slowly in the presence of the dipolarophile, allowing it to be trapped before it can dimerize.[2] Common methods for in situ generation include the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl halides.[1]
-
Slow Addition/Diffusion Mixing: If you are using a pre-formed nitrile oxide or a rapid generation method, adding the nitrile oxide or the generating agent slowly to the reaction mixture containing the dipolarophile can significantly reduce dimerization.[2][3] A technique known as "diffusion reagent mixing," where vapors of a volatile base (like triethylamine) are slowly introduced into the reaction mixture, has been shown to be effective for generating the nitrile oxide from its precursor at a controlled rate.[4]
-
Increase Dipolarophile Concentration: Using an excess of the dipolarophile (commonly 2-5 equivalents) can help to trap the nitrile oxide as it is formed, outcompeting the dimerization pathway.[3][4]
Question 2: I am attempting an in situ generation of my nitrile oxide from an aldoxime, but the reaction is still sluggish and producing byproducts. What can I do to optimize this?
Answer:
The choice of oxidant and reaction conditions for the in situ generation of nitrile oxides from aldoximes is crucial for a successful reaction. Several factors can be optimized to improve the yield and reduce byproduct formation.
Optimization Strategies:
-
Choice of Oxidant: A variety of oxidants can be used to convert aldoximes to nitrile oxides. The optimal choice will depend on your specific substrate and reaction conditions. Some common oxidants include:
-
Solvent: The choice of solvent can influence the rate and selectivity of the reaction.[6] While common solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are often used, exploring different solvents can sometimes lead to improved results.[7][8] For instance, in some cases, ionic liquids have been shown to increase the rate of cycloaddition.[6]
-
Temperature: Most in situ generation methods proceed at room temperature. However, for particularly unstable nitrile oxides or slow cycloadditions, cooling the reaction mixture may help to suppress dimerization.[2]
-
Base: When using methods that require a base for the generation of the nitrile oxide (e.g., dehydrohalogenation of hydroximoyl chlorides), the choice and addition rate of the base are critical. A non-nucleophilic base is preferred, and slow addition is recommended to maintain a low concentration of the nitrile oxide.[3]
Question 3: My dipolarophile is electron-poor/sterically hindered, and the cycloaddition is not proceeding efficiently. What strategies can I employ?
Answer:
The reactivity of the dipolarophile significantly impacts the success of the cycloaddition. Electron-deficient or sterically hindered alkenes and alkynes can be challenging substrates.
Potential Solutions:
-
Catalysis: The use of metal catalysts can, in some cases, promote the cycloaddition with less reactive dipolarophiles.[9][10]
-
High-Pressure Conditions: Applying high pressure can sometimes overcome the activation barrier for sluggish cycloadditions.
-
Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction rate and improve yields, particularly for slow reactions.[11]
-
Alternative Nitrile Oxide Precursors: The method of nitrile oxide generation can influence its reactivity. Experimenting with different precursors, such as O-silylated hydroxamic acids, might provide a more reactive nitrile oxide species under mild conditions.[12]
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in nitrile oxide cycloadditions? A1: The most common side product is a furoxan, which is the dimer of the nitrile oxide.[1][2] This is especially problematic for nitrile oxides that are generated too quickly or are present in high concentrations.[2]
Q2: How does the stability of the nitrile oxide affect the reaction? A2: The stability of the nitrile oxide is a critical factor. Sterically bulky groups (e.g., tertiary butyl) or certain electronic substitutions on aromatic nitrile oxides can increase their stability, making them easier to handle and reducing the rate of dimerization.[1] Conversely, less stable nitrile oxides are more prone to dimerization and require careful control of reaction conditions.[1]
Q3: Can I use water as a solvent for nitrile oxide cycloadditions? A3: While less common, some nitrile oxide cycloadditions can be performed in aqueous environments, which can be advantageous from a green chemistry perspective.[13]
Q4: How can I purify the final isoxazoline/isoxazole product? A4: The most common method for purifying the products of nitrile oxide cycloadditions is flash column chromatography on silica gel.[2]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a [3+2] Cycloaddition
| Entry | Oxidant | Base | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Oxone | Na₂CO₃ | None (Ball-milling) | 60 | 86 | [5] |
| 2 | Oxone | NaHCO₃ | None (Ball-milling) | 60 | 80 | [5] |
| 3 | Oxone | K₂CO₃ | None (Ball-milling) | 60 | 75 | [5] |
| 4 | Oxone | Na₂CO₃ | EtOH (LAG) | 60 | 45 | [5] |
| 5 | Oxone | Na₂CO₃ | DCM (LAG) | 60 | 53 | [5] |
LAG: Liquid-Assisted Grinding
Table 2: Substrate Scope for Nitrile Oxide Cycloaddition under Optimized Ball-Milling Conditions
| Aldoxime | Dipolarophile | Product Yield (%) | Reference |
| 4-Methoxybenzaldoxime | Phenylacetylene | 76 | [5] |
| 4-Bromobenzaldoxime | Phenylacetylene | 80 | [5] |
| 4-(Methoxycarbonyl)benzaldoxime | Phenylacetylene | 83 | [5] |
| 3-Phenylpropanal oxime | Phenylacetylene | 82 | [5] |
| Thiophene-2-carbaldehyde oxime | Phenylacetylene | 70 | [5] |
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from Aldoxime using Oxone under Ball-Milling Conditions
This protocol is adapted from Fang, R.-K. et al. (2022).[5]
-
Reagents:
-
Aldoxime (1.0 equiv)
-
Alkene or Alkyne (1.2 equiv)
-
Sodium Chloride (NaCl) (1.1 equiv)
-
Oxone (1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (1.5 equiv)
-
-
Procedure:
-
Place the aldoxime, alkene/alkyne, NaCl, Oxone, and Na₂CO₃ in a milling jar with the appropriate milling balls.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for the optimized reaction time (e.g., 60 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a suitable solvent (e.g., ethyl acetate) to the milling jar and transfer the mixture to a flask.
-
Filter the mixture to remove insoluble inorganic salts.
-
Wash the solids with the same solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: In Situ Generation of Nitrile Oxide from Aldoxime using Iodobenzene Diacetate
This is a general procedure based on common laboratory practices.
-
Reagents:
-
Aldoxime (1.0 equiv)
-
Olefin (1.5 equiv)
-
Iodobenzene diacetate (1.1 equiv)
-
Methanol (MeOH) as solvent
-
Trifluoroacetic acid (TFA) (catalytic amount, e.g., 0.1 equiv)
-
-
Procedure:
-
Dissolve the aldoxime and the olefin in methanol in a round-bottom flask.
-
Add a catalytic amount of trifluoroacetic acid.
-
With stirring at room temperature, add the iodobenzene diacetate in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.[2]
-
Visualizations
Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
preventing dimerization of nitrile oxides in isoxazole synthesis
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the 1,3-dipolar cycloaddition of nitrile oxides.
Find answers to frequently asked questions and step-by-step guides to overcome common challenges in your experimental workflow, particularly the prevention of nitrile oxide dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in nitrile oxide cycloadditions and why does it form?
A1: The most common side-product is a furoxan (also known as a 1,2,5-oxadiazole-2-oxide), which is the dimer of the nitrile oxide.[1] Nitrile oxides are highly reactive, unstable intermediates.[1] In the absence of a suitable dipolarophile (your alkene or alkyne), or when their concentration is too high, they will react with themselves in a process called dimerization.[1][2] This reaction is a multi-step process that proceeds through a dinitrosoalkene-like intermediate.[3][4][5]
Q2: How does the structure of the nitrile oxide affect its stability and tendency to dimerize?
A2: The structure significantly impacts stability. Aromatic nitrile oxides tend to dimerize slower than aliphatic ones.[6] This is attributed to the interruption of conjugation between the nitrile oxide and the aryl group during the C-C bond formation step of dimerization.[3][4] Steric hindrance also plays a key role; bulky substituents, such as a tertiary-butyl group or a mesityl group, can dramatically increase the stability of the nitrile oxide and reduce the rate of dimerization.[6]
Q3: What is the single most effective strategy to prevent furoxan formation?
A3: The most effective and widely used strategy is the in situ generation of the nitrile oxide.[1][2][7] This means generating the nitrile oxide slowly and directly in the reaction mixture in the presence of the dipolarophile. This technique ensures that the instantaneous concentration of the nitrile oxide remains very low, allowing it to be trapped by the dipolarophile before it has a chance to dimerize.[1][8]
Q4: What are the common methods for the in situ generation of nitrile oxides?
A4: Several reliable methods exist for generating nitrile oxides in situ from stable precursors. The most common include:
-
Dehydrohalogenation of hydroximoyl chlorides: This classic method involves treating a hydroximoyl chloride with a base (like triethylamine) to eliminate HCl.[9][10]
-
Oxidation of aldoximes: A variety of oxidants can be used, including sodium hypochlorite (bleach), N-bromosuccinimide (NBS), tert-butyl hypoiodite (t-BuOI), and greener options like Oxone in the presence of NaCl.[6][9][11][12] Hypervalent iodine reagents are also highly effective.[13]
-
Dehydration of primary nitroalkanes: Reagents like phenyl isocyanate or 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) can be used to dehydrate nitroalkanes to form nitrile oxides.[14]
-
From diazocarbonyl compounds: Terminal diazo compounds can react with tert-butyl nitrite (TBN) under mild, catalyst-free conditions to generate nitrile oxides.[15]
Troubleshooting Guide
Problem 1: Low yield of the desired isoxazole and significant furoxan dimer formation.
This is the most frequent issue encountered. The core problem is that the concentration of the generated nitrile oxide is too high, favoring dimerization over the desired cycloaddition.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high dimer formation.
Recommended Solutions & Methodologies
-
Control the Generation Rate: If you are already using an in situ method, the rate of generation may still be too high.
-
Slow Addition: Instead of adding the base or oxidizing agent all at once, add it dropwise over a prolonged period using a syringe pump. This maintains a very low steady-state concentration of the nitrile oxide.
-
Diffusion Reagent Mixing: This technique is effective for base-induced generation from hydroximoyl chlorides. Vapors of a volatile base (e.g., triethylamine) are slowly introduced into the reaction headspace, where they dissolve into the reaction mixture and generate the nitrile oxide at a controlled, diffusion-limited rate.[16]
-
-
Optimize Reaction Temperature: Most in situ generation methods work well at room temperature. However, if dimerization is persistent, especially with unstable nitrile oxides or slow cycloadditions, cooling the reaction mixture (e.g., to 0 °C) can suppress the dimerization rate more than the cycloaddition rate, improving the product ratio.[1][14]
Problem 2: The in situ generation of the nitrile oxide from an aldoxime is sluggish or fails.
If the precursor is not efficiently converted to the nitrile oxide, yields will be low, and starting material will remain.
Reaction Pathway & Key Factors
Caption: Nitrile oxide generation and competing reaction pathways.
Recommended Solutions & Methodologies
-
Choice of Oxidant and Solvent: The efficiency of aldoxime oxidation can be highly dependent on the chosen reagent and solvent system. If one system is failing, consider an alternative.
-
For robust substrates: N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) followed by a base is a classic and effective method.[6]
-
For milder conditions: Hypervalent iodine reagents or the t-BuOI system can be very efficient under neutral or slightly basic conditions.[9][12][13]
-
For "green" conditions: The NaCl/Oxone system in an aqueous medium is an environmentally friendly and effective option for a broad range of aldoximes.[11]
-
-
Base and pH: For methods requiring a base, ensure the correct stoichiometry and type are used. For the t-BuOI method, for instance, a non-nucleophilic base like 2,6-lutidine was found to give significantly improved yields compared to others.[12]
Quantitative Data Summary
The yield of isoxazole is highly dependent on the chosen method and the specific substrates used. The following table summarizes yields from selected publications to illustrate the effectiveness of different in situ generation protocols in minimizing dimerization.
| Precursor Type | Generation Method | Dipolarophile Example | Isoxazole/line Yield (%) | Furoxan Dimer Noted? | Reference |
| Aldoxime | NaCl/Oxone | Styrene | 94% | Not reported | [11] |
| Aldoxime | t-BuOI / 2,6-lutidine | Styrene | 88% | Not reported | [12] |
| Aldoxime | Hypervalent Iodine | Phenylacetylene | 95% | Not specified | [13] |
| O-silyl hydroxamate | Tf₂O / Et₃N | Norbornene | 91% | Not reported | [10] |
| Diazoacetamide | TBN (catalyst-free) | Phenylacetylene | 85% | Not formed | [15] |
| Nitroalkane | Yamaguchi Reagent | Internal Alkyne | 65% | Not specified | [14] |
Key Experimental Protocols
Protocol 1: In Situ Generation from an Aldoxime using NaCl/Oxone
This protocol is adapted from a green chemistry approach for the oxidation of aldoximes.[11]
-
Setup: In a round-bottom flask, dissolve the aldoxime (1.0 equiv.) and the alkene/alkyne (1.2-1.5 equiv.) in a mixture of ethyl acetate and water (e.g., 1:1 ratio).
-
Reagents: Add sodium chloride (NaCl, 1.0 equiv.) and sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the mixture.
-
Oxidation: Cool the stirring mixture in an ice bath (0 °C). Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 1.0 equiv.) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldoxime.
-
Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: In Situ Generation from an Aldoxime using t-BuOI
This protocol uses an electrophilic iodine reagent generated in situ.[9][12]
-
Reagent Preparation: The t-BuOI reagent is prepared in situ. In the reaction flask, dissolve sodium iodide (NaI, 1.2 equiv.) in the chosen solvent (dioxane was found to be optimal). Add tert-butyl hypochlorite (t-BuOCl, 1.2 equiv.) and stir for 10 minutes at room temperature.
-
Setup: To this freshly prepared t-BuOI solution, add the aldoxime (1.0 equiv.), the alkene/alkyne (1.2 equiv.), and a base (2,6-lutidine, 1.2 equiv.).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 13. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. mdpi.com [mdpi.com]
effect of temperature and solvent on isoxazole synthesis yield
Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazole derivatives, with a specific focus on the effects of temperature and solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoxazoles? A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][3]
Q2: How do temperature and solvent choice fundamentally impact isoxazole synthesis yield? A2: Temperature and solvent are critical parameters that significantly influence the outcome of isoxazole synthesis.[1] The solvent affects the solubility of reactants and can alter the reaction rate.[1] Temperature is key for controlling reaction kinetics; excessively high temperatures can lead to decomposition and side product formation, while temperatures that are too low may result in very slow or incomplete reactions.[1] In some cases, reaction temperature and pH are the key factors that determine the regioselectivity of the reaction.[3]
Q3: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the common causes related to temperature and solvent? A3: Low yields in 1,3-dipolar cycloadditions can often be traced back to reaction conditions. A primary issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans, a common side reaction.[1][4] The reaction temperature should be carefully optimized, as higher temperatures can sometimes favor this dimerization over the desired cycloaddition.[1] The choice of solvent is also crucial for the generation of the nitrile oxide.[1]
Q4: How can I improve the regioselectivity of my reaction by adjusting the solvent? A4: The formation of isomers is a common challenge in isoxazole synthesis.[1] Regioselectivity is influenced by the electronic and steric factors of the reactants, but the choice of solvent can also play a significant role.[1] For instance, in some cases, using more polar or fluorinated solvents has been shown to enhance regioselectivity.[1]
Q5: Are there any "green" or environmentally benign solvent options for isoxazole synthesis? A5: Yes, green chemistry approaches are being increasingly applied. Water has been used as a solvent in some procedures, such as in the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride.[1][5] Deep eutectic solvents (DES), like choline chloride:glycerol, have also been successfully used, avoiding toxic catalysts and volatile organic solvents.[6] Ultrasound-assisted synthesis in aqueous media or ethanol/water mixtures also represents a greener alternative.[7][8]
Troubleshooting Guides
This guide addresses specific issues that may arise during isoxazole synthesis, with a focus on temperature and solvent-related solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Yield | Suboptimal Temperature: The reaction kinetics are too slow, or high temperatures are causing decomposition of reactants or products. | • Systematically vary the reaction temperature. For instance, in one transformation of an isoxazole, increasing the temperature from 60°C to 70°C improved the yield from 45% to 74%, while a further increase to 80°C caused a drop in yield to 63% due to resinification.[9] • If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures. |
| Inappropriate Solvent: Reactants may have poor solubility in the chosen solvent, or the solvent may not be optimal for the reaction mechanism. | • Screen different solvents. For a DBU-facilitated synthesis of isoxazole-5-carboxylate, DMF resulted in a 90% yield, whereas acetonitrile and THF produced no yield at all. • For reactions involving polar intermediates, consider more polar solvents. • In some cases, a mixture of solvents, such as t-BuOH/H₂O, may be effective.[7] | |
| Formation of Side Products (e.g., Furoxan Dimerization) | High Concentration of Nitrile Oxide: The in situ generated nitrile oxide dimerizes faster than it reacts with the dipolarophile. This can be exacerbated by high temperatures. | • Optimize the reaction temperature; higher temperatures can favor dimerization.[1] • Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1] • Ensure the chosen solvent and base for nitrile oxide generation are appropriate.[1] |
| Poor Regioselectivity / Isomer Formation | Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition, favoring one regioisomer over another. | • Experiment with a range of solvents with varying polarities. Using more polar or fluorinated solvents has been shown to enhance regioselectivity in some reactions.[1] |
| Reaction Stalls or is Incomplete | Low Temperature: The activation energy for the reaction is not being met. | • Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. • Consider switching to a higher-boiling point solvent if a higher temperature is required. |
| Poor Reactant Solubility: One or more starting materials are not fully dissolved in the solvent at the reaction temperature. | • Select a solvent in which all reactants are known to be soluble.[10] • Consider using a co-solvent to improve solubility. • Gentle heating or sonication can sometimes help dissolve recalcitrant starting materials. |
Data Presentation: Effect of Temperature and Solvent on Yield
The following table summarizes quantitative data from various studies, illustrating the impact of reaction conditions on the yield of isoxazole synthesis.
| Synthesis Method | Reactants | Solvent | Temperature | Yield (%) | Reference |
| Isoxazole Rearrangement | Ethyl 5-((N-acetyl-4-nitroanilino)methyl)-3-(4-nitrophenyl)isoxazole-4-carboxylate | Acetonitrile | 60°C | 45% | [9] |
| Isoxazole Rearrangement | Ethyl 5-((N-acetyl-4-nitroanilino)methyl)-3-(4-nitrophenyl)isoxazole-4-carboxylate | Acetonitrile | 70°C | 74% | [9] |
| Isoxazole Rearrangement | Ethyl 5-((N-acetyl-4-nitroanilino)methyl)-3-(4-nitrophenyl)isoxazole-4-carboxylate | Acetonitrile | 80°C | 63% | [9] |
| Ring Opening of Aryl-cyclopropane | Aryl-cyclopropane, Nitromethane, DBU | DMF | 70-110°C | 90% | [11] |
| Ring Opening of Aryl-cyclopropane | Aryl-cyclopropane, Nitromethane, DBU | Acetonitrile | 70-110°C | 0% | [11] |
| Ring Opening of Aryl-cyclopropane | Aryl-cyclopropane, Nitromethane, DBU | THF | 70-110°C | 0% | [11] |
| Cyclization of Oximes | Pyrazole aldehyde oxime, NCS, Propargyl alcohol | Ethylene Glycol | 80°C | 48% | [6] |
| Cyclization of Oximes | Pyrazole aldehyde oxime, NCS, Propargyl alcohol | Choline Chloride:Glycerol (1:2) | Room Temp. | 85% | [6] |
| MCR of Aldehydes & β-ketoesters | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine HCl | Water | Room Temp. | 84-91% | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guides and FAQs.
Protocol 1: Synthesis of 5-Arylisoxazoles via Condensation [1][5]
-
Reactants: A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) is placed in a round-bottom flask.
-
Solvent: Water (5 mL) is added to the flask.
-
Temperature & Time: The reaction mixture is stirred and heated to reflux (or 50°C for 2 hours, as in a related procedure).[1][5] The reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature.
-
Purification: The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[1]
Protocol 2: Synthesis of 3-Benzoylisoxazolines via Cycloaddition [1]
-
Reactants: To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) is added chloramine-T (0.0625 mmol).
-
Solvent: Acetonitrile (0.2 mL) is used as the solvent.
-
Temperature & Time: The reaction mixture is heated at 80°C for 18 hours.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired 3-benzoylisoxazoline.
Visualizations
Below are diagrams illustrating a key experimental workflow and a decision-making process for troubleshooting low yields in isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. connectjournals.com [connectjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
challenges in scaling up isoxazole synthesis for production
Technical Support Center: Isoxazole Synthesis Scale-Up
Welcome to the Technical Support Center for Isoxazole Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning isoxazole synthesis from laboratory to production scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your scale-up endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of isoxazole synthesis, presented in a question-and-answer format.
Issue 1: Low Product Yield
Q1: We are experiencing a significant drop in yield upon scaling up our isoxazole synthesis. What are the common causes and how can we troubleshoot this?
A1: Low yields during scale-up can stem from several factors, often related to mass and heat transfer limitations that are less pronounced at the lab scale.[1][2] Key areas to investigate include:
-
Inefficient Mixing: In larger reactors, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] Ensure your reactor's agitation system is sufficient for the increased volume and viscosity.
-
Poor Temperature Control: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic on a larger scale.[2] Monitor the internal reaction temperature closely and ensure your heating/cooling system can handle the thermal load.
-
Suboptimal Reagent Addition: The rate of addition of critical reagents, such as the precursor for in situ nitrile oxide generation, becomes more critical at scale. Slow and controlled addition is often necessary to maintain a low concentration of reactive intermediates and minimize side reactions like dimerization.[3]
-
Reactant Solubility: Ensure all reactants remain fully soluble at the reaction temperature in the chosen solvent.[4] Poor solubility can lead to an incomplete reaction. Common solvents for isoxazole synthesis include acetonitrile, DMF, and DMSO.[4]
Issue 2: Formation of Impurities and Side Products
Q2: Our scaled-up reaction is producing a high level of impurities, particularly the furoxan dimer. How can we minimize its formation?
A2: Furoxan formation from the dimerization of nitrile oxide is a common challenge in 1,3-dipolar cycloaddition reactions for isoxazole synthesis.[3][4] To minimize this side product:
-
Slow Precursor Addition: If generating the nitrile oxide in situ, add the precursor (e.g., aldoxime or hydroximoyl chloride) slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[3]
-
Use of Excess Dipolarophile: Employing a slight excess of the alkyne (the dipolarophile) can help to "trap" the nitrile oxide as it is formed, outcompeting the dimerization pathway.[3][4]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[3]
Issue 3: Poor Regioselectivity
Q3: We are observing the formation of multiple regioisomers in our scaled-up synthesis. How can we improve the regioselectivity to favor the desired isomer?
A3: Regioselectivity in 1,3-dipolar cycloadditions is influenced by both electronic and steric factors of the nitrile oxide and the alkyne.[3] Strategies to control regioselectivity include:
-
Catalyst Selection: The use of catalysts can significantly influence the regiochemical outcome. Copper(I) catalysts are frequently used to favor the formation of 3,5-disubstituted isoxazoles.[3] Ruthenium(II) catalysts have also been shown to promote the formation of specific regioisomers.[3]
-
Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regioselectivity.[3]
-
Solvent Choice: The polarity of the solvent can impact regioselectivity. In some cases, more polar or fluorinated solvents have been shown to enhance the formation of a specific isomer.[4]
-
Temperature and pH Control: For certain isoxazole syntheses, reaction temperature and pH are key factors in determining the regioselectivity.[5]
Frequently Asked Questions (FAQs)
Q4: What are the key safety considerations when scaling up isoxazole synthesis?
A4: Scaling up any chemical synthesis introduces new safety challenges. For isoxazole synthesis, consider the following:
-
Thermal Hazards: Be aware of the potential for exothermic reactions, especially during the in situ generation of nitrile oxides. Implement robust temperature monitoring and control systems.
-
Reagent Toxicity and Handling: Many reagents used in isoxazole synthesis can be toxic or hazardous. Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed systems) are in place for handling large quantities.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in a closed reactor. Ensure reactors are properly vented.
-
Process Hazard Analysis (PHA): Conduct a thorough PHA before any scale-up to identify potential hazards and implement appropriate mitigation strategies.
Q5: Are there "greener" or more sustainable methods for large-scale isoxazole synthesis?
A5: Yes, several approaches aim to make isoxazole synthesis more environmentally friendly, which can also be beneficial for scale-up by reducing waste and hazardous reagent use.
-
Ultrasound-Assisted Synthesis: Sonochemistry can enhance reaction rates, improve yields, and reduce energy consumption.[6][7] It can be a valuable tool for process intensification.
-
Microwave-Assisted Synthesis: Microwave irradiation offers rapid and uniform heating, often leading to shorter reaction times and cleaner reactions.[8]
-
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or deep eutectic solvents (DES) is a key aspect of green chemistry.[8][9][10]
-
Catalyst-Free Syntheses: Some methods allow for the synthesis of isoxazoles without the need for metal catalysts, simplifying purification and reducing waste.[8]
Data Presentation
Table 1: Effect of Solvent and Temperature on Isoxazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | DMF | 60 | 75 | [4] |
| 2 | DMF | 80 | 85 | [4] |
| 3 | DMF | 90 | 70 | [4] |
| 4 | DMSO | 80 | 82 | [4] |
| 5 | Acetonitrile | 80 | 78 | [4] |
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 70-90 min | 66-79 | [7] |
| Ultrasound Irradiation | 25-60 min | 69-99 | [7] |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted for a larger scale synthesis based on established methods.[11]
Materials:
-
Aldehyde (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Sodium Hydroxide (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Deep Eutectic Solvent (e.g., Choline Chloride:Urea 1:2) or other suitable solvent (e.g., DMF)
Procedure:
-
To a stirred solution of the aldehyde in the chosen solvent, add hydroxylamine hydrochloride and sodium hydroxide.
-
Stir the resulting mixture at 50 °C for one hour to form the aldoxime in situ.
-
Cool the reaction mixture to room temperature and slowly add N-chlorosuccinimide (NCS). The addition should be controlled to maintain the reaction temperature below 30 °C.
-
After the addition of NCS is complete, add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Ultrasound-Assisted Synthesis of 3-Methyl-4-arylmethyleneisoxazol-5(4H)-ones
This protocol utilizes sonication to improve reaction efficiency.[6]
Materials:
-
Aromatic Aldehyde (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Pyridine (catalytic amount)
-
Water
Procedure:
-
In a suitable reaction vessel, combine the aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and a catalytic amount of pyridine in water.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power (e.g., 40 kHz, 300 W) at room temperature.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product will often precipitate from the solution.
-
Collect the product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.
Visualizations
Caption: General workflow for a one-pot isoxazole synthesis.
References
- 1. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Fused Isoxazoles: A Comprehensive Review | MDPI [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Isomeric Byproducts in Substituted Isoxazole Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the formation of isomeric byproducts during the synthesis of substituted isoxazoles. This guide provides practical troubleshooting advice and frequently asked questions to help you optimize your reactions and streamline your purification processes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of substituted isoxazoles, with a focus on managing isomeric byproducts.
Issue 1: Poor Regioselectivity Leading to a Mixture of Isoxazole Isomers
Question: My reaction is producing a mixture of isoxazole regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted). How can I improve the selectivity for the desired isomer?
Answer: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloaddition reactions. The regiochemical outcome is influenced by a combination of steric and electronic factors of the reactants, as well as the reaction conditions. Here are several strategies to improve regioselectivity:
-
Modify Reaction Conditions:
-
Solvent: The polarity of the solvent can significantly impact the regioselectivity. Experiment with a range of solvents from polar to non-polar to find the optimal medium for your specific substrates.[1] For instance, in the cyclocondensation of β-enamino diketones, changing the solvent from ethanol to a mixture of water and ethanol can alter the ratio of the resulting regioisomers.[1]
-
Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for the formation of one isomer over the other.
-
Catalyst: The use of a catalyst, such as copper(I) or ruthenium(II), can direct the cycloaddition to favor a specific regioisomer.[2][3] The choice of catalyst and its ligands can have a profound effect on the regiochemical outcome.
-
-
Alter Substituents:
-
Steric Hindrance: Introducing bulky substituents on either the dipolarophile or the 1,3-dipole can favor the formation of the sterically less hindered product.
-
Electronic Effects: The electronic properties of the substituents on your starting materials play a crucial role. Electron-withdrawing or electron-donating groups can influence the frontier molecular orbital interactions, thereby directing the regioselectivity.
-
-
Change the Synthetic Route: If optimizing the current reaction is unsuccessful, consider alternative synthetic strategies that offer better regiochemical control. For example, the synthesis of 3,4-disubstituted isoxazoles can be achieved with high regioselectivity through an enamine-triggered [3+2] cycloaddition.[4]
Issue 2: Formation of Furoxan Byproducts
Question: I am observing a significant amount of furoxan in my reaction mixture. How can I minimize this side reaction?
Answer: Furoxans are common byproducts resulting from the dimerization of the nitrile oxide intermediate. To minimize their formation, consider the following approaches:
-
Slow Addition/In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile. If you are adding a solution of the nitrile oxide, do so slowly to maintain a low instantaneous concentration, which will favor the desired cycloaddition over dimerization.
-
Excess Dipolarophile: Using a slight excess of the alkyne or alkene dipolarophile can help to outcompete the nitrile oxide dimerization.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.
Issue 3: Difficulty in Separating Isoxazole Isomers
Question: My reaction has produced a mixture of isomers that are difficult to separate by standard column chromatography. What other purification techniques can I try?
Answer: The separation of closely related isomers can be challenging due to their similar physical properties. If standard silica gel chromatography is ineffective, consider these alternative methods:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution for separating isomers. Chiral HPLC may be necessary for enantiomeric mixtures.
-
Supercritical Fluid Chromatography (SFC): SFC can be an effective technique for the separation of isomers, including enantiomers, and is often faster and uses less organic solvent than HPLC.
-
Recrystallization: Fractional recrystallization can be a powerful tool for separating isomers if a suitable solvent system can be found. This method relies on slight differences in the solubility of the isomers.
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which alters its physical properties and facilitates separation. The protecting group can then be removed to yield the pure isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts in substituted isoxazole synthesis?
A1: The most common isomeric byproducts are regioisomers, which arise from different orientations of the 1,3-dipole and the dipolarophile during cycloaddition reactions. For example, the reaction of a nitrile oxide with an unsymmetrical alkyne can lead to both 3,5-disubstituted and 3,4-disubstituted isoxazoles. Another common type of byproduct, though not strictly an isomer of the desired product, is the furoxan dimer of the nitrile oxide intermediate.
Q2: How can I confirm the structure of my isoxazole isomers?
A2: The definitive method for structure elucidation is single-crystal X-ray diffraction. However, this is not always feasible. Spectroscopic methods are more commonly used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the protons and carbons on the isoxazole ring are sensitive to the substitution pattern. For example, the chemical shift of the C4-proton in 3,5-disubstituted isoxazoles can be used to differentiate between isomers.[5] 2D NMR techniques such as NOESY, HMBC, and HSQC can provide further structural information.
-
Mass Spectrometry (MS): While MS will show the same molecular weight for isomers, fragmentation patterns in techniques like GC-MS or LC-MS/MS can sometimes be used to differentiate them.
Q3: Are there any general guidelines for choosing a solvent to improve regioselectivity?
A3: While the optimal solvent is substrate-dependent, some general trends have been observed. In some 1,3-dipolar cycloadditions, polar solvents have been shown to enhance regioselectivity.[6] However, in other systems, non-polar solvents may be more effective.[4] It is recommended to perform a solvent screen with a small set of representative solvents covering a range of polarities (e.g., toluene, THF, acetonitrile, ethanol).
Data Presentation
The following tables provide illustrative quantitative data on how reaction conditions can influence the ratio of isomeric byproducts in specific isoxazole syntheses.
Table 1: Effect of Solvent and Base on the Regioisomeric Ratio of Isoxazoles from a β-Enamino Diketone [1]
| Entry | Solvent | Base | Regioisomeric Ratio (2a:3a) |
| 1 | EtOH | - | 1:2.3 |
| 2 | CH3CN | - | 1:1 |
| 3 | H2O/EtOH (1:1) | - | 1:3 |
| 4 | EtOH | Pyridine | 1:1 |
| 5 | EtOH | Et3N | 1:1.5 |
Reaction conditions: β-enamino diketone (1a) and hydroxylamine hydrochloride at reflux.
Table 2: Influence of Lewis Acid and Solvent on the Formation of a 3,4-Disubstituted Isoxazole [1]
| Entry | Solvent | BF3·OEt2 (equiv.) | Regioisomeric Ratio (4a:other isomers) |
| 1 | CH3CN | 0.5 | 4.3:1 |
| 2 | CH3CN | 1.0 | 9:1 |
| 3 | CH3CN | 1.5 | >20:1 |
| 4 | CH2Cl2 | 1.5 | 1:1.3 |
| 5 | Toluene | 1.5 | 1:1 |
Reaction conditions: β-enamino diketone (1a) and hydroxylamine hydrochloride at room temperature.
Experimental Protocols
General Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles from a β-Diketone [5]
-
To a solution of the β-diketone (1.0 eq) in methanol, add hydroxylamine hydrochloride (3.0 eq).
-
Reflux the reaction mixture for 1-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting solid by flash column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to separate the isomeric products.
-
Characterize the purified isomers by NMR and MS to confirm their structures.
General Protocol for the Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones [7]
-
Prepare a mixture of ethyl acetoacetate (1.0 eq), hydroxylamine hydrochloride (1.0 eq), an aromatic aldehyde (1.0 eq), and the catalyst (e.g., Cu@Met-β‐CD, 5 wt.%).
-
Stir the mixture magnetically at 40 °C for the required time (typically 4-15 minutes), monitoring by TLC.
-
After completion, extract the reaction mixture with ethyl acetate.
-
Dry the combined organic phases with anhydrous MgSO4 and remove the solvent in vacuo.
-
The crude material can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. nanobioletters.com [nanobioletters.com]
- 7. A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Purity in Isoxazole Synthesis Workup Procedures
Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to workup procedures to maximize the purity of synthesized isoxazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of isoxazole synthesis, providing targeted solutions to enhance product purity.
Issue 1: The crude product is an oil instead of a solid, making isolation difficult.
-
Question: My isoxazole product has "oiled out" after the initial workup. How can I induce crystallization to obtain a solid product?
-
Answer: When a product oils out, it indicates that it is separating from the solution at a temperature above its melting point or that impurities are preventing crystallization. Several techniques can be employed to induce crystallization:
-
Solvent Evaporation: Ensure all volatile organic solvents from the extraction have been thoroughly removed under reduced pressure. Residual solvent can significantly inhibit crystallization.[1]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystal Addition: If you have a small amount of the pure solid product, adding a "seed crystal" to the solution can initiate crystallization.
-
Solvent Addition: Adding a small amount of a non-polar solvent in which your product is likely insoluble, such as hexane or pentane, can sometimes precipitate the product. Swirl the mixture and allow it to stand.[1]
-
Trituration: Add a solvent in which your product is only sparingly soluble and stir the mixture vigorously. This can help break up the oil and encourage it to solidify.[1]
-
Purification as an Oil: If crystallization attempts are unsuccessful, the oily product can be purified directly using column chromatography.[1]
-
Issue 2: A persistent emulsion has formed during the extraction process.
-
Question: I am unable to separate the aqueous and organic layers due to a persistent emulsion. How can I break this emulsion?
-
Answer: Emulsions are common when extractions involve vigorous shaking or when surfactants are present. Here are several methods to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, emulsions will resolve on their own with time.[1]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to disrupt the emulsion.[1]
-
Gentle Swirling: In subsequent extractions, use gentle swirling or inversions of the separatory funnel instead of vigorous shaking to minimize emulsion formation.[1]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. The large surface area can help to break up the emulsion.[1]
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity can sometimes resolve the emulsion. For instance, if using ethyl acetate, adding a small amount of dichloromethane may help.[1]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method for separating the layers.[1]
-
Issue 3: Difficulty in removing unreacted starting materials or byproducts.
-
Question: My purified isoxazole is still contaminated with starting materials (e.g., 1,3-dicarbonyl compounds) or byproducts (e.g., isoxazolines, oximes). How can I improve the purification?
-
Answer: The choice of purification strategy depends on the nature of the impurities.
-
Unreacted 1,3-Diketone:
-
Base Wash: During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or 5% NaHCO₃). The acidic 1,3-diketone will be deprotonated and extracted into the aqueous layer.[1]
-
Column Chromatography: 1,3-diketones are typically more polar than the corresponding isoxazoles, allowing for good separation by silica gel column chromatography.[1]
-
-
Isoxazoline and Oxime Byproducts: These byproducts often have polarities similar to the desired isoxazole, making purification challenging.[2]
-
Optimized Column Chromatography: Careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.[2]
-
Recrystallization: If the desired isoxazole is a solid, recrystallization can be a powerful technique for achieving high purity.[2]
-
-
Furoxan Byproducts: In syntheses involving nitrile oxides, furoxans can form as dimers. These are often more polar than the desired isoxazole and can be separated by column chromatography.[3]
-
Catalyst Residues: If a metal catalyst was used, it must be removed. This can often be achieved by filtering the reaction mixture through a pad of celite or silica gel, or by washing the organic layer with an appropriate aqueous solution (e.g., aqueous ammonia for copper catalysts).[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective general-purpose workup procedures for isoxazole synthesis?
A1: A typical workup procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, it is often quenched by adding water.[1] The product is then extracted into an organic solvent like ethyl acetate.[1] The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.[1] The crude product is then purified, most commonly by column chromatography on silica gel or by recrystallization.[2][4]
Q2: How can I choose the best solvent for recrystallizing my isoxazole product?
A2: The ideal recrystallization solvent is one in which the isoxazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for isoxazoles include:
-
Ethanol/Water: For moderately polar isoxazoles. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Then, allow it to cool slowly.[1]
-
Ethyl Acetate/Hexane: A versatile system for a range of polarities.
-
Methanol: Often used for recrystallizing isoxazole derivatives.[5]
Q3: Are there "green" workup procedures that minimize the use of organic solvents?
A3: Yes, several green chemistry approaches to isoxazole synthesis utilize aqueous media, which can simplify the workup.[6] In some cases, the product precipitates directly from the aqueous reaction mixture upon cooling and can be isolated by simple filtration, washed with cold water, and then recrystallized from an environmentally benign solvent like ethanol.[6][7] Ultrasound-assisted synthesis in water is one such method that often leads to high yields and simplified workup.[7][8]
Data Presentation
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Stirring for Vitamin B1-Catalyzed Isoxazole Synthesis [7]
| Entry | Aldehyde | Method | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ultrasound | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Conventional | 120 | 75 |
| 3 | 4-Methylbenzaldehyde | Ultrasound | 30 | 90 |
| 4 | 4-Methylbenzaldehyde | Conventional | 120 | 72 |
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Isoxazole Synthesis from Chalcones [7]
| Entry | Chalcone Substituent (Ar) | Method | Time | Yield (%) |
| 1 | Phenyl | Microwave | 6-10 min | 67-82 |
| 2 | Phenyl | Conventional | 6-8 h | 58-69 |
| 3 | 4-Chlorophenyl | Microwave | 8 min | 80 |
| 4 | 4-Chlorophenyl | Conventional | 7 h | 65 |
| 5 | 4-Methoxyphenyl | Microwave | 10 min | 75 |
| 6 | 4-Methoxyphenyl | Conventional | 8 h | 62 |
Experimental Protocols
Protocol 1: General Workup and Purification by Column Chromatography [1]
-
Quenching: Quench the reaction with water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (e.g., 3 x 5 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Protocol 2: Workup by Precipitation from Aqueous Media [6]
-
Cooling: After the reaction is complete, cool the aqueous reaction mixture to room temperature.
-
Filtration: Collect the resulting precipitate by suction filtration.
-
Washing: Wash the solid with cold water.
-
Drying: Dry the purified product. In many cases, no further purification is needed.[6] If necessary, the product can be recrystallized from a suitable solvent like ethanol.[1]
Visualizations
Caption: General experimental workflow for isoxazole synthesis and purification.
Caption: Troubleshooting decision tree for common isoxazole workup issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the ¹H NMR Landscape of Methyl 5-(tert-butyl)isoxazole-3-carboxylate: A Comparative Analysis
For researchers and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H NMR spectrum of Methyl 5-(tert-butyl)isoxazole-3-carboxylate, offering insights into its chemical environment and drawing comparisons with structurally related isoxazole derivatives.
Comparative ¹H NMR Data of Isoxazole Esters
To contextualize the expected ¹H NMR spectrum of this compound, the following table summarizes the spectral data for its ethyl analogue and other relevant isoxazole derivatives. This data allows for the identification of characteristic chemical shifts and coupling patterns associated with the isoxazole core and its substituents.
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (Predicted) | CDCl₃ | ~6.5 - 6.7 | s | 1H | H-4 (isoxazole) |
| ~4.4 | q | 2H | -OCH₂CH₃ | ||
| ~1.4 | s | 9H | -C(CH₃)₃ | ||
| ~1.4 | t | 3H | -OCH₂CH₃ | ||
| Ethyl 5-phenylisoxazole-3-carboxylate | CDCl₃ | 7.85 - 7.75 (m) | m | 2H | Aromatic |
| 7.55 - 7.45 (m) | m | 3H | Aromatic | ||
| 7.00 (s) | s | 1H | H-4 (isoxazole) | ||
| 4.49 (q, J = 7.1 Hz) | q | 2H | -OCH₂CH₃ | ||
| 1.45 (t, J = 7.1 Hz) | t | 3H | -OCH₂CH₃ | ||
| Methyl 3-methylisoxazole-5-carboxylate | CDCl₃ | 8.29 (s) | s | 1H | H-4 (isoxazole) |
| 3.98 (s) | s | 3H | -OCH₃ | ||
| 2.50 (s) | s | 3H | -CH₃ (at C3) |
Table 1: Comparative ¹H NMR Data of Selected Isoxazole Esters. The data for Ethyl 5-phenylisoxazole-3-carboxylate and Methyl 3-methylisoxazole-5-carboxylate is derived from experimental sources, while the data for Ethyl 5-(tert-butyl)isoxazole-3-carboxylate is predicted based on analogous structures.
Key Structural Features and Expected ¹H NMR Signals
The structure of this compound dictates a specific set of signals in its ¹H NMR spectrum. The following diagram illustrates the molecule and the anticipated chemical shifts of its protons.
Figure 1: Structure and expected ¹H NMR signals for this compound.
The key takeaways from this predictive analysis are:
-
Isoxazole Proton (H-4): A singlet is expected for the proton at the 4-position of the isoxazole ring, typically appearing in the downfield region of the spectrum.
-
tert-Butyl Group: The nine equivalent protons of the tert-butyl group will produce a sharp singlet, shifted upfield due to the electron-donating nature of the alkyl group.
-
Methyl Ester Group: The three protons of the methyl ester group will also appear as a singlet, with a chemical shift characteristic of protons on a carbon adjacent to an oxygen and a carbonyl group.
Experimental Protocol for ¹H NMR Spectroscopy
To ensure the acquisition of high-quality and reproducible ¹H NMR data for isoxazole derivatives, the following experimental protocol is recommended:
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for this class of compounds.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
This guide provides a framework for the ¹H NMR analysis of this compound and related compounds. By comparing the spectral features of known analogues and adhering to a standardized experimental protocol, researchers can confidently characterize their synthesized molecules and advance their drug discovery and development efforts.
A Comparative Guide to Analytical Standards for Isoxazole Carboxylate Esters in Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of high-purity analytical standards is a critical cornerstone of accurate and reproducible results. This guide provides a comparative analysis of the analytical standard for Methyl 5-(tert-butyl)isoxazole-3-carboxylate and its alternatives, offering a detailed look at their chemical properties, available analytical data, and recommended testing protocols.
The isoxazole moiety is a key pharmacophore in numerous developmental and approved drug candidates. Consequently, the precise quantification and characterization of isoxazole-containing intermediates and active pharmaceutical ingredients (APIs) are paramount. This guide focuses on this compound, a common building block in medicinal chemistry, and compares it with two closely related alternatives: Methyl 5-methylisoxazole-3-carboxylate and Ethyl 5-methylisoxazole-3-carboxylate.
Compound Overview and Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its alternatives is presented in Table 1. These properties are fundamental for developing analytical methods, particularly for chromatographic separations and spectroscopic identification.
| Property | This compound | Methyl 5-methylisoxazole-3-carboxylate | Ethyl 5-methylisoxazole-3-carboxylate |
| CAS Number | 517870-22-3[1] | 19788-35-3[2][3] | 3209-72-1 |
| Molecular Formula | C₉H₁₃NO₃ | C₆H₇NO₃ | C₇H₉NO₃ |
| Molecular Weight | 183.2 g/mol [1] | 141.13 g/mol [2][3] | 155.15 g/mol |
| Purity (Typical) | ≥95% | ≥97% | ≥95% |
| Appearance | Not specified | Solid[4] | Solid |
| Boiling Point | 262.4±28.0 °C (Predicted)[1] | 125 °C @ 11 mmHg[5] | Not specified |
| Melting Point | Not specified | 90-92 °C[5] | 27-31 °C |
Comparative Analysis of Analytical Performance
Purity and Potential Impurities:
Suppliers typically offer this compound with a purity of 95% or higher. Potential impurities may arise from the synthetic route, which often involves the cycloaddition of a nitrile oxide with an alkyne. Common impurities could include starting materials, regioisomers, or byproducts from side reactions. For instance, in the synthesis of related isoxazoles, the formation of isomeric products is a known challenge that can impact the purity of the final compound.
For comparison, Methyl 5-methylisoxazole-3-carboxylate is often available at a slightly higher purity of ≥97%[4]. The smaller methyl group, compared to the tert-butyl group, may lead to cleaner synthetic transformations and easier purification, potentially resulting in a higher purity standard. Ethyl 5-methylisoxazole-3-carboxylate is also commercially available with a purity of ≥95%.
Recommended Analytical Protocols
To ensure the identity, purity, and quality of these analytical standards, a combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for determining the purity of non-volatile organic compounds. A reverse-phase method is generally suitable for isoxazole carboxylate esters.
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is recommended. A typical starting condition could be 40% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the standard in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is ideal for analyzing volatile impurities and residual solvents that may be present from the synthesis and purification processes.
Experimental Protocol:
-
Column: A mid-polarity column, such as a DB-624 or equivalent, is suitable for separating a wide range of potential impurities.
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Sample Preparation: Dissolve the standard in a suitable solvent like dichloromethane or methanol at a concentration of 1-5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for confirming the chemical structure of the analytical standard and identifying any structural isomers or major impurities. While a fully assigned spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure and comparison with related compounds.
Expected ¹H NMR Features:
-
A singlet for the tert-butyl protons around 1.3 ppm.
-
A singlet for the methoxy protons around 3.9 ppm.
-
A singlet for the isoxazole ring proton.
Expected ¹³C NMR Features:
-
Signals for the tert-butyl carbons.
-
A signal for the methoxy carbon.
-
Signals for the isoxazole ring carbons, including the carbonyl carbon.
Workflow for Quality Control of Analytical Standards
The following diagram illustrates a typical workflow for the quality control and release of an analytical standard for an isoxazole carboxylate ester.
Conclusion
While this compound is a valuable chemical intermediate, for its use as a primary analytical standard, rigorous characterization is essential. Based on available data, Methyl 5-methylisoxazole-3-carboxylate may be a more readily available high-purity alternative. Researchers should carefully evaluate the Certificate of Analysis for any analytical standard, paying close attention to the purity value, the methods used for its determination, and the identity and quantity of any specified impurities. The experimental protocols provided in this guide offer a robust framework for the in-house verification and ongoing quality control of these critical reagents.
References
A Comparative Guide to Isoxazole Synthesis: Huisgen Cycloaddition and Beyond
For researchers, scientists, and professionals in drug development, the synthesis of the isoxazole ring is a critical step in the creation of a vast array of therapeutic agents. This guide provides an objective comparison of the seminal Huisgen 1,3-dipolar cycloaddition with other prominent methods for isoxazole synthesis, supported by experimental data and detailed protocols to inform your selection of the most suitable synthetic route.
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its synthesis has been the subject of extensive research, leading to a variety of effective methods. This comparison focuses on three widely employed strategies: the Huisgen 1,3-dipolar cycloaddition, the condensation of 1,3-dicarbonyl compounds with hydroxylamine, and the cycloisomerization of α,β-acetylenic oximes.
At a Glance: Comparison of Isoxazole Synthesis Methods
| Method | General Reaction | Key Features | Typical Yields | Advantages | Disadvantages |
| Huisgen 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne → Isoxazole | Versatile, often catalyzed by copper(I).[1][2] | 60-97% | High functional group tolerance; can be performed under mild, "click" chemistry conditions.[2] | Regioselectivity can be an issue without a catalyst; nitrile oxides can be unstable and prone to dimerization.[3] |
| Condensation of 1,3-Dicarbonyls | 1,3-Dicarbonyl + Hydroxylamine → Isoxazole | One of the oldest and most direct methods.[4] | 65-96% | Readily available starting materials; simple procedure.[4][5] | Can lead to mixtures of regioisomers with unsymmetrical dicarbonyls; may require harsh reaction conditions. |
| Cycloisomerization of α,β-Acetylenic Oximes | α,β-Acetylenic Oxime → Isoxazole (with catalyst) | Often catalyzed by transition metals like gold or copper.[6][7] | 70-93% | High yields and excellent regioselectivity under mild conditions.[6] | Requires the pre-synthesis of the acetylenic oxime substrate. |
In-Depth Analysis of Synthesis Methods
Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocycles, including isoxazoles.[8][9] The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[10]
A significant advancement in this area is the copper(I)-catalyzed version, which enhances the reaction rate and controls regioselectivity, making it a cornerstone of "click chemistry".[2] This method is lauded for its high yields, mild reaction conditions, and broad substrate scope.[1] However, the stability of the nitrile oxide, which is often generated in situ, can be a critical factor, as it can dimerize to form furoxans.[3]
Logical Workflow for Huisgen Cycloaddition:
References
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. eresearchco.com [eresearchco.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes [organic-chemistry.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for the Synthesis of 5-Substituted Isoxazoles
For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a privileged structure due to its presence in numerous biologically active compounds. The synthesis of 5-substituted isoxazoles, a key pharmacophore, has evolved significantly, moving beyond traditional methods to embrace more efficient, greener, and diverse alternatives. This guide provides an objective comparison of various reagents and methodologies, supported by experimental data, to aid in the selection of the most suitable synthetic route.
The cornerstone of isoxazole synthesis has traditionally been the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. However, the methods for generating the highly reactive nitrile oxide intermediate and the nature of the dipolarophile have expanded, offering a range of options with distinct advantages in terms of yield, substrate scope, and reaction conditions.
Comparison of Synthetic Strategies
The following table summarizes key quantitative data for different approaches to synthesizing 5-substituted isoxazoles, providing a comparative overview of their performance.
| Synthetic Strategy | Key Reagents/Catalysts | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| Classical 1,3-Dipolar Cycloaddition | Aldoximes, Oxidant (e.g., NCS, bleach) | Several hours to days | 60-97 | Well-established, broad substrate scope.[1][2] |
| Metal-Free, TEMPO-Catalyzed | Propargylic ketones, TMSN₃, TEMPO | 12-13 hours | High to excellent | Avoids metal contamination, mild conditions.[3][4] |
| Multi-Component Green Synthesis | Aldehyde, Hydroxylamine HCl, Malononitrile, K₂CO₃/glycerol | 20-120 minutes | 70-94 | Environmentally friendly, rapid, one-pot procedure.[5] |
| Solid-Phase Synthesis | Resin-bound alkyne, Nitrile oxide | Not specified | Not specified | Amenable to library synthesis and high-throughput screening.[6] |
| Electrophilic Cyclization | Z-O-methyl oximes of 2-alkyn-1-ones, ICl | Not specified | Moderate to excellent | Mild conditions, tolerates a wide variety of functional groups.[7] |
| Cyclization of Propargylic Amines | Propargylic amine, N-hydroxyphthalimide (NHPI) | Not specified | Moderate to good | Metal-free conditions.[8] |
| Ultrasound-Assisted Synthesis | Aldehyde, Hydroxylamine HCl, β-ketoester, Pyruvic acid | ~10 minutes | Up to 96 | Extremely rapid, high yields, green solvent (water).[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these alternative reagents.
Protocol 1: Metal-Free Synthesis using TEMPO
This protocol describes the synthesis of 5-substituted isoxazoles from propargylic ketones and trimethylsilyl azide (TMSN₃) catalyzed by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[3][4]
Materials:
-
Propargylic ketone (1.0 mmol)
-
TMSN₃ (1.2 mmol)
-
TEMPO (0.1 mmol)
-
Methanol (5 mL)
-
Triphenylphosphine (PPh₃) (1.2 mmol)
Procedure:
-
To a solution of the propargylic ketone in methanol, add TMSN₃ and TEMPO.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Add PPh₃ to the mixture and continue stirring for an additional hour at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 5-substituted isoxazole.
Protocol 2: Green Multi-Component Synthesis
This one-pot synthesis utilizes a deep eutectic solvent (DES) composed of potassium carbonate and glycerol for the efficient and environmentally friendly production of 5-amino-isoxazole-4-carbonitriles.[5]
Materials:
-
Aryl or heteroaryl aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Potassium carbonate/glycerol (4:1 mixture) as the catalytic medium.
Procedure:
-
In a round-bottom flask, combine the aldehyde, malononitrile, and hydroxylamine hydrochloride in the K₂CO₃/glycerol medium.
-
Stir the mixture at room temperature for 20-120 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the pure 5-amino-isoxazole-4-carbonitrile derivative.
Protocol 3: Ultrasound-Assisted Synthesis
This protocol details a rapid and high-yielding synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones in an aqueous medium catalyzed by pyruvic acid under ultrasonic irradiation.[9]
Materials:
-
Benzaldehyde derivative (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Pyruvic acid (5 mol%)
-
Water (10 mL)
Procedure:
-
In a suitable vessel, mix the benzaldehyde derivative, ethyl acetoacetate, hydroxylamine hydrochloride, and pyruvic acid in water.
-
Place the vessel in an ultrasonic bath and irradiate at room temperature for approximately 10 minutes.
-
Monitor the reaction by TLC.
-
The product typically precipitates out of the solution upon completion.
-
Filter the solid product, wash with water, and dry.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows and logical relationships in the synthesis of 5-substituted isoxazoles.
Caption: General workflow for the [3+2] cycloaddition synthesis of 5-substituted isoxazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unambiguous Synthesis Validation: A Comparative Guide to Crystallographic Data and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of reliable and reproducible research. While various analytical techniques contribute to this validation, single-crystal X-ray diffraction (XRD) stands as the gold standard for providing a definitive three-dimensional atomic arrangement. This guide offers a comprehensive comparison of crystallographic validation with orthogonal spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by detailed experimental protocols and comparative data.
The principle of orthogonal validation, which employs techniques based on different physicochemical principles, is critical for robust structural confirmation.[1] While NMR and MS provide invaluable information about a molecule's connectivity and mass, single-crystal XRD offers an unparalleled, direct visualization of the molecular structure in the solid state, including bond lengths, angles, and absolute stereochemistry.[2]
Comparative Analysis of Validation Techniques
The choice of analytical method for synthesis validation depends on several factors, including the nature of the compound, the information required, and the available resources. The following table summarizes key quantitative and qualitative parameters for single-crystal XRD, NMR, and Mass Spectrometry.
| Parameter | Single-Crystal X-ray Diffraction (XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | 3D molecular structure, bond lengths & angles, absolute stereochemistry, packing | Connectivity, chemical environment of nuclei, relative stereochemistry | Molecular weight, elemental composition |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (after ionization) |
| Typical Sample Amount | 0.05 - 0.5 mg | 1 - 10 mg | < 1 µg |
| Analysis Time | 6 - 24 hours | 5 minutes - several hours | < 5 minutes |
| Resolution/Accuracy | High (atomic resolution, ~0.1 Å) | High (for connectivity), lower for 3D structure | High (for mass, < 5 ppm) |
| Key Advantage | Unambiguous 3D structure determination[2] | Provides structural information in solution, non-destructive[3] | High sensitivity and molecular weight confirmation[4] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain[5] | Can be complex for large molecules, may not provide absolute stereochemistry[[“]] | Does not provide detailed 3D structural information |
Experimental Protocols
Single-Crystal X-ray Diffraction (XRD)
The determination of a crystal structure through single-crystal XRD is a meticulous process that involves several key stages, from sample preparation to data analysis.
1. Crystal Growth and Selection: The first and often most challenging step is to grow a high-quality single crystal of the synthesized compound.[7] This is typically achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[7] A suitable crystal should be optically clear, have well-defined faces, and be between 0.05 and 0.5 mm in its largest dimension.[3][5] The crystal is then carefully selected under a microscope.
2. Crystal Mounting and Data Collection: The selected crystal is mounted on a goniometer head, often using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[8] The mounted crystal is then placed in a single-crystal X-ray diffractometer.[2] The diffractometer directs a monochromatic X-ray beam onto the crystal, which is rotated to collect a series of diffraction images at different orientations.[8] A complete dataset is collected to ensure all unique reflections are measured.[2]
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[8] The initial atomic positions are determined using direct or Patterson methods.[8] This initial model is then refined against the experimental data using a least-squares minimization procedure.[9] This iterative process involves adjusting atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors, typically measured by the R-factor.[1]
4. Data Validation and Reporting: The final crystallographic model is validated using software like checkCIF to ensure its geometric and crystallographic integrity.[10] The structural data is then reported in a standardized Crystallographic Information File (CIF) format, which can be deposited in crystallographic databases.[10]
Alternative Validation Methods
While single-crystal XRD provides the most definitive structural information, NMR and Mass Spectrometry are essential orthogonal techniques that offer complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and relative stereochemistry.[1][10] 1D NMR (e.g., ¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are routinely used to piece together the molecular framework.
Strengths:
-
Provides detailed information about the molecular structure in solution.[3]
-
Non-destructive technique.[3]
-
Can provide insights into molecular dynamics.[5]
Limitations:
-
Interpretation of spectra can be complex for large or symmetric molecules.
-
Does not directly provide absolute stereochemistry.[2]
-
Requires a relatively larger sample amount compared to mass spectrometry.[[“]]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[4] It is primarily used to determine the molecular weight of a compound and to deduce its elemental composition through high-resolution mass spectrometry (HRMS).[11] Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.
Strengths:
-
Extremely high sensitivity, requiring very small sample amounts.[4]
-
Provides accurate molecular weight and elemental composition.[11]
-
Can be coupled with separation techniques like liquid chromatography (LC-MS) for mixture analysis.[1]
Limitations:
-
Does not provide detailed information about the three-dimensional structure or stereochemistry.
-
Isomers with the same molecular weight cannot be distinguished by mass alone.[10]
Visualization of Validation Workflows
To illustrate the logical flow of validating a chemical synthesis, the following diagrams are provided.
Caption: General workflow for chemical synthesis validation using orthogonal methods.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. news-medical.net [news-medical.net]
- 11. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to Catalysts for Isoxazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its presence in numerous biologically active compounds. The efficient synthesis of this heterocyclic ring is therefore of paramount importance. This guide provides an objective comparison of various catalytic systems for isoxazole ring formation, supported by experimental data to facilitate catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly impacts the yield, reaction conditions, and substrate scope of isoxazole synthesis. The following tables summarize the performance of different catalysts in various isoxazole synthesis reactions, providing a basis for comparison.
Metal-Catalyzed Systems
| Catalyst Family | Catalyst Example | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Example |
| Palladium | Pd(OAc)₂/XPhos | C-H Activation/[4+1] Annulation | 5 | Toluene | 120 | 24 | up to 95% | Synthesis of 1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes. |
| Pd₂(dba)₃/P(2-furyl)₃ | Coupling/Cyclization | 2.5 | Dioxane | 100 | 12 | 75-92% | Synthesis of 2,5-disubstituted oxazoles from N-propargylamides and aryl iodides.[1] | |
| Copper | CuCl | Intramolecular Cyclization | 10 | EtOAc | 80 | 2 | up to 95% | Synthesis of isoxazoles from propargylamines via oxidation/cyclization.[2][3] |
| Cu(OTf)₂ | Cascade Cyclization-Migration | 5 | Chlorobenzene | Reflux | 2.5 | up to 93% | Synthesis of trisubstituted isoxazoles from alkynyl oxime ethers. | |
| CuSO₄/Sodium Ascorbate | [3+2] Cycloaddition | 1-5 | tBuOH/H₂O | Room Temp | 1-4 | 70-95% | One-pot synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes. | |
| Gold | AuCl₃ | Cycloisomerization | 1-5 | CH₂Cl₂ | 30 | 0.5-2 | up to 98% | Synthesis of substituted isoxazoles from α,β-acetylenic oximes.[4][5] |
| [IPrAuCl]/AgOTs | Intramolecular Cyclization | 5 | DCE | 80 | 12 | up to 95% | Synthesis of 3,4,5-trisubstituted isoxazoles from 2-alkyn-1-one O-methyl oximes. | |
| (Ph₃P)AuCl/AgOTf | Intramolecular SEAr | 5 | Dioxane | 60 | 3 | up to 98% | Synthesis of isoxazole-containing fused heterocycles.[6] | |
| Rhodium | Rh₂(OAc)₄ | Annulation | 2 | DCE | 80 | 12 | up to 92% | Synthesis of 2,5-diaryloxazoles from N-sulfonyl-1,2,3-triazoles and aldehydes. |
| [RhCp*Cl₂]₂ | C-H Activation/Annulation | 2.5 | DCE | 100 | 24 | 65-85% | Synthesis of fused isoxazoles. |
Organocatalytic Systems
| Catalyst | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Example |
| Chiral Phosphoric Acid | Atroposelective Arylation | 10 | Toluene | 40 | 48 | up to 99% | Synthesis of axially chiral isoxazole-derived amino alcohols. |
| DABCO | Cascade Reaction | 20 | Water | 80 | 24 | 60-85% | Metal-free synthesis of isoxazole derivatives via ultrasonication.[7] |
| TEMPO | Aerobic Oxidation | 10 | Water | 100 | 12 | 70-90% | Synthesis of 3,5-disubstituted isoxazoles from ethyl nitroacetate and phenylacetylene.[8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables.
Protocol 1: Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes
This procedure is a representative example of a gold-catalyzed cycloisomerization reaction.[4][5]
Materials:
-
α,β-Acetylenic oxime (1.0 mmol)
-
AuCl₃ (0.01 mmol, 1 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a solution of the α,β-acetylenic oxime in anhydrous CH₂Cl₂ under a nitrogen atmosphere, add AuCl₃.
-
Stir the reaction mixture at 30 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired isoxazole.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This procedure exemplifies a copper-catalyzed [3+2] cycloaddition.
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.1 mmol)
-
Terminal alkyne (1.2 mmol)
-
CuSO₄·5H₂O (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Triethylamine (2.0 mmol)
-
tert-Butanol/Water (1:1, 4 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and hydroxylamine hydrochloride in the tBuOH/H₂O mixture.
-
Add triethylamine and stir the mixture at room temperature for 1 hour.
-
To the resulting solution, add the terminal alkyne, CuSO₄·5H₂O, and sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed C-H Activation/[4+1] Annulation
This protocol is a representative example of a palladium-catalyzed C-H activation strategy.
Materials:
-
N-Phenoxyacetamide (0.5 mmol)
-
Aldehyde (1.0 mmol)
-
Pd(OAc)₂ (0.025 mmol, 5 mol%)
-
XPhos (0.05 mmol, 10 mol%)
-
K₂CO₃ (1.0 mmol)
-
Anhydrous Toluene (2 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the N-phenoxyacetamide, aldehyde, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 1,2-benzisoxazole.
Visualizing the Workflow and Mechanisms
The following diagrams illustrate a general workflow for catalyst screening in isoxazole synthesis and simplified catalytic cycles for common palladium and gold-catalyzed pathways.
Conclusion
The synthesis of isoxazoles can be achieved through a variety of catalytic methods, each with its distinct advantages and limitations. Palladium and copper catalysts are widely used for cross-coupling and cycloaddition strategies, offering good yields for a range of substrates.[1][3] Gold catalysts have shown remarkable efficiency, particularly in cycloisomerization and annulation reactions, often proceeding under mild conditions.[4][5] Rhodium catalysis provides alternative pathways, while metal-free organocatalytic approaches offer valuable alternatives, avoiding potential metal contamination in the final products.[7] The selection of an optimal catalyst and method will depend on the specific target molecule, available starting materials, and desired reaction conditions. The data and protocols presented in this guide serve as a starting point for researchers to navigate the diverse landscape of catalytic isoxazole synthesis and to develop robust and efficient synthetic routes for their applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. nanobioletters.com [nanobioletters.com]
A Comparative Guide to HPLC Methods for Purity Analysis of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for assessing the purity of active pharmaceutical ingredients (APIs) and finished drug products. For isoxazole derivatives, a class of heterocyclic compounds with diverse pharmacological activities, robust HPLC methods are crucial to ensure their quality, safety, and efficacy. This guide provides a comparative overview of various HPLC methods employed for the purity analysis of several commercially significant isoxazole-containing drugs, supported by experimental data and detailed protocols.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method for the purity analysis of an isoxazole derivative is contingent on the specific physicochemical properties of the molecule and its potential impurities. Reversed-phase HPLC (RP-HPLC) is the most prevalent technique, utilizing a nonpolar stationary phase and a polar mobile phase. The choice of column, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity.
The following tables summarize the chromatographic conditions and validation parameters for the purity analysis of four prominent isoxazole derivatives: Leflunomide, Valdecoxib, Sulfamethoxazole, and Cloxacillin.
Leflunomide Purity Analysis
Leflunomide, an isoxazole derivative used in the treatment of rheumatoid arthritis, has been analyzed for purity using various stability-indicating HPLC methods. These methods are designed to separate the active ingredient from its degradation products and process-related impurities.
Table 1: Comparison of HPLC Methods for Leflunomide Purity Analysis
| Parameter | Method 1 | Method 2 |
| Column | Thermo Scientific Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm) | Inertsil-ODS C18 (250 x 4.6 mm, 5µ) |
| Mobile Phase | Acetonitrile:Methanol:0.1 M Sodium Perchlorate (40:30:30, v/v), pH 4.6 | Water:Methanol (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 246 nm | UV at 251 nm |
| Retention Time | Not specified | Not specified |
| Validation | Validated as per ICH guidelines for linearity, precision, accuracy, and robustness.[1] | Validated for specificity, linearity, precision, accuracy, robustness, and ruggedness as per ICH Q2 [R1] guidelines.[2] |
| Key Findings | The method successfully separated Leflunomide from its related impurities A and B and degradation products.[1] | The method demonstrated excellent linear response (R² = 0.999) and good recovery (99.93%–100.34%).[2] |
Valdecoxib Purity Analysis
Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), requires precise HPLC methods to quantify its purity and detect any impurities, such as its metaisomer.
Table 2: Comparison of HPLC Methods for Valdecoxib Purity Analysis
| Parameter | Method 1 | Method 2 |
| Column | XTerra™ RP18 (150 mm × 4.6 mm, 5 µm) | Phenomenex Luna C18 (2) |
| Mobile Phase | Methanol:1% aqueous triethylamine (52:48, v/v), pH 7.35 | 20 mM NaH₂PO₄:Methanol:Tetrahydrofuran (60:30:10, v/v/v) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 220 nm | UV detection |
| Retention Time | Not specified | Not specified |
| Validation | Validated for selectivity, linearity, precision, and robustness.[3] | Validated for stability-indicating capability under various stress conditions.[4] |
| Key Findings | Successfully separated Valdecoxib from its SC-77852 impurity.[3] | Achieved good separation of Valdecoxib from its metaisomer impurity with a resolution of more than 2.0.[4] |
Sulfamethoxazole Purity Analysis
Sulfamethoxazole, an antibiotic, is often analyzed in combination with other drugs. HPLC methods for its purity assessment are crucial for quality control.
Table 3: Comparison of HPLC Methods for Sulfamethoxazole Purity Analysis
| Parameter | Method 1 | Method 2 |
| Column | Primesep 100 (4.6 × 150 mm, 5 µm) | C18 column (25 cm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 0.4% H₂SO₄ | Methanol:Water (6:4, v/v), pH 2.6 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 200 nm | UV at 254 nm |
| Retention Time | Not specified | Not specified |
| Validation | Method developed for the analysis of Sulfamethoxazole and Trimethoprim.[5] | Validated for range, precision, linearity, specificity, accuracy, and system suitability.[6] |
| Key Findings | Provides a mixed-mode separation for Sulfamethoxazole and Trimethoprim.[5] | An environmentally friendly method for the analysis of Sulfamethoxazole and Trimethoprim.[6] |
Cloxacillin Purity Analysis
Cloxacillin, an isoxazolyl penicillin, requires stability-indicating HPLC methods to monitor its degradation and ensure the quality of pharmaceutical formulations.
Table 4: Comparison of HPLC Methods for Cloxacillin Purity Analysis
| Parameter | Method 1 | Method 2 |
| Column | Reversed-phase (C-18) | C18 column |
| Mobile Phase | Gradient elution with Acetonitrile and Phosphate buffer (pH 5.0).[7] | Water:Acetonitrile:Methanol (70:20:10, v/v/v).[3][4][8] |
| Flow Rate | 1.0 mL/min[7] | 1.4 mL/min[3][4][8] |
| Detection | UV at 225 nm[7] | UV at 238.8 nm[3][8] |
| Retention Time | Not specified | Cloxacillin: 14.036 min[3][4][8] |
| Validation | Validated for linearity, precision, accuracy, specificity, and selectivity.[7] | Validated according to ICH guidelines for linearity, accuracy, precision, LOD, and LOQ.[8] |
| Key Findings | The method allowed selective analysis of ampicillin and cloxacillin in the presence of their degradation products.[7] | A simple, accurate, and sensitive method for the simultaneous estimation of amoxicillin and cloxacillin.[3][4][8] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and implementation of HPLC methods. Below are generalized protocols for the purity analysis of isoxazole derivatives, which can be adapted based on the specific parameters outlined in the tables above.
General Protocol for RP-HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phase as specified in the respective method. For aqueous-organic mixtures, pre-mix the solvents in the correct ratio. If a buffer is required, dissolve the salts in HPLC-grade water, adjust the pH using an appropriate acid or base, and then filter through a 0.45 µm membrane filter. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh a suitable amount of the reference standard of the isoxazole derivative and dissolve it in a suitable solvent (usually the mobile phase or a component of it) to obtain a stock solution of known concentration. Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
Sample Solution Preparation: For bulk drug analysis, accurately weigh the sample, dissolve it in a suitable solvent, and dilute to a concentration similar to the working standard. For dosage forms, take a representative sample (e.g., powder from several tablets), extract the drug with a suitable solvent, and dilute to the appropriate concentration. Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength. Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a blank (diluent), followed by the standard solutions and then the sample solutions.
-
Data Analysis: Identify the peaks based on their retention times compared to the standard. Calculate the purity of the sample by comparing the peak area of the active ingredient in the sample to that of the standard. For impurity profiling, calculate the percentage of each impurity based on its peak area relative to the total peak area or the area of the main peak.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for method implementation. The following diagrams, generated using the DOT language, illustrate the logical steps involved in the HPLC purity analysis of isoxazole derivatives.
Caption: Workflow for HPLC Purity Analysis of Isoxazole Derivatives.
Caption: Logical Flow for HPLC Method Development and Selection.
References
- 1. historymedjournal.com [historymedjournal.com]
- 2. Stability-indicating analysis of isoxazolyl penicillins using dual wavelength high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC method for stability of amoxicillin and cloxacillin. [wisdomlib.org]
- 4. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]
- 5. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. journals.umt.edu.pk [journals.umt.edu.pk]
- 7. ICH guidance in practice: validated stability-indicating HPLC method for simultaneous determination of ampicillin and cloxacillin in combination drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Differentiating 3,5- and 3,4-Disubstituted Isoxazoles
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Isoxazoles, a key scaffold in medicinal chemistry, often present a challenge in distinguishing between constitutional isomers. This guide provides a detailed spectroscopic comparison of 3,5-disubstituted and 3,4-disubstituted isoxazoles, supported by experimental data and protocols to aid in their unambiguous identification.
The arrangement of substituents on the isoxazole ring significantly influences its electronic environment, leading to distinct spectroscopic signatures. Understanding these differences is crucial for confirming reaction outcomes and ensuring the correct molecule is advanced in a discovery pipeline. This comparison will focus on the key diagnostic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features that differentiate 3,5- and 3,4-disubstituted isoxazoles. These values are representative and can vary depending on the specific nature of the R1 and R2 substituents.
Table 1: ¹H NMR Spectroscopy Data
| Spectroscopic Feature | 3,5-Disubstituted Isoxazoles | 3,4-Disubstituted Isoxazoles | Key Distinction |
| Isoxazole Ring Proton | Singlet for H-4 | Singlet for H-5 | The chemical shift of the lone ring proton is highly diagnostic. |
| Chemical Shift (δ) of Ring Proton | Typically δ 6.0 - 7.0 ppm[1] | Typically δ 8.0 - 8.5 ppm | The H-5 proton in the 3,4-isomer is significantly downfield due to its proximity to the ring oxygen and the C=N bond. |
| Substituent Proton Shifts | Influenced by electronic effects through the ring. | Influenced by proximity and electronic effects. | The position of the substituent relative to the heteroatoms dictates the extent of shielding or deshielding. |
Table 2: ¹³C NMR Spectroscopy Data
| Spectroscopic Feature | 3,5-Disubstituted Isoxazoles | 3,4-Disubstituted Isoxazoles | Key Distinction |
| Chemical Shift (δ) of C-4 | ~97 - 110 ppm[1][2] | Varies based on substituent R2 | The chemical shift of C-4 in 3,5-isomers is sensitive to the electronic nature of the substituents at C-3 and C-5.[1] |
| Chemical Shift (δ) of C-3 & C-5 | C-3: ~160 - 163 ppmC-5: ~168 - 171 ppm[1] | C-3: ~155 - 160 ppmC-5: ~165 - 170 ppm | The carbon atoms attached to the heteroatoms show distinct chemical shift ranges. |
| Substituent Effects on C-4 | Substituents on the 5-phenyl ring have a more pronounced effect on the C-4 chemical shift compared to those on the 3-phenyl ring.[1] | The substituent at C-4 directly influences its chemical shift. | This provides a powerful tool for distinguishing between isomers when aryl substituents are present.[1] |
Table 3: IR Spectroscopy Data
| Spectroscopic Feature | 3,5-Disubstituted Isoxazoles | 3,4-Disubstituted Isoxazoles | Key Distinction |
| C=N Stretch | ~1610 - 1620 cm⁻¹[1] | ~1600 - 1615 cm⁻¹ | Subtle but potentially observable difference in the C=N stretching frequency. |
| C-O-N Ring Stretch | Multiple bands in the 1400-1500 cm⁻¹ region | Similar bands in the 1400-1500 cm⁻¹ region | Often complex and less diagnostic than NMR for isomer differentiation. |
| Isoxazole C-H Stretch | ~3100 - 3125 cm⁻¹ (if H-4 is present)[1] | Not applicable | The presence or absence of this weak band can be an indicator. |
Table 4: Mass Spectrometry Data
| Spectroscopic Feature | 3,5-Disubstituted Isoxazoles | 3,4-Disubstituted Isoxazoles | Key Distinction |
| Molecular Ion (M⁺) | Readily observed. | Readily observed. | Provides the molecular weight of the compound. |
| Fragmentation Pattern | Characteristic cleavage of the N-O bond followed by rearrangement to an acylazirine intermediate, leading to predictable fragment ions.[1] | Fragmentation will be influenced by the nature and position of the substituents at C-3 and C-4. | The fragmentation pattern, particularly for 3,5-diarylisoxazoles, can be used to definitively identify the isomeric structure.[1] |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isoxazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition:
-
Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise.
-
Standard parameters for acquisition include a 30-degree pulse angle and a relaxation delay of 1-2 seconds for ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples with minimal preparation.
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns.[3] Electrospray Ionization (ESI) is often used for LC-MS, typically producing the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Key Structural and Spectroscopic Relationships
The following diagrams illustrate the structural differences between the isoxazole isomers and a typical experimental workflow for their characterization.
References
A Comparative Guide to the Efficacy of Novel Isoxazole-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold continues to be a cornerstone in medicinal chemistry, with new derivatives consistently demonstrating potent and selective biological activities. This guide provides a comparative analysis of the efficacy of recently developed isoxazole-based drug candidates against various therapeutic targets, including cancer, bacterial, and fungal pathogens. The data presented is supported by detailed experimental protocols and visualized signaling pathways to facilitate a comprehensive assessment.
Comparative Efficacy of New Isoxazole-Based Drug Candidates
The therapeutic potential of novel isoxazole derivatives is highlighted by their performance in preclinical studies. Below are summary tables comparing the efficacy of these candidates against established alternatives in cancer, bacterial, and fungal models.
Anticancer Activity
Isoxazole derivatives have shown significant promise as anticancer agents, often exhibiting cytotoxic effects comparable or superior to standard chemotherapeutics like doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these evaluations.
Table 1: In Vitro Anticancer Activity of Isoxazole Derivatives
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) of Isoxazole Derivative | IC50 (µM) of Doxorubicin (Reference) |
| Isoxazole-Indole Hybrid 5a | Huh7 (Liver Cancer) | Apoptosis Induction | 0.7 | Not Reported in Study |
| Isoxazole-Indole Hybrid 5r | HepG2 (Liver Cancer) | Apoptosis Induction | 1.5 | Not Reported in Study |
| Phenyl-isoxazole-carboxamide 127 | Hep3B (Liver Cancer) | Not Specified | 5.96 ± 0.87 | Not Reported in Study |
| Phenyl-isoxazole-carboxamide 128 | Hep3B (Liver Cancer) | Not Specified | 6.93 ± 1.88 | Not Reported in Study |
| Isoxazolecurcumin (9) | MCF-7 (Breast Cancer) | Not Specified | Lower than Curcumin | Not Reported in Study |
| Fluorophenyl-isoxazole-carboxamide 2e | Hep3B (Liver Cancer) | Apoptosis Induction | 5.76 µg/mL | Not Reported in Study |
Note: Direct comparison with Doxorubicin IC50 values was not always available in the same study. The data indicates the potent activity of the isoxazole derivatives.
Antibacterial Activity
The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Isoxazole derivatives have demonstrated encouraging activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is used to quantify the lowest concentration of a drug that prevents visible growth of a bacterium.
Table 2: In Vitro Antibacterial Activity of Isoxazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) of Isoxazole Derivative | MIC (µg/mL) of Cloxacillin (Reference) |
| N3, N5-di(substituted)isoxazole-3,5-diamine 178f | Escherichia coli (Gram-negative) | 95 | 120 |
| N3, N5-di(substituted)isoxazole-3,5-diamine 178e | Staphylococcus aureus (Gram-positive) | 95 | 100 |
| TPI-2 | Staphylococcus aureus | 6.25 | 1.56 (Ciprofloxacin) |
| TPI-5 | Escherichia coli | 6.25 | 1.56 (Ciprofloxacin) |
Note: Different reference antibiotics were used across studies, highlighting the need for standardized comparative assays.
Antifungal Activity
Fungal infections, particularly those caused by resistant strains, pose a significant health threat. Novel isoxazole-based compounds have been identified as potential antifungal agents, with some showing efficacy against azole-resistant strains.
Table 3: In Vitro Antifungal Activity of Isoxazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) of Isoxazole Derivative | MIC (µg/mL) of Fluconazole (Reference) |
| Dihydroisoxazole 10c | Candida glabrata (azole-resistant) | 2 | >64 |
| Isoxazole 11c | Candida glabrata (azole-resistant) | 2 | >64 |
| PUB14 | Candida albicans | Selective activity | Not applicable |
| PUB17 | Candida albicans | Selective activity | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain the desired test concentrations.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the isoxazole derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (bacterium or fungus) from a fresh culture. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is critical for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by isoxazole-based drug candidates and a typical experimental workflow.
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.
Caption: Mechanism of G1 cell cycle arrest by isoxazole-based CDK inhibitors.
A Comparative Guide to the Synthesis of Amoxicillin: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
The production of amoxicillin, a vital β-lactam antibiotic, has evolved significantly with the advent of green chemistry.[1] This guide provides a detailed comparison of the modern enzymatic synthesis and the classical chemical pathways for producing amoxicillin from its key intermediate, 6-aminopenicillanic acid (6-APA).[2] We will explore the core methodologies, present comparative quantitative data, and provide detailed experimental protocols and visual workflows to equip researchers and professionals with a comprehensive understanding of these critical pharmaceutical processes.
Performance Comparison: A Shift Towards Greener Synthesis
The choice between enzymatic and chemical synthesis of amoxicillin hinges on a trade-off between reaction conditions, yield, purity, and environmental impact.[1] While traditional chemical methods are robust and can achieve high yields, they are often hampered by harsh reaction conditions, the use of toxic solvents, and significant waste generation.[1] In contrast, enzymatic synthesis offers a more sustainable and environmentally friendly process with milder conditions and reduced waste streams.[1][3]
Table 1: Quantitative Comparison of Enzymatic and Chemical Synthesis of Amoxicillin
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Dane Salt Route) |
| Catalyst | Immobilized Penicillin G Acylase (PGA) | Chemical reagents (e.g., pivaloyl chloride) |
| Primary Reactants | 6-aminopenicillanic acid (6-APA), D-p-hydroxyphenylglycine methyl ester (D-HPGM) | 6-aminopenicillanic acid (6-APA), Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid |
| Reaction Temperature | Mild (typically 20°C - 35°C)[1][4] | Very low (typically -30°C to -50°C)[1] |
| Reaction pH | Near neutral (typically pH 6.0 - 7.0)[1] | Acidic conditions for hydrolysis (pH ~1.5)[1] |
| Solvents | Primarily aqueous media, sometimes with co-solvents like ethylene glycol[1][4] | Halogenated organic solvents (e.g., methylene chloride)[1][5] |
| Typical Yield | 50% - 88%[1][5] | ~77% - 82% (activity yield)[1] |
| Product Purity | High, often requiring minimal purification[1] | High (e.g., 98%), but can contain more impurities requiring extensive purification[1] |
| By-products | p-hydroxyphenylglycine (can be recycled)[1][6] | Various, requiring significant downstream processing |
| Environmental Impact | "Greener" process with less toxic waste[2][7] | Use of hazardous solvents and reagents poses environmental challenges[2] |
Experimental Protocols
Enzymatic Synthesis of Amoxicillin
This protocol outlines a generalized procedure for the enzymatic synthesis of amoxicillin using immobilized Penicillin G Acylase (PGA).
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
D-p-hydroxyphenylglycine methyl ester (D-HPGM)
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)[8]
-
Hydrochloric acid and Ammonia solution for pH adjustment[8]
Procedure:
-
Prepare a solution of 6-APA in water (e.g., 20 mM). The pH can be adjusted to approximately 7.5 with an ammonia solution to aid dissolution.[8]
-
In a temperature-controlled reactor (e.g., 25°C), add the 6-APA solution.[8]
-
Add D-HPGM to the reactor to achieve the desired molar ratio to 6-APA (e.g., 2:1).[8]
-
Adjust the pH of the reaction mixture to the optimal level for the enzyme (e.g., 6.5) using hydrochloric acid.[8]
-
Initiate the reaction by adding the immobilized PGA (e.g., 5 g/L).[8]
-
Maintain the pH and temperature at the set points throughout the reaction.
-
Monitor the concentrations of amoxicillin, 6-APA, D-HPGM, and the hydrolysis byproduct, p-hydroxyphenylglycine (HPG), at regular intervals using High-Performance Liquid Chromatography (HPLC).[7]
-
Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration for reuse.[2]
-
Proceed with the purification of amoxicillin from the filtrate.[2]
Chemical Synthesis of Amoxicillin (Silylation Route)
This protocol describes a common chemical synthesis pathway involving the silylation of 6-APA.[2]
Materials:
-
6-APA
-
Triethylamine
-
Trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS)
-
Methylene chloride (solvent)
-
D-(-)-α-amino-p-hydroxyphenylacetyl chloride hydrochloride
Procedure:
-
Silylation of 6-APA:
-
In a reaction vessel, suspend 6-APA in methylene chloride.
-
Add triethylamine to the suspension.
-
Slowly add the silylating agent (TMCS or HMDS) to the mixture to protect the carboxylic acid group of 6-APA.[2]
-
-
Acylation:
-
Cool the solution of silylated 6-APA to -25°C.[2]
-
In a separate vessel, prepare a suspension of D-(-)-α-amino-p-hydroxyphenylacetyl chloride hydrochloride in methylene chloride.[2]
-
Slowly add the acyl chloride suspension to the cold solution of silylated 6-APA.[2]
-
Simultaneously, add triethylamine to neutralize the hydrogen chloride formed during the reaction.[2]
-
-
Deprotection and Isolation:
-
After the addition is complete, allow the reaction to proceed at a low temperature for several hours.[2]
-
Add water to the reaction mixture to hydrolyze the silyl protecting group, yielding amoxicillin.
-
The amoxicillin product can then be isolated through filtration and purified.
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows and reaction pathways for both the enzymatic and chemical synthesis of amoxicillin.
References
Safety Operating Guide
Proper Disposal of Methyl 5-(tert-butyl)isoxazole-3-carboxylate: A Guide for Laboratory Professionals
For immediate reference, treat Methyl 5-(tert-butyl)isoxazole-3-carboxylate as a hazardous chemical. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, adhering to general laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[2]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.[1] If swallowed, seek immediate medical attention.
Logistical and Operational Disposal Plan
The disposal of this compound must comply with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from "cradle-to-grave"[3][4][5].
Waste Identification and Classification:
All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional.[6] Based on the precautionary principle, this compound waste should be classified as hazardous chemical waste.
Waste Segregation and Storage:
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]
-
Incompatible Materials: Store waste containing this compound separately from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Container Requirements:
-
Satellite Accumulation Areas (SAAs):
Labeling:
Properly label all waste containers. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]
-
A clear description of the hazards (e.g., "Toxic," "Flammable" if dissolved in a flammable solvent).
-
The date when the container first received waste.
Step-by-Step Disposal Procedure
-
Container Preparation: Select a clean, dry, and appropriate waste container with a secure lid.
-
Waste Transfer: Carefully transfer the waste this compound (solid or in solution) into the designated hazardous waste container.
-
Labeling: Immediately label the container with all the required information as detailed above.
-
Storage: Securely close the container and place it in the designated SAA.
-
Waste Pickup: Once the container is full, or if the waste has been stored for an extended period (typically not exceeding one year in an SAA), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][9]
Disposal of Empty Containers:
-
A container that held this compound should be triple-rinsed with a suitable solvent.[6]
-
The rinsate must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, deface the original label and dispose of the container as non-hazardous solid waste, in accordance with institutional policies.[6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Storage | 55 gallons of hazardous waste | [9] |
| Maximum Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid | [9] |
| Container Headspace | At least 10% of container volume | [8] |
Experimental Workflow: Disposal of this compound
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.ie [fishersci.ie]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. epa.gov [epa.gov]
- 4. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. gla.ac.uk [gla.ac.uk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
Essential Safety and Operational Guide for Handling Methyl 5-(tert-butyl)isoxazole-3-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Methyl 5-(tert-butyl)isoxazole-3-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of structurally similar isoxazole derivatives and general best practices for laboratory chemical safety. It is imperative to handle this compound with the assumption that it may be flammable, corrosive, and toxic.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended Personal Protective Equipment (PPE) based on the potential hazards associated with isoxazole derivatives.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] | To protect against potential splashes that could cause severe eye damage.[1] |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for any signs of degradation or perforation before use.[1] - Lab Coat: A flame-resistant lab coat should be worn to prevent skin contact.[1] | To prevent skin contact which could lead to burns or absorption of the chemical.[1][2] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[1] If work outside a fume hood is unavoidable and there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of potentially harmful vapors or aerosols.[1][2] |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Operational Procedures for Safe Handling
Adherence to strict operational procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls:
- Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
- Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]
2. Handling Procedures:
- Avoid direct contact with skin, eyes, and clothing.[2]
- Prevent the formation of dust and aerosols.
- Use non-sparking tools and ground all equipment when handling larger quantities to prevent ignition from static discharge, given the potential flammability of similar compounds.[1]
- Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
- Wash hands thoroughly after handling.[3]
3. Storage:
- Keep the container tightly closed in a dry and well-ventilated place.[2][3]
- Store away from incompatible materials. While specific incompatibilities are unknown, assume it may react with strong oxidizing agents, acids, and bases.
Spill and Emergency Procedures
1. Spill Cleanup:
- Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.[4]
- Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so.[4]
- Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
- Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[4]
- Decontaminate: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[4]
2. First Aid Measures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
- Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
- Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
Disposal Plan
Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4] All waste containing this compound must be treated as hazardous waste.
1. Waste Container Selection and Labeling:
- Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[4]
- The waste container must be in good condition and free from leaks.[4]
- Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[4]
2. Waste Accumulation and Disposal:
- Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and in secondary containment.[4]
- Once the container is full (not exceeding 90% capacity), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[4]
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
